Product packaging for Butoxycarboxim(Cat. No.:CAS No. 34681-23-7)

Butoxycarboxim

Cat. No.: B166929
CAS No.: 34681-23-7
M. Wt: 222.26 g/mol
InChI Key: CTJBHIROCMPUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Butoxycarboxim is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O4S B166929 Butoxycarboxim CAS No. 34681-23-7

Properties

IUPAC Name

(3-methylsulfonylbutan-2-ylideneamino) N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c1-5(6(2)14(4,11)12)9-13-7(10)8-3/h6H,1-4H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJBHIROCMPUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NOC(=O)NC)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041698
Record name Butoxycarboxim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless solid; [HSDB]
Record name Butoxycarboxim
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4030
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Readily soluble in polar organic solvents; slightly soluble in non-polar solvents; solubility (g/l @ 20 °C): in chloroform 186, acetone 172, isopropanol 101, toluene 29, carbon tetrachloride 5.3, cyclohexane 0.9, heptane 0.1, In water, 209 g/l @ 20 °C
Details Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 164
Record name BUTOXYCARBOXIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.21 g/cu cm @ 20 °C
Details Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 164
Record name BUTOXYCARBOXIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000002 [mmHg], 2.0X10-6 mm Hg @ 20 °C /Technical/
Details Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 164
Record name Butoxycarboxim
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4030
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 164
Record name BUTOXYCARBOXIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless crystal

CAS No.

34681-23-7
Record name Butoxycarboxim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34681-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butoxycarboxim [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034681237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butoxycarboxim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butoxycarboxim
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTOXYCARBOXIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C51715874E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUTOXYCARBOXIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

85-89 °C /Technical/
Details Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 164
Record name BUTOXYCARBOXIM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7138
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Butoxycarboxim's Assault on the Insect Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoxycarboxim, an oxime carbamate insecticide, exerts its neurotoxic effects on insects primarily through the potent and reversible inhibition of acetylcholinesterase (AChE). This enzyme is critical for the termination of synaptic transmission in the cholinergic pathways of the insect central nervous system. Inhibition of AChE by this compound leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in continuous stimulation of postsynaptic receptors. This hyperexcitation of the nervous system manifests as tremors, paralysis, and ultimately, the death of the insect. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the biochemical interactions, and presents a generalized experimental framework for assessing its inhibitory potential.

Introduction

The insect nervous system has long been a primary target for insecticide development due to its critical role in regulating vital physiological functions. This compound belongs to the carbamate class of insecticides, which are structurally and mechanistically similar to organophosphates in their mode of action.[1] Carbamates are esters of carbamic acid and are known for their reversible inhibition of acetylcholinesterase.[2][3] this compound is a systemic insecticide, meaning it is absorbed and translocated throughout the plant, making it effective against sucking insects such as aphids and thrips.[3] Understanding the precise mechanism of action at the molecular level is paramount for the development of more selective and effective insecticides and for managing the emergence of resistance.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of this compound in the insect nervous system is the enzyme acetylcholinesterase (AChE, EC 3.1.1.7).[2] AChE is a serine hydrolase located in the synaptic cleft of cholinergic neurons. Its physiological role is to rapidly hydrolyze the neurotransmitter acetylcholine into choline and acetic acid, thereby terminating the nerve impulse.[4]

The mechanism of inhibition by this compound involves the carbamoylation of the serine residue within the active site of the AChE enzyme. This process can be broken down into two steps:

  • Formation of a Reversible Michaelis-Menten Complex: this compound first binds to the active site of AChE to form a non-covalent enzyme-inhibitor complex.

  • Carbamoylation: The carbamate moiety of this compound is then transferred to the hydroxyl group of the active site serine, forming a carbamoylated enzyme. This reaction releases the leaving group of the this compound molecule.

Unlike the essentially irreversible phosphorylation by organophosphates, the carbamoylated enzyme is relatively unstable and can undergo spontaneous hydrolysis to regenerate the active enzyme. However, the rate of this decarbamoylation is significantly slower than the rate of deacetylation of the acetylated enzyme formed during the normal hydrolysis of acetylcholine. This disparity in rates leads to a temporary but effective inactivation of AChE.

The resulting accumulation of acetylcholine in the synaptic cleft leads to the continuous stimulation of postsynaptic nicotinic and muscarinic acetylcholine receptors. This uncontrolled nerve firing causes a range of neurotoxic symptoms in the insect, including hyperexcitability, tremors, convulsions, paralysis, and ultimately, death.[4]

Signaling Pathway of Acetylcholinesterase Inhibition by this compound

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_Vesicle Acetylcholine Vesicles Presynaptic->ACh_Vesicle Action Potential Arrives Postsynaptic Postsynaptic Neuron ACh_Released Acetylcholine (ACh) ACh_Vesicle->ACh_Released Release into Synaptic Cleft AChR Acetylcholine Receptor (AChR) ACh_Released->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolyzed by AChR->Postsynaptic Initiates Nerve Impulse AChE->Presynaptic Choline Recycled Inhibited_AChE Inhibited AChE (Carbamoylated) This compound This compound This compound->AChE Inhibits

Caption: Cholinergic synapse showing this compound inhibiting AChE.

Quantitative Analysis of Acetylcholinesterase Inhibition

The potency of an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).

  • IC50: The concentration of the inhibitor required to reduce the activity of the enzyme by 50% under specific assay conditions.

  • Ki: The dissociation constant for the binding of the inhibitor to the enzyme, providing a more absolute measure of inhibitory potency.

Data Presentation:

A thorough review of the publicly available scientific literature did not yield specific IC50 or Ki values for this compound's inhibition of acetylcholinesterase from any specific insect species. While extensive data exists for other carbamate insecticides, this specific information for this compound appears to be proprietary or not widely published. The table below is presented as a template for how such data would be structured if available.

InsecticideTarget EnzymeInsect SpeciesIC50 (µM)Ki (µM)Reference
This compoundAcetylcholinesteraseData Not AvailableN/AN/AN/A
CarbarylAcetylcholinesteraseApis mellifera0.15N/A[Fictional]
AldicarbAcetylcholinesteraseMyzus persicae0.08N/A[Fictional]

Experimental Protocols

The following is a detailed, generalized protocol for determining the in vitro inhibition of acetylcholinesterase by an inhibitor such as this compound, based on the widely used Ellman's method.[5][6][7][8][9][10]

Principle of the Ellman's Assay

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color change is directly proportional to the AChE activity.

Materials and Reagents
  • Acetylcholinesterase (from a relevant insect source, e.g., housefly head or electric eel)

  • This compound (analytical grade)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Solvent for inhibitor (e.g., DMSO or ethanol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - AChE solution - this compound dilutions - ATCI solution - DTNB solution Add_Reagents Add to 96-well plate: 1. Buffer 2. DTNB 3. This compound/Solvent control 4. AChE solution Reagent_Prep->Add_Reagents Pre_incubation Pre-incubate at room temperature (e.g., 15 minutes) Add_Reagents->Pre_incubation Add_Substrate Initiate reaction by adding ATCI solution Pre_incubation->Add_Substrate Measure_Absorbance Measure absorbance at 412 nm kinetically for 5-10 minutes Add_Substrate->Measure_Absorbance Calculate_Rates Calculate reaction rates (ΔAbs/min) Measure_Absorbance->Calculate_Rates Plot_Data Plot % Inhibition vs. [this compound] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 value from the dose-response curve Plot_Data->Determine_IC50

Caption: Workflow for determining AChE inhibition by this compound.

Detailed Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to cover a range of concentrations (e.g., from 1 nM to 1 mM).

    • Prepare a fresh solution of ATCI in deionized water.

    • Prepare a fresh solution of DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL buffer, 10 µL solvent, 20 µL ATCI.

    • Control (100% activity): 140 µL buffer, 10 µL solvent, 10 µL DTNB, 20 µL AChE, 20 µL ATCI.

    • Inhibitor wells: 140 µL buffer, 10 µL of each this compound dilution, 10 µL DTNB, 20 µL AChE, 20 µL ATCI.

    • The final volume in each well is typically 200 µL.

  • Assay Execution:

    • Add buffer, DTNB, and either solvent or this compound solution to the appropriate wells.

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 - [(V_inhibitor / V_control) * 100]

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Potential for Effects on Other Neuronal Targets

While the primary mechanism of action of carbamates is AChE inhibition, it is important to consider potential off-target effects. For instance, some insecticides that act on the cholinergic system have been shown to interact with nicotinic acetylcholine receptors (nAChRs).[11][12] However, there is currently no specific evidence in the reviewed literature to suggest that this compound has a significant direct interaction with insect nAChRs or other neuronal targets. The neurotoxic symptoms observed with this compound poisoning are consistent with those caused by AChE inhibition.

Conclusion

References

An In-depth Technical Guide to Butoxycarboxim: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butoxycarboxim is a systemic oxime carbamate insecticide and acaricide effective against a range of sucking insects such as aphids, thrips, and spider mites.[1][2] Introduced around 1975, it operates through both contact and stomach action.[1] As a member of the carbamate class of pesticides, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[1][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, metabolism, toxicology, and analytical methods related to this compound.

Chemical Identity and Structure

This compound is chemically identified as (3-methylsulfonylbutan-2-ylideneamino) N-methylcarbamate.[3] The technical product is a mixture of (E)- and (Z)-isomers, typically in a ratio of 85-90% to 10-15%.[3][4]

IdentifierValue
IUPAC Name (3-methylsulfonylbutan-2-ylideneamino) N-methylcarbamate[3]
CAS Number 34681-23-7[3][4][5]
Molecular Formula C₇H₁₄N₂O₄S[3][4][5]
Molecular Weight 222.26 g/mol [3][5]
SMILES CC(C(=NOC(=O)NC)C)S(=O)(=O)C[3]
InChI InChI=1S/C7H14N2O4S/c1-5(6(2)14(4,11)12)9-13-7(10)8-3/h6H,1-4H3,(H,8,10)[3]
InChIKey CTJBHIROCMPUKL-UHFFFAOYSA-N[3]

Physicochemical Properties

This compound is a colorless crystalline solid.[3][4] It is highly soluble in water and is considered non-volatile.[1][2] The compound is stable to UV light and thermally stable up to 100 °C.[3]

PropertyValueReference
Physical State Colorless crystalline solid[3][4]
Melting Point 85-89 °C[4]
Water Solubility 209 g/L at 20 °C[4]
Vapor Pressure 2.0 x 10⁻⁶ mm Hg at 20 °C[3]
Henry's Law Constant 2.8 x 10⁻¹² atm-cu m/mole[3]
Log Kow (estimated) -0.81[4]
Koc (estimated) 10[3][4]

Synthesis and Manufacturing

This compound is produced via the oxidation of its precursor, butocarboxim.[3][4] The synthesis is a two-step process.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Butocarboxim

  • Thioether Formation: 3-chloro-2-butanone is reacted with methyl mercaptan through nucleophilic substitution to produce 3-(methylthio)-2-butanone.

  • Oximation: The resulting 3-(methylthio)-2-butanone undergoes a reaction with hydroxylamine hydrochloride to form the corresponding oxime.

  • Carbamoylation: The hydroxyl group of the oxime is then acylated using methyl isocyanate to introduce the N-methylcarbamate functional group, yielding a mixture of (E)- and (Z)-isomers of butocarboxim.[2]

Step 2: Oxidation to this compound

  • Oxidation: The thioether sulfur atom in butocarboxim is oxidized to a sulfone using an oxidizing agent such as peracetic acid. This step is conducted under controlled conditions in industrial reactors to manage the exothermic reaction.[2]

  • Purification: The final product, this compound, is purified using standard techniques such as extraction, distillation, or chromatography to ensure high purity.[2]

Caption: Synthesis workflow of this compound from 3-chloro-2-butanone.

Mechanism of Action

Like other carbamate insecticides, this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.[1][3]

AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses. By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft.[1] This leads to continuous stimulation of nerve fibers, resulting in paralysis and ultimately the death of the insect.

The inhibition of AChE by carbamates occurs through the carbamoylation of the enzyme's active site.[1] This process is reversible, and the regeneration of AChE is relatively rapid compared to inhibition by organophosphates, making carbamates generally less hazardous to mammals.[3][4]

G cluster_normal Normal Synaptic Transmission cluster_butoxy Action of this compound ACh_pre Acetylcholine (ACh) Released SynapticCleft_normal Synaptic Cleft ACh_pre->SynapticCleft_normal AChE_normal Acetylcholinesterase (AChE) SynapticCleft_normal->AChE_normal ACh_post_normal ACh Binds to Receptor SynapticCleft_normal->ACh_post_normal Hydrolysis ACh Hydrolysis AChE_normal->Hydrolysis Termination Signal Termination ACh_post_normal->Termination Hydrolysis->Termination This compound This compound AChE_inhibited Inhibited AChE This compound->AChE_inhibited Inhibits (Reversible) ACh_pre_butoxy Acetylcholine (ACh) Released SynapticCleft_butoxy Synaptic Cleft ACh_pre_butoxy->SynapticCleft_butoxy SynapticCleft_butoxy->AChE_inhibited Accumulation ACh Accumulation SynapticCleft_butoxy->Accumulation ACh_post_butoxy Excess ACh Binds to Receptor ContinuousSignal Continuous Nerve Signal (Paralysis, Death) ACh_post_butoxy->ContinuousSignal Accumulation->ACh_post_butoxy

Caption: Mechanism of action of this compound via AChE inhibition.

Metabolism and Toxicology

Metabolism

In mammals, this compound is a metabolite of the insecticide butocarboxim.[6] Following oral administration, carbamates are generally metabolized in the liver.[3] The primary metabolic pathways include:

  • Hydrolysis: The carbamate ester linkage is hydrolyzed, which is a key detoxification step.[3]

  • Oxidation: This can involve hydroxylation of the aromatic ring (if present), N-dealkylation, and sulfoxidation to the corresponding sulfone, mediated by mixed-function oxidase (MFO) enzymes.[3]

  • Conjugation: The metabolites are conjugated with glucuronic acid or sulfates to increase their water solubility and facilitate excretion in the urine.[3]

This compound and its metabolites are eliminated from the body primarily through urine.[3][6]

Toxicology

This compound is classified as highly hazardous (Class IB) by the World Health Organization (WHO).[3] Its toxicity stems from its acetylcholinesterase-inhibiting activity.

Toxicity DataValueSpeciesReference
LD₅₀ (Oral) 458 mg/kgRat[3]
LD₅₀ (Oral) 275 mg/kgRabbit[4]
LD₅₀ (Oral) 367 mg/kgHen[4]
LD₅₀ (Subcutaneous) 288 mg/kgRat (female)[3][4]
LD₅₀ (Percutaneous) >2,000 mg/kgRat[4]

Acute exposure to high doses can lead to symptoms characteristic of cholinergic crisis, including excessive salivation, lacrimation, muscle tremors, and in severe cases, respiratory failure.

Analytical Methods

The analysis of this compound in products and environmental samples is crucial for quality control and residue monitoring.

Experimental Protocol: General Analytical Workflow
  • Sample Preparation:

    • Extraction: The sample (e.g., soil, water, plant material) is extracted with a suitable organic solvent like acetonitrile or acetone.

    • Clean-up: The extract is purified to remove interfering substances. This may involve liquid-liquid partitioning or solid-phase extraction (SPE).

  • Analysis:

    • Product Analysis: The concentration of this compound in commercial formulations can be determined by Infrared (IR) spectrometry or High-Performance Liquid Chromatography (HPLC).[3][4]

    • Residue Analysis: For determining trace amounts in environmental or biological samples, Gas-Liquid Chromatography (GLC) with a thermionic-specific detector (TID) is often used after derivatization of the analyte.[3][4]

G cluster_0 Analytical Techniques Sample Sample Collection (e.g., soil, water, formulation) Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup HPLC HPLC / IR (Product Analysis) Cleanup->HPLC Derivatization Derivatization Cleanup->Derivatization Data Data Analysis & Quantification HPLC->Data GLC GLC-TID (Residue Analysis) Derivatization->GLC GLC->Data

References

An In-depth Technical Guide to Butoxycarboxim: Chemical Identity and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties of Butoxycarboxim, a carbamate insecticide. It is intended for researchers, scientists, and professionals in drug development and agrochemical industries. This document outlines the fundamental chemical identifiers, a summary of its properties, and relevant experimental methodologies.

Chemical Identifiers and Properties

This compound is a systemic insecticide with contact and stomach action, primarily used to control sucking insects.[1] Its efficacy is rooted in its ability to inhibit acetylcholinesterase, an essential enzyme in the nervous system of insects.[1]

Below is a summary of the key chemical identifiers for this compound:

IdentifierValueSource
CAS Number 34681-23-7[1][2][3][4][5][6]
IUPAC Name (3-methylsulfonylbutan-2-ylideneamino) N-methylcarbamate[1][2]
Synonyms Butoxicarboxim, Plant pin, this compound [ISO], Caswell No. 120A, Co 859, Butocarboxim sulfone[2][4]
Molecular Formula C₇H₁₄N₂O₄S[2][3][4][5]
Molecular Weight 222.26 g/mol [1][2][3][5]
InChI Key CTJBHIROCMPUKL-UHFFFAOYSA-N[1][2]
Canonical SMILES CC(C(=NOC(=O)NC)C)S(=O)(=O)C[1][2]

Experimental Protocols

The analysis of this compound in various matrices is crucial for regulatory compliance, environmental monitoring, and research. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common analytical techniques employed for its determination.

Analytical Method for this compound Residue Analysis:

A prevalent method for the determination of this compound residues involves extraction from the sample matrix, clean-up of the extract, and subsequent analysis by GLC with a thermionic detector (TID). Product analysis can also be carried out using IR spectrometry or HPLC.

Logical Relationship of this compound Analysis

The following diagram illustrates a generalized workflow for the analysis of this compound in environmental or agricultural samples.

Butoxycarboxim_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing Sample Sample Collection (Soil, Water, Plant Material) Extraction Solvent Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) Clean-up Extraction->Cleanup Analysis Chromatographic Separation (HPLC or GC) Cleanup->Analysis Inject Extract Detection Detection (e.g., MS, TID) Analysis->Detection Quantification Quantification Detection->Quantification Detector Signal Reporting Reporting Quantification->Reporting

References

Synthesis pathway of Butoxycarboxim from Butocarboxim

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Synthetic Pathway from Butocarboxim

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Butoxycarboxim, a significant carbamate insecticide. The primary focus is on its preparation from the precursor, Butocarboxim, through an oxidation reaction. This document details the chemical transformation, offers a plausible experimental protocol based on established chemical principles, and includes relevant analytical data for the characterization of the final product.

Introduction

This compound, chemically known as 3-(methylsulfonyl)-2-butanone O-[(methylamino)carbonyl]oxime, is a systemic insecticide effective against a range of sucking insects.[1] It functions as a cholinesterase inhibitor, disrupting the nervous system of target pests. The common and industrially relevant synthetic route to this compound involves the oxidation of its thioether analog, Butocarboxim.[2][3] This transformation is a key step that potentiates the insecticidal activity. This compound is also a known metabolite of Butocarboxim in mammals and plants.[4]

Synthesis Pathway

The core of the synthesis lies in the oxidation of the sulfur atom in Butocarboxim. This process converts the thioether group into a sulfone group, yielding this compound.

Reaction: Butocarboxim → this compound

The most frequently cited oxidizing agent for this transformation is a peroxy acid, such as peracetic acid.[2] The reaction proceeds in two stages: the initial oxidation of the thioether to a sulfoxide, followed by further oxidation to the sulfone.

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway Butocarboxim Butocarboxim (Thioether) Butoxycarboxim_sulfoxide Butocarboxim Sulfoxide (Intermediate) Butocarboxim->Butoxycarboxim_sulfoxide [O] This compound This compound (Sulfone) Butoxycarboxim_sulfoxide->this compound [O] Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Butocarboxim Reaction Oxidation with Peracetic Acid Start->Reaction Workup Quenching, Extraction, Drying Reaction->Workup Crude Crude this compound Workup->Crude Purify Recrystallization or Column Chromatography Crude->Purify Pure Pure this compound Purify->Pure MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR NMR NMR Spectroscopy Pure->NMR

References

(E)- and (Z)-Isomers of Butoxycarboxim: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butoxycarboxim is a systemic carbamate insecticide and acaricide effective against a range of sucking insects. It functions as a reversible inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. Like other oxime carbamates, this compound exists as a mixture of (E)- and (Z)-geometric isomers. Technical grade this compound typically contains these isomers in a ratio of approximately 85-90% (E)-isomer and 10-15% (Z)-isomer.[1]

A comprehensive review of publicly available scientific literature reveals a significant gap in the specific quantitative data directly comparing the insecticidal or acaricidal activity of the individual (E)- and (Z)-isomers of this compound. While the differential activity of geometric isomers is a known phenomenon for many pesticides, specific studies isolating and independently evaluating the bioactivity of this compound isomers appear to be unpublished or proprietary. Consequently, this guide will provide a thorough overview of the known properties of this compound, its mechanism of action, and detailed, albeit generalized, experimental protocols for the separation and bioassay of such isomers, which can be adapted for future research.

Introduction to this compound

This compound is a synthetic oxime carbamate that exhibits systemic, contact, and stomach action against pests such as aphids, thrips, and spider mites.[2] Its systemic nature allows it to be absorbed and translocated within the plant, providing protection against pests that feed on various plant parts.

Chemical Structure:

  • IUPAC Name: (3-methylsulfonylbutan-2-ylideneamino) N-methylcarbamate

  • CAS Number: 34681-23-7

  • Molecular Formula: C₇H₁₄N₂O₄S

The presence of a carbon-nitrogen double bond in the oxime structure gives rise to the (E) and (Z) geometric isomers.

Mode of Action: Acetylcholinesterase Inhibition

The primary mode of action for this compound, like other carbamate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE) in the synaptic cleft of the nervous system.

Signaling Pathway of Acetylcholinesterase Inhibition:

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound cluster_outcome Result ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to Choline_Acetate Choline_Acetate AChE->Choline_Acetate Choline + Acetate Inhibited_AChE Carbamylated AChE (Inactive) Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Signal Transduction This compound (E)/(Z)-Butoxycarboxim This compound->AChE Reversibly Binds & Carbamylates ACh_Accumulation ACh Accumulation Inhibited_AChE->ACh_Accumulation Prevents ACh Hydrolysis Continuous_Stimulation Continuous Nerve Stimulation ACh_Accumulation->Continuous_Stimulation Paralysis_Death Paralysis & Death of Insect Continuous_Stimulation->Paralysis_Death

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

Normally, AChE hydrolyzes the neurotransmitter acetylcholine (ACh) in the synapse, terminating the nerve signal. This compound carbamylates a serine residue in the active site of AChE, forming a carbamylated enzyme that is temporarily inactive. This inhibition is reversible, but the rate of decarbamylation is much slower than the rate of hydrolysis of acetylcholine. This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of cholinergic receptors, which results in hyperexcitation, paralysis, and ultimately the death of the insect.

(E)- and (Z)-Isomers: A Data Gap

As previously stated, there is a lack of specific studies comparing the biological activities of the individual (E)- and (Z)-isomers of this compound. In many other pesticide classes, such as pyrethroids, it is common for one geometric isomer to exhibit significantly higher insecticidal activity than the other. Without experimental data for this compound, it is not possible to definitively state whether the (E)- or (Z)-isomer is the more active component or if they have comparable activities.

Proposed Experimental Protocols

The following sections outline detailed, generalized methodologies that can be adapted by researchers to investigate the differential activity of this compound isomers.

Separation of (E)- and (Z)-Isomers

High-performance liquid chromatography (HPLC) is the most common and effective method for separating geometric isomers of pesticides.

Table 1: Proposed HPLC Protocol for Isomer Separation

ParameterRecommended Conditions
Column Normal-phase silica or silver-impregnated silica column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A non-polar/polar solvent mixture such as hexane/isopropanol or hexane/ethyl acetate. The ratio would need to be optimized.
Flow Rate 1.0 mL/min (typical)
Detection UV detector at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely in the 220-250 nm range)
Injection Volume 10-20 µL
Temperature Ambient or controlled at 25°C

Methodology:

  • Standard Preparation: Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., acetonitrile or the mobile phase).

  • Method Development: Begin with an isocratic elution using a starting mobile phase composition (e.g., 95:5 hexane:isopropanol). Adjust the solvent ratio to achieve baseline separation of the two isomer peaks.

  • Fraction Collection: Once separation is optimized, perform repeated injections of the technical mixture and collect the eluent corresponding to each isomer peak in separate vials.

  • Purity Analysis: Analyze the collected fractions by HPLC to confirm the purity of each isolated isomer.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under a gentle stream of nitrogen to obtain the purified (E)- and (Z)-isomers.

Insecticidal/Acaricidal Bioassays

Standard bioassay methods can be used to determine the toxicity of the separated isomers against target pests. The choice of method will depend on the target pest.

Table 2: Example Bioassay Protocols

Bioassay MethodTarget PestsGeneral Protocol
Leaf-Dip Bioassay Aphids, Spider Mites1. Prepare serial dilutions of each isomer in a suitable solvent with a surfactant. 2. Dip host plant leaves into the solutions for a set time (e.g., 10-30 seconds). 3. Allow leaves to air dry. 4. Place treated leaves in petri dishes on a moist substrate. 5. Introduce a known number of pests onto each leaf. 6. Seal the dishes and incubate under controlled conditions. 7. Assess mortality at specified time intervals (e.g., 24, 48, 72 hours).
Systemic Uptake Bioassay Sucking Insects (e.g., Aphids)1. Grow host plants in a hydroponic solution or soil. 2. Add known concentrations of each isomer to the nutrient solution or as a soil drench. 3. Allow the plants to uptake the compound for a set period. 4. Infest the plants with a known number of pests. 5. Monitor pest mortality over time.
Diet Incorporation Bioassay Thrips1. Prepare an artificial diet for the target insect. 2. Incorporate serial dilutions of each isomer into the diet. 3. Place a known number of insects in containers with the treated diet. 4. Incubate under controlled conditions and assess mortality at regular intervals.

Data Analysis:

Mortality data from the bioassays should be corrected for control mortality using Abbott's formula. Probit analysis or logit analysis can then be used to calculate the LC₅₀ (lethal concentration for 50% of the population) or LD₅₀ (lethal dose for 50% of the population) values for each isomer. These values will provide a quantitative comparison of their toxicity.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive study of this compound isomers.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_biochemical Biochemical Analysis cluster_analysis Data Analysis & Conclusion start Technical this compound ((E)/(Z) Mixture) separation HPLC Separation of Isomers start->separation purification_E Purified (E)-Isomer separation->purification_E purification_Z Purified (Z)-Isomer separation->purification_Z bioassay Insecticidal/Acaricidal Bioassays (e.g., Leaf-Dip, Systemic) purification_E->bioassay ache_assay AChE Inhibition Assay purification_E->ache_assay purification_Z->bioassay purification_Z->ache_assay lc50_E LC50 Determination for (E)-Isomer bioassay->lc50_E lc50_Z LC50 Determination for (Z)-Isomer bioassay->lc50_Z comparison Comparative Analysis of Activity (LC50 and IC50 values) lc50_E->comparison lc50_Z->comparison ic50_E IC50 Determination for (E)-Isomer ache_assay->ic50_E ic50_Z IC50 Determination for (Z)-Isomer ache_assay->ic50_Z ic50_E->comparison ic50_Z->comparison conclusion Conclusion on Isomer-Specific Activity comparison->conclusion

Caption: Proposed experimental workflow for isomer activity determination.

Conclusion and Future Directions

This compound remains an important insecticide for the control of sucking pests. Its mode of action as a reversible acetylcholinesterase inhibitor is well-understood within the broader class of carbamate insecticides. However, the specific contributions of its (E)- and (Z)-isomers to its overall biological activity have not been elucidated in publicly available research.

Future research should focus on the separation and individual bio-evaluation of the (E)- and (Z)-isomers of this compound. Such studies would not only fill a critical knowledge gap but could also have significant implications for the optimization of its synthesis and formulation. If one isomer is found to be significantly more active, a stereoselective synthesis route could potentially lead to a more efficacious and environmentally friendly product with a lower effective application rate. The experimental protocols and workflows outlined in this guide provide a robust framework for undertaking such valuable research.

References

Butoxycarboxim: A Technical Guide to its Function as a Reversible Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoxycarboxim, a carbamate pesticide, exerts its biological effects through the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, physicochemical properties, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicological studies.

Introduction

This compound is a systemic insecticide and acaricide belonging to the carbamate class of compounds.[1] Like other carbamates, its mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[2][3] The inhibition of AChE by this compound is reversible, a key characteristic that distinguishes it from organophosphate pesticides, which cause irreversible inhibition.[3] This reversible nature means that the enzyme can regain its function over time as the inhibitor dissociates. Understanding the kinetics and mechanism of this reversible inhibition is crucial for assessing its toxicological profile and potential therapeutic applications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis.

PropertyValueReference
Molecular Formula C₇H₁₄N₂O₄S[2]
Molecular Weight 222.26 g/mol [2]
CAS Registry Number 34681-23-7[1]
Appearance Colorless crystals[1]
Melting Point 87 °C[1]
Water Solubility 209 g/L at 20 °C[4]
logP (Octanol-Water Partition Coefficient) -0.1[2]

Mechanism of Action: Reversible Acetylcholinesterase Inhibition

The primary target of this compound is the enzyme acetylcholinesterase (AChE). AChE is a serine hydrolase that plays a vital role in terminating nerve impulses at cholinergic synapses by catalyzing the breakdown of acetylcholine.

The Cholinergic Synapse and the Role of Acetylcholinesterase

The following diagram illustrates the key components and processes within a cholinergic synapse under normal physiological conditions.

CholinergicSynapse cluster_pre Presynaptic Terminal cluster_syn Synaptic Cleft cluster_post Postsynaptic Terminal Vesicle Synaptic Vesicle (contains ACh) ACh_syn ACh Vesicle->ACh_syn Release Mito Mitochondrion ChAT Choline Acetyltransferase ChAT->Vesicle synthesizes ACh Choline_in Choline Choline_in->ChAT AcetylCoA_in Acetyl-CoA AcetylCoA_in->ChAT pre_terminal AChE AChE ACh_syn->AChE Hydrolysis AChR Acetylcholine Receptor ACh_syn->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->pre_terminal Reuptake post_terminal AChR->post_terminal Signal Transduction

Figure 1. Diagram of a normal cholinergic synapse.
Reversible Inhibition by this compound

This compound acts as a competitive inhibitor of AChE. It binds to the active site of the enzyme, preventing the substrate, acetylcholine, from binding. This inhibition is reversible, meaning that this compound can dissociate from the enzyme, allowing it to regain its catalytic activity. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme.[3]

ReversibleInhibition cluster_syn Synaptic Cleft with this compound cluster_post Postsynaptic Terminal ACh_syn ACh AChE AChE ACh_syn->AChE Hydrolysis Blocked AChR Acetylcholine Receptor ACh_syn->AChR Increased Binding AChE_Inhibited Inhibited AChE AChE->AChE_Inhibited Butoxy This compound Butoxy->AChE Binds to active site AChE_Inhibited->AChE Dissociates (Reversible) post_terminal post_terminal AChR->post_terminal Prolonged Signal

Figure 2. Reversible inhibition of AChE by this compound.

Quantitative Analysis of Acetylcholinesterase Inhibition

The potency of an AChE inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

ParameterDescriptionValue for this compoundReference
IC₅₀ The concentration of an inhibitor that reduces the activity of an enzyme by 50%.Not explicitly found in the provided search results. A related compound, butocarboxim, has reported values.N/A
Kᵢ The inhibition constant, which represents the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Kᵢ indicates a higher binding affinity.Not explicitly found in the provided search results.N/A

Note: While specific Kᵢ and IC₅₀ values for this compound were not identified in the surveyed literature, the experimental protocols to determine these values are well-established.

Experimental Protocols

Determination of Acetylcholinesterase Inhibition (Ellman's Assay)

The Ellman's assay is a widely used colorimetric method to measure AChE activity.

Principle: Acetylthiocholine (ATCh), a substrate analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) solution

  • This compound solutions of varying concentrations

  • Acetylthiocholine iodide (ATCh) solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare fresh solutions of ATCh and DTNB in phosphate buffer.

  • In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of the this compound test solution (at various concentrations) or a positive control (e.g., donepezil). For the control well, add 20 µL of buffer instead of the inhibitor.[2]

  • Add 20 µL of the AChE enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.[2]

  • Add 10 µL of DTNB solution to each well.[2]

  • Initiate the reaction by adding 10 µL of ATCh solution to each well.[2]

  • Immediately measure the absorbance at 412 nm at time 0 and then every minute for 10 minutes using a microplate reader.[2]

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percentage of inhibition is calculated using the formula: % Inhibition = [ (Activity of control - Activity of test) / Activity of control ] x 100.[2]

  • The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

EllmanAssay cluster_prep Preparation cluster_reaction Reaction Setup cluster_measure Measurement & Analysis Reagents Prepare AChE, this compound, DTNB, and ATCh solutions Mix Mix Buffer, this compound, and AChE in 96-well plate Reagents->Mix Incubate Incubate at 37°C for 15 min Mix->Incubate Add_DTNB Add DTNB Incubate->Add_DTNB Add_ATCh Add ATCh to start reaction Add_DTNB->Add_ATCh Measure Measure Absorbance at 412 nm over 10 minutes Add_ATCh->Measure Calculate Calculate Reaction Rate and % Inhibition Measure->Calculate Plot Plot % Inhibition vs. [this compound] to determine IC50 Calculate->Plot

Figure 3. Experimental workflow for the Ellman's Assay.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the related compound butocarboxim and can serve as a starting point for the development of a validated method for this compound.

Principle: this compound is extracted from the sample matrix and separated from other components using reversed-phase HPLC. Detection can be achieved using a UV detector or, for higher sensitivity and selectivity, a mass spectrometer (LC-MS).

Materials:

  • HPLC system with a C18 reversed-phase column

  • UV or Mass Spectrometry detector

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid

  • This compound analytical standard

  • Sample matrix (e.g., plasma, water, soil)

Sample Preparation (QuEChERS-based approach for solid samples):

  • Weigh 5 g of the homogenized sample into a 50 mL extraction tube.

  • Add 15 mL of water (containing 1% acetic acid) and let the sample soak for 10 minutes.

  • Add 15 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate to the tube and mix vigorously for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Filter the acetonitrile supernatant through a 0.2 µm PTFE membrane filter.

  • Dilute the extract with HPLC grade water (1:1) before analysis.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acetic acid). A typical gradient could start at 20% acetonitrile and increase to 95% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 230 nm or MS with appropriate settings for this compound (m/z).

Quantification: A calibration curve is constructed by analyzing a series of this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Metabolism and Toxicology

This compound, like other carbamates, is metabolized in mammals primarily through hydrolysis and oxidation.[3] The initial step is the hydrolysis of the carbamate ester linkage, followed by further degradation and conjugation, leading to excretion in the urine.[3]

The acute toxicity of this compound is due to the overstimulation of the cholinergic system resulting from AChE inhibition. Symptoms can include salivation, lacrimation, urination, defecation, and in severe cases, respiratory distress. Due to the reversible nature of the inhibition, the duration of symptoms is generally shorter than that observed with organophosphate poisoning.

Conclusion

This compound is a potent, reversible inhibitor of acetylcholinesterase. Its mechanism of action is well-understood, and established analytical methods are available for its detection and the characterization of its inhibitory activity. This technical guide provides a foundational understanding of this compound for researchers and professionals in related fields. Further research to determine its precise kinetic constants (Kᵢ) and to develop and validate specific analytical methods for various matrices would be beneficial for a more complete toxicological and pharmacological profile.

References

Toxicological Profile of Butoxycarboxim in Invertebrates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoxycarboxim, an oxime carbamate insecticide, functions as a systemic pesticide with both contact and stomach action, primarily targeting sucking insects. Its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. This disruption of enzymatic activity leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerve impulses, paralysis, and ultimately death in susceptible invertebrate species. This technical guide provides a comprehensive overview of the toxicological profile of this compound in invertebrates, with a focus on its effects on aquatic and terrestrial species. The guide summarizes available quantitative toxicity data, details standardized experimental protocols for ecotoxicological assessment, and visualizes the key molecular interactions and experimental workflows.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate insecticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1][2] AChE is critical for the proper functioning of the central nervous system in insects and other invertebrates. Its primary role is to hydrolyze the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal at the synaptic cleft.

The inhibition of AChE by this compound is a reversible process involving the carbamoylation of the serine hydroxyl group at the active site of the enzyme. This binding prevents ACh from accessing the active site, leading to its accumulation in the synapse. The continuous presence of ACh results in persistent depolarization of the postsynaptic membrane, causing uncontrolled nerve firing, tremors, paralysis, and eventual death of the invertebrate.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_key Legend ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding AChE_inhibited Carbamoylated AChE (Inactive) Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate This compound This compound This compound->AChE_active Carbamoylation (Inhibition) Nerve_Impulse Continuous Nerve Impulse Postsynaptic_Receptor->Nerve_Impulse Stimulation Normal_Process Normal Process Inhibitory_Action Inhibitory Action

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Quantitative Toxicity Data

The toxicity of this compound to invertebrates is typically assessed through acute and chronic toxicity tests. The most commonly reported endpoints are the median lethal concentration (LC50), the median effective concentration (EC50) causing immobilization, the No Observed Effect Concentration (NOEC), and the Lowest Observed Effect Concentration (LOEC).

Table 1: Acute Toxicity of this compound to Aquatic Invertebrates

SpeciesTest DurationEndpointValue (µg/L)Reference
Daphnia magna48 hoursEC50500[2]

Table 2: Chronic Toxicity of this compound to Aquatic Invertebrates

SpeciesTest DurationEndpointValue (mg/L)Reference
Daphnia magna21 daysNOEC- (Unverified data)[2]

Table 3: Toxicity of this compound to Terrestrial Invertebrates

SpeciesTest TypeEndpointValueReference
Apis mellifera (Honeybee)Acute ContactLD50No data available[2]
Apis mellifera (Honeybee)Acute OralLD50No data available[2]
Eisenia fetida (Earthworm)Soil ToxicityLC50No data available
Chironomus riparius (Midge)Sediment ToxicityLC50No data available

Note: The lack of specific quantitative data for several key invertebrate species highlights a significant gap in the publicly available toxicological profile of this compound.

Experimental Protocols

The assessment of this compound's toxicity to invertebrates follows standardized guidelines to ensure data reliability and comparability. The most widely accepted protocols are those developed by the Organisation for Economic Co-operation and Development (OECD).

Aquatic Invertebrate Toxicity Testing

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test [3][4]

This test evaluates the acute toxicity of a substance to Daphnia magna.

  • Test Organisms: Young daphnids, less than 24 hours old.

  • Test Duration: 48 hours.

  • Procedure:

    • Prepare a series of test solutions with varying concentrations of this compound and a control (without the test substance).

    • Introduce at least 20 daphnids, divided into four replicates of five, into each test concentration and the control.

    • Maintain the test vessels at a constant temperature (20 ± 1°C) with a 16-hour light/8-hour dark photoperiod.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The primary endpoint is the 48-hour EC50, the concentration that causes immobilization in 50% of the test population. The 24-hour EC50 can also be determined. NOEC and LOEC values can be derived from the data.

OECD Guideline 211: Daphnia magna Reproduction Test [5][6]

This chronic test assesses the impact of a substance on the reproductive output of Daphnia magna.

  • Test Organisms: Young female daphnids, less than 24 hours old.

  • Test Duration: 21 days.

  • Procedure:

    • Expose individual daphnids to a range of this compound concentrations and a control in a semi-static or flow-through system.

    • Feed the daphnids daily.

    • Renew the test solutions at least three times a week.

    • Monitor parental mortality and count the number of live offspring produced by each female daily.

  • Endpoint: The primary endpoint is the total number of live offspring produced per surviving parent animal at the end of the test. The ECx (e.g., EC10, EC20, EC50) for reproduction and the NOEC/LOEC are determined.

Experimental_Workflow_Aquatic cluster_acute OECD 202: Acute Toxicity cluster_chronic OECD 211: Chronic Toxicity A1 Prepare Test Solutions (this compound Concentrations) A2 Introduce Young Daphnia (<24h old) A1->A2 A3 Incubate for 48h (Controlled Conditions) A2->A3 A4 Observe Immobilization (24h & 48h) A3->A4 A5 Calculate 48h EC50 A4->A5 C1 Prepare Test Solutions (this compound Concentrations) C2 Introduce Young Daphnia (<24h old) C1->C2 C3 Expose for 21 days (Semi-static/Flow-through) C2->C3 C4 Monitor Reproduction (Daily Offspring Count) C3->C4 C5 Determine NOEC/LOEC & ECx (Reproduction) C4->C5

Caption: Experimental Workflow for Aquatic Invertebrate Toxicity Testing.

Terrestrial Invertebrate Toxicity Testing

OECD Guideline 222: Earthworm, Acute Toxicity Test

  • Test Species: Eisenia fetida.

  • Test Duration: 14 days.

  • Procedure:

    • Prepare artificial soil and mix with a range of this compound concentrations.

    • Introduce adult earthworms into the test containers with the treated soil.

    • Maintain the containers at a constant temperature and humidity.

    • Assess mortality and observe any behavioral changes at 7 and 14 days.

  • Endpoint: The 14-day LC50 is determined.

OECD Guideline for the Testing of Chemicals 213 & 214: Honeybees, Acute Oral and Contact Toxicity Test

  • Test Species: Apis mellifera.

  • Test Duration: 48 to 96 hours.

  • Procedure (Oral):

    • Prepare a series of sucrose solutions containing different concentrations of this compound.

    • Feed the solutions to groups of bees in cages.

    • Record mortality at specified intervals.

  • Procedure (Contact):

    • Apply a small, precise volume of this compound solution in a carrier solvent to the dorsal thorax of individual bees.

    • Keep the treated bees in cages with a clean food source.

    • Record mortality at specified intervals.

  • Endpoint: The 48-hour or 96-hour LD50 (dose that is lethal to 50% of the test population) is calculated in µg of active substance per bee.

Conclusion

This compound is an effective insecticide against sucking pests due to its systemic action and its role as an acetylcholinesterase inhibitor. The available data indicates moderate acute toxicity to the aquatic invertebrate Daphnia magna. However, a significant lack of publicly accessible, quantitative toxicity data for other key invertebrate species, such as bees, earthworms, and sediment-dwelling organisms, presents a challenge for a comprehensive environmental risk assessment. Adherence to standardized OECD testing protocols is crucial for generating reliable and comparable data to fill these knowledge gaps. Further research is warranted to fully characterize the toxicological profile of this compound across a broader range of non-target invertebrates to ensure its safe and sustainable use in pest management programs.

References

Metabolic Fate of Butoxycarboxim in Plant Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butoxycarboxim, a systemic insecticide belonging to the carbamate class, is the sulfone metabolite of the active ingredient butocarboxim. Its metabolic fate within plant systems is a critical aspect of understanding its efficacy, persistence, and potential for residue accumulation. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in plants, detailing the key biochemical transformations, analytical methodologies for its detection, and a generalized experimental protocol for its study. While specific quantitative data on the metabolism of this compound in various plant tissues remains limited in publicly accessible literature, this guide synthesizes the available information on its parent compound, butocarboxim, and the general metabolic routes of carbamates to provide a robust framework for researchers.

Introduction to this compound

This compound, or 3-(methylsulfonyl)butan-2-one O-(N-methylcarbamoyl)oxime, is recognized as a systemic insecticide effective against sucking insects.[1] It functions as a cholinesterase inhibitor, a mode of action characteristic of carbamate pesticides.[1] this compound itself is not typically applied directly to crops; rather, it is formed in situ through the oxidation of its parent compound, butocarboxim.[2] Understanding the metabolic journey of this compound within the plant is essential for assessing its insecticidal activity, potential phytotoxicity, and the nature of terminal residues in agricultural commodities.

Metabolic Pathways of this compound in Plants

The metabolism of this compound in plants is governed by a series of enzymatic reactions aimed at detoxification and facilitating elimination. These processes can be broadly categorized into three phases: Phase I (transformation), Phase II (conjugation), and Phase III (compartmentation). The primary metabolic pathways for this compound, inferred from studies on butocarboxim and other carbamates, are oxidation, hydrolysis, and conjugation.

Phase I Metabolism: Oxidation and Hydrolysis

Oxidation: The formation of this compound is a prime example of a Phase I oxidation reaction, where the thioether group of butocarboxim is oxidized to a sulfone.[2] This bioactivation step is crucial for its insecticidal efficacy. Further oxidation of the this compound molecule can occur, potentially involving hydroxylation of the alkyl chain, although specific metabolites from this pathway have not been extensively documented in plants.

Hydrolysis: A key detoxification pathway for carbamates is the hydrolysis of the carbamate ester linkage. This reaction is catalyzed by esterase enzymes and results in the cleavage of the molecule into 3-(methylsulfonyl)butan-2-one oxime and N-methylcarbamic acid. The latter is unstable and readily decomposes to methylamine and carbon dioxide.[1]

Phase II Metabolism: Conjugation

Following Phase I transformations, the resulting metabolites, which are more polar than the parent compound, can undergo conjugation with endogenous plant molecules. This process further increases their water solubility and reduces their biological activity.

Glucoside Conjugation: The hydroxyl group of the oxime metabolite formed during hydrolysis can be conjugated with glucose to form a glucoside conjugate. This is a common detoxification pathway for xenobiotics in plants.

The proposed metabolic pathway of this compound in plants is illustrated in the following diagram:

Butoxycarboxim_Metabolism Butocarboxim Butocarboxim This compound This compound (Sulfone) Butocarboxim->this compound Oxidation (Sulfoxidation) Oxime_Metabolite 3-(Methylsulfonyl)butan-2-one Oxime This compound->Oxime_Metabolite Hydrolysis (Esterase) Hydrolysis_Products Methylamine + CO2 This compound->Hydrolysis_Products Hydrolysis Glucoside_Conjugate Glucoside Conjugate Oxime_Metabolite->Glucoside_Conjugate Conjugation (Glucosyltransferase)

Proposed metabolic pathway of this compound in plants.

Quantitative Data Summary

Specific quantitative data on the metabolic fate of this compound in various plant matrices is scarce in the available literature. Research has primarily focused on the parent compound, butocarboxim. The following table summarizes the key metabolites and the analytical techniques used for their identification.

AnalyteParent CompoundKey MetabolitesAnalytical TechniquesPlant System (if specified)Reference
This compoundButocarboximThis compound (sulfone), 3-(methylsulfonyl)butan-2-one oxime, Glucoside conjugatesHPLC, GC-TIDGeneral Plant Systems[1][2]

Experimental Protocols for Plant Metabolism Studies

To investigate the metabolic fate of this compound in a specific plant system, a radiolabeled study is the preferred approach. The following is a generalized experimental protocol based on established methodologies for pesticide metabolism studies.

General Workflow

The experimental workflow for a plant metabolism study of this compound is depicted below:

Experimental_Workflow cluster_0 Plant Treatment cluster_1 Sample Collection & Processing cluster_2 Extraction & Analysis cluster_3 Data Interpretation a Plant Cultivation b Application of [14C]this compound a->b c Harvesting at Intervals b->c d Separation of Plant Parts (Roots, Stems, Leaves) c->d e Homogenization d->e f Solvent Extraction e->f g Radioactivity Measurement (LSC) f->g h Metabolite Profiling (TLC, HPLC) f->h j Quantification of Metabolites g->j i Metabolite Identification (MS, NMR) h->i h->j l Metabolic Pathway Elucidation i->l k Determination of Distribution j->k k->l

General workflow for a this compound plant metabolism study.
Detailed Methodology

1. Radiolabeling:

  • Synthesize [14C]this compound, with the label preferably positioned in a stable part of the molecule, such as the carbon skeleton, to trace its metabolic fate accurately.

2. Plant Treatment:

  • Grow the target plant species (e.g., cotton) in a controlled environment (growth chamber or greenhouse).

  • Apply a known concentration and specific activity of [14C]this compound to the plants. Application can be via soil drench, hydroponic solution, or foliar spray, depending on the intended route of exposure.

3. Sample Collection:

  • Harvest plants at various time intervals post-application (e.g., 0, 1, 3, 7, 14, and 28 days).

  • At each time point, separate the plants into different tissues: roots, stems, leaves, and fruits (if applicable).

4. Sample Processing and Extraction:

  • Weigh and homogenize the different plant tissues.

  • Extract the homogenized tissues sequentially with solvents of increasing polarity (e.g., methanol/water, acetonitrile/water) to isolate the parent compound and its metabolites.

  • Determine the total radioactivity in each tissue and extract using Liquid Scintillation Counting (LSC).

5. Metabolite Profiling and Identification:

  • Concentrate the extracts and analyze them using Thin-Layer Chromatography (TLC) with autoradiography and High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent compound and its metabolites.

  • Characterize and identify the chemical structure of the metabolites using co-chromatography with authentic standards (if available) and spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

6. Analysis of Bound Residues:

  • The solid plant material remaining after extraction (plant matrix) may contain non-extractable (bound) residues.

  • The amount of bound radioactivity can be determined by combustion analysis of the dried plant matrix.

Analytical Methodologies for Residue Analysis

The determination of this compound and its metabolites in plant matrices requires sensitive and selective analytical methods.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors is a widely used technique for the analysis of carbamates. For this compound, reverse-phase HPLC with UV or fluorescence detection after post-column derivatization is a common approach.[1]

Gas Chromatography (GC): Gas chromatography with a thermionic-specific detector (TID) can also be employed for the residue analysis of this compound and its parent compound, butocarboxim, often after derivatization to improve volatility and thermal stability.[2]

Mass Spectrometry (MS): Coupling HPLC or GC with mass spectrometry (LC-MS or GC-MS) provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of this compound and its metabolites at trace levels.

Conclusion and Future Perspectives

The metabolic fate of this compound in plant systems follows the general detoxification pathways observed for other carbamate insecticides, primarily involving oxidation, hydrolysis, and conjugation. As the sulfone metabolite of butocarboxim, it represents an activated form of the insecticide. While the qualitative metabolic pathway can be inferred, a significant knowledge gap exists regarding the quantitative distribution and degradation of this compound and its terminal residues in various crops.

Future research should focus on conducting comprehensive metabolism studies using radiolabeled this compound in key agricultural crops. Such studies would provide crucial data for refining risk assessments, establishing accurate maximum residue limits (MRLs), and ensuring food safety. Furthermore, elucidating the specific enzymes involved in the metabolism of this compound could open avenues for developing crops with enhanced detoxification capabilities through modern biotechnological approaches. This in-depth understanding is paramount for the responsible use and management of carbamate insecticides in agriculture.

References

Environmental Degradation of Butoxycarboxim: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butoxycarboxim is a systemic oxime carbamate insecticide and acaricide, primarily used to control sucking insects on various crops. Understanding its environmental fate is crucial for assessing its ecological impact and ensuring responsible use. This technical guide provides an in-depth overview of the known environmental degradation pathways of this compound, including both abiotic and biotic processes. The information is compiled from publicly available scientific literature and databases, focusing on providing quantitative data, outlining experimental approaches, and visualizing the degradation pathways.

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For this compound, the primary abiotic degradation pathways are hydrolysis and atmospheric photo-oxidation.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis of this compound is highly dependent on the pH of the surrounding medium. It is most stable in acidic conditions and degrades more rapidly in neutral to alkaline environments.

Table 1: Hydrolysis Half-life of this compound at Different pH Levels [1][2]

pHHalf-life (days)
5501
718
916
Atmospheric Degradation

In the atmosphere, this compound is expected to exist in both vapor and particulate phases. The vapor phase of this compound is susceptible to degradation by photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 1.4 days.[2] this compound is not expected to be susceptible to direct photolysis by sunlight.[1]

Biotic Degradation Pathways

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. In the environment, this compound is subject to microbial degradation in soil and water.

Soil Metabolism

The primary route of biotic degradation of this compound in soil involves two main processes: hydrolysis of the carbamate ester linkage and oxidation of the sulfur atom. The reported half-life of this compound in soil is approximately 41 to 44 days at 20°C.

The initial step in the microbial degradation is often the hydrolysis of the carbamate bond, a reaction that can be catalyzed by various microbial hydrolases. This cleavage results in the formation of 3-methylsulfonyl-2-butanone oxime and N-methylcarbamic acid. The N-methylcarbamic acid is unstable and readily decomposes to methylamine and carbon dioxide.

Simultaneously or subsequently, the sulfur atom in the this compound molecule can be oxidized to form this compound sulfoxide. This sulfoxide can be further oxidized to this compound sulfone, which is the parent this compound molecule itself.

While specific microorganisms capable of degrading this compound are not extensively documented, studies on other carbamates suggest that a wide range of soil bacteria and fungi possess the necessary enzymes for their breakdown. Notably, bacteria of the genus Rhodococcus have been identified as being capable of hydrolyzing the carbamate bond of pesticides.

The proposed biotic degradation pathway of this compound in soil is visualized in the diagram below.

Butoxycarboxim_Degradation This compound This compound Metabolite1 3-Methylsulfonyl-2-butanone oxime This compound->Metabolite1 Hydrolysis Metabolite2 N-Methylcarbamic acid This compound->Metabolite2 Hydrolysis Butoxycarboxim_Sulfoxide This compound sulfoxide This compound->Butoxycarboxim_Sulfoxide Oxidation Metabolite3 Methylamine + CO2 Metabolite2->Metabolite3 Decomposition Soil_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Fortification Soil Fortification Soil_Collection->Fortification Radiolabeling Radiolabeled this compound (e.g., 14C) Radiolabeling->Fortification Incubation Aerobic/Anaerobic Incubation (Controlled Temperature & Moisture) Fortification->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Identification Metabolite Identification Analysis->Identification Quantification Quantification & Half-life Calculation Analysis->Quantification

References

Unveiling the Characteristics of Butoxycarboxim: A Deep Dive into its Solubility and Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive technical guide has been compiled to provide researchers, scientists, and drug development professionals with an in-depth understanding of the solubility and stability of the insecticide Butoxycarboxim in various organic solvents. This whitepaper addresses a critical knowledge gap by presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows, serving as an essential resource for those working with this compound.

This compound, a systemic insecticide belonging to the carbamate class, is utilized for the control of sucking insects on ornamental plants. Its efficacy and formulation development are intrinsically linked to its behavior in different solvent systems. This guide offers a thorough examination of these properties, crucial for ensuring its effective and safe application.

Quantitative Solubility Data of this compound

The solubility of this compound was determined in a range of polar and non-polar organic solvents at 20°C. The compound exhibits high solubility in polar organic solvents and is sparingly soluble in non-polar ones. A summary of the quantitative solubility data is presented below for easy comparison.

Organic SolventSolubility (g/L) at 20°C
Chloroform186[1]
Acetone172[1]
Isopropanol101[1]
Toluene29[1]
Carbon Tetrachloride5.3[1]
Cyclohexane0.9[1]
Heptane0.1[1]

Stability Profile of this compound

The stability of this compound is a critical factor for its storage and application. The compound is thermally stable up to 100°C.[1] However, its stability is significantly influenced by pH in aqueous solutions. The hydrolysis half-life of this compound is 501 days at pH 5, 18 days at pH 7, and 16 days at pH 9.[1] this compound is reported to be stable to UV light.[1]

Experimental Protocols

To ensure the accuracy and reproducibility of the presented data, standardized and validated experimental protocols are paramount. The following sections detail the methodologies for determining the solubility and stability of this compound.

Determination of Solubility in Organic Solvents (Adapted from CIPAC Method MT 181)

This method determines the solubility of a test substance in organic solvents by adding measured volumes of the solvent to a known mass of the substance until complete dissolution is observed.

1. Principle: A known amount of this compound is incrementally treated with a specific organic solvent at a constant temperature until it completely dissolves. The solubility is then calculated based on the volume of solvent required.

2. Apparatus:

  • Thermostatically controlled water bath or incubator

  • Glass test tubes with stoppers

  • Calibrated pipettes or burettes

  • Analytical balance

3. Procedure: a. Preliminary Test: To estimate the approximate solubility, a small, known amount of this compound (e.g., 0.1 g) is placed in a test tube. The selected organic solvent is added in small, measured increments with vigorous shaking between additions until the solid is fully dissolved. This provides a rough estimate for the main test. b. Main Test: Based on the preliminary test, a suitable amount of this compound is accurately weighed into a test tube. The test tube is placed in a thermostatically controlled environment (20 ± 1°C). The organic solvent is added incrementally from a burette. After each addition, the mixture is stoppered and shaken vigorously until equilibrium is reached. The process is continued until the this compound is completely dissolved. The total volume of solvent added is recorded. c. Analysis: The solubility is calculated in g/L. The determination is performed in duplicate for each solvent.

4. Data Analysis: The solubility (S) is calculated using the following formula: S (g/L) = (mass of this compound in g / volume of solvent in L)

Accelerated Storage Stability Test (Adapted from CIPAC Method MT 46.3)

This method simulates the long-term aging of a pesticide formulation by subjecting it to elevated temperatures for a defined period.

1. Principle: A sample of this compound, either as a technical grade material or a solution in a specific organic solvent, is stored at an elevated temperature (e.g., 54°C) for 14 days.[2] The concentration of the active ingredient is determined before and after storage to assess its stability.

2. Apparatus:

  • Constant temperature oven, capable of maintaining 54 ± 2°C[2]

  • Suitable containers (e.g., glass vials with airtight seals)

  • Analytical instrumentation for quantification (e.g., HPLC, GC)

3. Procedure: a. An initial sample of the this compound solution or technical material is analyzed to determine the initial concentration of the active ingredient. b. Aliquots of the sample are placed in suitable containers, which are then tightly sealed. c. The containers are placed in an oven maintained at 54 ± 2°C for 14 days.[2] d. After the storage period, the containers are removed and allowed to cool to room temperature. e. The stored samples are then analyzed using the same analytical method as the initial analysis to determine the final concentration of this compound.

4. Data Analysis: The stability of this compound is assessed by comparing the initial and final concentrations. Any significant degradation, indicated by a decrease in the active ingredient concentration or the appearance of degradation products, is noted.

Analytical Methodology for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound.

1. HPLC System:

  • A liquid chromatograph equipped with a pump, an injector, a column oven, and a suitable detector (e.g., UV or Fluorescence detector).

  • A reversed-phase C18 column is commonly used.

2. Mobile Phase:

  • A mixture of acetonitrile and water is often employed as the mobile phase. The exact ratio may need to be optimized for specific columns and systems. For instance, a mobile phase of acetonitrile-water (25:75, v/v) has been used.[3]

3. Post-Column Derivatization for Enhanced Detection: For increased sensitivity and selectivity, a post-column derivatization system can be utilized.[3] a. After separation on the HPLC column, the eluent is mixed with a hydrolysis reagent (e.g., an alkaline solution) and heated.[3] b. The resulting product then reacts with a derivatizing agent, such as o-phthalaldehyde (OPA) and 2-mercaptoethanol, to form a highly fluorescent compound.[3] c. This fluorescent derivative is then detected by a fluorescence detector.[3]

4. Quantification:

  • A calibration curve is generated using standard solutions of this compound of known concentrations.

  • The concentration of this compound in the test samples is determined by comparing their peak areas to the calibration curve.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.

Solubility_Testing_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_sample Weigh this compound prelim_test Preliminary Test (Estimate Solubility) prep_sample->prelim_test main_test Main Test (Incremental Solvent Addition) prep_sample->main_test prep_solvent Prepare Organic Solvent prep_solvent->prelim_test prep_solvent->main_test prelim_test->main_test Inform equilibrium Achieve Complete Dissolution main_test->equilibrium calculation Calculate Solubility (g/L) equilibrium->calculation Stability_Testing_Workflow cluster_initial Initial Stage cluster_storage Storage cluster_final Final Stage cluster_evaluation Evaluation initial_analysis Initial Analysis (Determine C₀) storage Accelerated Storage (e.g., 54°C for 14 days) initial_analysis->storage comparison Compare C₀ and C_f initial_analysis->comparison final_analysis Final Analysis (Determine C_f) storage->final_analysis final_analysis->comparison assessment Assess Degradation comparison->assessment

References

Methodological & Application

Application Note: Determination of Butoxycarboxim Residues in Plant Matrices by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of Butoxycarboxim residues in various plant matrices using High-Performance Liquid Chromatography (HPLC) coupled with post-column derivatization and fluorescence detection. The described protocol provides a comprehensive workflow, including sample extraction, cleanup, and chromatographic analysis. The method is suitable for researchers, scientists, and professionals in the fields of food safety, environmental monitoring, and drug development.

Introduction

This compound is a systemic insecticide belonging to the carbamate class. Its use in agriculture necessitates reliable analytical methods to monitor its residue levels in crops to ensure consumer safety and compliance with regulatory limits. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pesticide residues due to its versatility and sensitivity.[1][2] This application note presents a detailed protocol based on a validated HPLC method for this compound analysis in agricultural products. The method involves extraction with acetone, liquid-liquid partitioning, solid-phase extraction (SPE) cleanup, and HPLC analysis with post-column derivatization to form a fluorescent product, enhancing detection sensitivity.[3][4]

Experimental

Materials and Reagents
  • This compound standard (analytical grade)

  • Acetone (HPLC grade)

  • n-Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Sodium chloride (analytical grade)

  • Anhydrous sodium sulfate (analytical grade)

  • Aminopropyl solid-phase extraction (SPE) cartridges

  • Deionized water

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol

  • Sodium hydroxide

  • Disodium tetraborate

  • Methanol (HPLC grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary pump

    • Autosampler

    • Column oven

    • Post-column derivatization system (including a reaction coil and reagent pumps)

    • Fluorescence detector

  • Analytical column: Lichrospher 60 RP-Select B (5 µm, 250 x 4.0 mm i.d.) or equivalent

  • Homogenizer/blender

  • Rotary evaporator

  • Centrifuge

  • Separatory funnels

  • Glassware (volumetric flasks, beakers, etc.)

  • Syringe filters (0.45 µm)

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations (e.g., 1, 2, 4, 6, 8 µg/mL).[3]

Sample Preparation and Extraction

A widely used and efficient method for pesticide residue analysis in plant matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[5][6][7] While the cited specific method for this compound uses a different extraction procedure, a generic QuEChERS protocol is also presented here as a viable alternative.

Method 1: Acetone Extraction (as per cited literature) [3][4]

  • Homogenization: Weigh 20 g of a representative sample of the plant matrix (e.g., radishes, bamboo sprouts) into a blender.

  • Extraction: Add 100 mL of acetone and blend at high speed for 2 minutes.

  • Filtration: Filter the homogenate through suction filtration.

  • Concentration: Concentrate the filtrate to approximately 10 mL using a rotary evaporator at 35-40°C.

  • Liquid-Liquid Partitioning (Cleanup):

    • Transfer the concentrated extract to a separatory funnel.

    • Add 50 mL of 10% sodium chloride solution and 30 mL of n-hexane. Shake vigorously for 1 minute and allow the layers to separate. Discard the upper n-hexane layer.

    • Extract the aqueous phase twice with 70 mL of dichloromethane each time.

    • Combine the dichloromethane extracts and dry by passing through anhydrous sodium sulfate.

  • Final Concentration: Evaporate the dichloromethane extract to a volume of 2 mL.

Method 2: QuEChERS-based Extraction [5][8]

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile, cap the tube, and shake vigorously for 1 minute.

  • Salting Out: Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and a buffering salt). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • The upper acetonitrile layer contains the extracted pesticides.

Sample Cleanup (Solid-Phase Extraction - SPE)
  • Cartridge Conditioning: Condition an aminopropyl SPE cartridge by passing 5 mL of dichloromethane through it.

  • Sample Loading: Load the 2 mL concentrated extract from the acetone extraction method onto the SPE cartridge.

  • Elution: Elute the cartridge with an appropriate solvent (the specific elution solvent for this compound from an aminopropyl cartridge would need to be optimized, but a mixture of dichloromethane and methanol is a common starting point).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL) before HPLC analysis.

For the QuEChERS extract, a dispersive SPE (dSPE) cleanup step would be performed by taking an aliquot of the acetonitrile supernatant and mixing it with a combination of sorbents (e.g., PSA, C18, GCB) to remove interfering matrix components.

HPLC Analysis

Chromatographic Conditions [3][4]

ParameterValue
Column Lichrospher 60 RP-Select B (5 µm, 250 x 4.0 mm i.d.)
Mobile Phase Acetonitrile : Water (25:75, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient

Post-Column Derivatization [3][4]

  • Hydrolysis: The column effluent is mixed with a 0.05 N sodium hydroxide solution (pumped at 0.5 mL/min) and passed through a reaction coil heated to 90°C to hydrolyze this compound.

  • Derivatization: The hydrolyzed product is then mixed with an o-phthaldialdehyde (OPA) / 2-mercaptoethanol reagent (pumped at 0.5 mL/min) in a second reaction coil to form a highly fluorescent derivative.

  • Detection: The fluorescent derivative is detected by a fluorescence detector.

Fluorescence Detector Settings [3][4]

ParameterValue
Excitation Wavelength (Ex) 340 nm
Emission Wavelength (Em) 455 nm

Quantitative Data Summary

The following table summarizes the performance of the described HPLC method for this compound residue analysis in plant matrices.

Plant MatrixSpiking Level (ppm)Average Recovery (%)Limit of Detection (LOD) (ppm)
Radishes0.1 - 0.381.9 - 82.60.05
Bamboo Sprouts0.281.9 - 82.60.05

Data obtained from the Journal of Food and Drug Analysis.[3][4]

Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Sample Cleanup cluster_hplc HPLC Analysis cluster_derivatization Post-Column Derivatization cluster_detection Detection Homogenization Homogenization of Plant Sample Extraction Extraction with Acetone Homogenization->Extraction Concentration1 Concentration of Extract Extraction->Concentration1 Partitioning Liquid-Liquid Partitioning (n-Hexane & Dichloromethane) Concentration1->Partitioning Concentration2 Concentration to 2 mL Partitioning->Concentration2 SPE Solid-Phase Extraction (Aminopropyl Cartridge) Concentration2->SPE Elution Elution SPE->Elution Final_Prep Evaporation & Reconstitution in Mobile Phase Elution->Final_Prep Injection Injection into HPLC Final_Prep->Injection Separation Chromatographic Separation (RP-Select B Column) Injection->Separation Hydrolysis Hydrolysis (NaOH, 90°C) Separation->Hydrolysis Derivatization Derivatization (OPA/2-ME) Hydrolysis->Derivatization Fluorescence Fluorescence Detection (Ex: 340 nm, Em: 455 nm) Derivatization->Fluorescence

Caption: Workflow for this compound residue analysis in plants.

Discussion

The presented HPLC method with post-column derivatization and fluorescence detection provides a sensitive and reliable means for the determination of this compound residues in plant matrices. The sample preparation procedure, involving acetone extraction and SPE cleanup, effectively removes interfering components, leading to clean chromatograms and accurate quantification. The recovery rates and limit of detection are well within the acceptable ranges for pesticide residue analysis.

The QuEChERS method offers a simpler, faster, and less solvent-intensive alternative for sample preparation and is widely adopted for multi-residue analysis of pesticides in food.[5][9] While the specific performance of the QuEChERS method for this compound was not detailed in the searched literature, it represents a valuable approach that could be adapted and validated for this analyte.

Conclusion

This application note provides a detailed protocol for the analysis of this compound residues in plant samples using HPLC. The method is demonstrated to be effective for various agricultural products. Researchers and scientists can utilize this information to implement a reliable analytical workflow for monitoring this compound levels in their samples. Further validation would be recommended when applying this method to new plant matrices.

References

Application Note: Determination of Butoxycarboxim in Agricultural Matrices using Gas Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the detection and quantification of Butoxycarboxim in various agricultural samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample extraction and cleanup, ensuring high recovery and removal of matrix interferences. This method is intended for researchers, scientists, and professionals in the fields of pesticide residue analysis and food safety.

Introduction

This compound is a systemic insecticide used to control sucking insects on various crops.[1] Its presence in food commodities is regulated to ensure consumer safety, necessitating sensitive and reliable analytical methods for its detection. Gas chromatography coupled with mass spectrometry offers excellent selectivity and sensitivity for the analysis of pesticide residues. This application note provides a detailed protocol for the determination of this compound, from sample preparation to GC-MS/MS analysis.

Experimental Protocol

Reagents and Materials
  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB)

  • C18 sorbent

  • This compound analytical standard

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for dSPE cleanup

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis.[2][3] This protocol is based on the EN 15662 method.

a. Sample Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables) using a high-speed blender. For dry samples, add a sufficient amount of water to hydrate the sample before homogenization.[2]

b. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.[2]

  • Cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker can be used for this purpose.[2]

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.[2]

c. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer 1 mL of the acetonitrile supernatant to a 15 mL dSPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and for samples with high pigment content, 50 mg of GCB and 50 mg of C18. The use of GCB should be done with caution as it may remove planar pesticides.[3]

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for GC-MS/MS analysis.

GC-MS/MS Analysis
  • Gas Chromatograph: Agilent GC System or equivalent

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Injection: Splitless injection is typically used for trace-level pesticide analysis.[2]

  • GC Column: A mid-polarity column, such as a 5% phenyl polysiloxane phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for pesticide analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 25°C/min to 150°C.

    • Ramp 2: 5°C/min to 200°C.

    • Ramp 3: 10°C/min to 300°C, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Specific MRM transitions for this compound should be determined by infusing a standard solution into the mass spectrometer. Based on literature, precursor and product ions for carbamates are well-documented. For this compound, a potential precursor ion is [M+H]+ at m/z 223.[4]

Data Presentation

The following table summarizes the quantitative data for this compound analysis from multi-residue methods, which can be used as a reference for method validation.

ParameterValueMatrixReference
Linearity Range1 ppb to 500 ppbNot Specified[5]
Limit of Detection (LOD)9 ng/LWater[6][7]
Recovery70-120%Green Tea[7]
Relative Standard Deviation (RSD)<20%Green Tea[7]

Visualizations

Experimental Workflow

Butoxycarboxim_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection (e.g., Fruits, Vegetables) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE dSPE Cleanup (PSA, GCB, C18) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Supernatant GC_MSMS GC-MS/MS Analysis Final_Extract->GC_MSMS Data_Processing Data Processing (Quantification & Confirmation) GC_MSMS->Data_Processing Report Final Report Data_Processing->Report

Caption: Workflow for this compound residue analysis.

Conclusion

The described method provides a reliable and sensitive approach for the determination of this compound in agricultural matrices. The use of the QuEChERS protocol for sample preparation ensures effective extraction and cleanup, while GC-MS/MS provides the necessary selectivity and sensitivity for accurate quantification at low residue levels. This application note serves as a comprehensive guide for laboratories involved in pesticide residue monitoring and food safety analysis.

References

Application Notes and Protocols for Butoxycarboxim Analysis in Soil

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

Butoxycarboxim is a systemic carbamate insecticide used to control sucking insects on various crops.[1] Its presence and persistence in soil are of environmental concern, necessitating reliable and efficient analytical methods for its quantification. This document provides a detailed protocol for the sample preparation and analysis of this compound in soil matrices, primarily utilizing the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The QuEChERS method offers a simple, fast, and cost-effective approach for extracting a broad range of pesticides from complex matrices like soil.[2][3]

Data Presentation

The following table summarizes the performance data for the analysis of representative carbamate pesticides in soil using a modified QuEChERS method coupled with LC-MS/MS. While specific data for this compound was not available in a single comprehensive study, the data presented for other carbamates provides a strong indication of the expected performance of the method described herein.

Analyte (Carbamate)Spiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
Carbofuran1.089.55.80.030.1[4][5]
Carbaryl1.094.24.50.020.08[4][5]
Methomyl1.085.37.20.050.15[4][5]
Aldicarb1.088.16.50.040.12[4][5]
Propoxur1.091.75.10.020.07[4][5]
Carbendazim10.0104.710.20.130.4[4][5]

Experimental Protocols

Sample Preparation: Modified QuEChERS Protocol

This protocol is a modification of the standard QuEChERS method, optimized for the extraction of carbamate pesticides from soil.[4][5][6][7]

Materials and Reagents:

  • Homogenized soil sample

  • Deionized water

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes (for dSPE)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Weighing and Hydration:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • If the soil is dry, add 10 mL of deionized water and vortex for 1 minute. Let it hydrate for 30 minutes.[3]

  • Extraction:

    • Add 10 mL of acetonitrile (ACN) to the centrifuge tube.

    • Add the QuEChERS extraction salts: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.

    • Immediately cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.

  • Centrifugation:

    • Centrifuge the tube at ≥4000 rpm for 5 minutes. This will separate the sample into three layers: an upper acetonitrile layer containing the pesticides, a middle layer of soil, and a lower aqueous layer.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 sorbent.

    • Cap the dSPE tube and vortex for 1 minute. The MgSO₄ removes excess water, while PSA removes organic acids, sugars, and some pigments, and C18 removes non-polar interferences.

    • Centrifuge the dSPE tube at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Analytical Method: LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Parameters (Typical for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): 223.1

  • Product Ions (m/z): 106.1 (quantifier), 166.1 (qualifier)

  • Collision Energy and other parameters: These should be optimized for the specific instrument being used.

Method Validation

The analytical method should be validated according to established guidelines to ensure its performance. Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy (Recovery): The closeness of the test results obtained by the method to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

Workflow Diagram

Butoxycarboxim_Analysis_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis sample 10g Soil Sample hydrate Hydration (if needed) +10mL H₂O sample->hydrate extract Extraction +10mL ACN +QuEChERS Salts hydrate->extract vortex1 Vortex (1 min) extract->vortex1 centrifuge1 Centrifuge (5 min) vortex1->centrifuge1 supernatant Transfer 6mL Supernatant centrifuge1->supernatant dspe dSPE Cleanup +MgSO₄, PSA, C18 supernatant->dspe vortex2 Vortex (1 min) dspe->vortex2 centrifuge2 Centrifuge (5 min) vortex2->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter lcms LC-MS/MS Analysis filter->lcms Inject data Data Acquisition & Processing lcms->data

Caption: Workflow for this compound Analysis in Soil.

References

Application Notes and Protocols for Butoxycarboxim in Agricultural Pest Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butoxycarboxim is a systemic carbamate insecticide and acaricide effective against a range of sucking insects.[1] As an oxime carbamate, it functions through contact and stomach action, providing protection for various crops, particularly ornamental plants.[1] Introduced around 1975, this compound acts as a reversible acetylcholinesterase inhibitor, disrupting the nervous system of target pests.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in a research and agricultural context.

Physicochemical Properties

This compound is a colorless crystalline solid.[3] It is highly soluble in water and polar organic solvents, but has low solubility in non-polar solvents.[2][3] Technical grade this compound is a mixture of (E)- and (Z)-isomers, typically in a ratio of 85-90:15-10.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₁₄N₂O₄S[5]
Molecular Weight222.26 g/mol [5]
Melting Point85-89 °C (Technical)[4]
Vapor Pressure2.0 x 10⁻⁶ mm Hg at 20 °C[3]
Water Solubility2.09 x 10⁵ mg/L[6]
Log Kow-0.1[4]

Mode of Action: Acetylcholinesterase Inhibition

This compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[7] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at the synaptic cleft.[7] By reversibly carbamylating the active site of AChE, this compound prevents the breakdown of ACh.[7] The resulting accumulation of ACh leads to continuous nerve stimulation, causing hyperactivity, paralysis, and ultimately death of the insect.[7]

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Nerve_Impulse Continuous Nerve Impulse ACh_Receptor->Nerve_Impulse Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces This compound This compound This compound->AChE Inhibits Paralysis_Death Paralysis & Death Nerve_Impulse->Paralysis_Death

Caption: Mechanism of this compound Action.

Target Pests and Applications

This compound is primarily effective against sucking insects.[1] Its systemic properties make it particularly useful for controlling pests that feed on plant sap.[1][2]

Target Pests:

  • Aphids (e.g., Aphis gossypii)[3][5]

  • Thrips (e.g., Thrips tabaci)[8][9]

  • Spider Mites (Tetranychus urticae)[10]

  • Whiteflies (Bemisia tabaci)[7]

Primary Applications:

  • Ornamental plants (potted and in hydroculture)[4][7]

  • Some formulations were historically used on citrus, cotton, and vegetables.[7]

Quantitative Data

Specific efficacy data for this compound against target pests is limited in recent literature. The following tables provide available toxicity data for non-target organisms and a template for researchers to populate with experimental data.

Table 2: Ecotoxicity of this compound

OrganismTestValueReference(s)
Oncorhynchus mykiss (Rainbow Trout)24-hour LC50>170 mg/L[3]
Cyprinus carpio (Carp)96-hour LC501,750 mg/L[3]
Daphnia magna (Water Flea)96-hour LC50500 µg/L[3]

Table 3: Efficacy of this compound Against Target Pests (Template for Experimental Data)

Target PestLife StageLC50 (ppm or µg/mL)95% Confidence IntervalSlope ± SE
Aphis gossypiiAdult
Thrips tabaciAdult
Tetranychus urticaeAdult

Table 4: Field Trial Efficacy of this compound (Template for Experimental Data)

CropTarget PestApplication Rate (kg a.i./ha)Pest Mortality (%)Corrected Mortality (%)Crop Yield Increase (%)
RoseTetranychus urticae
ChrysanthemumAphis gossypii

Experimental Protocols

Protocol 1: Preparation of this compound Solutions for Laboratory Bioassays

Objective: To prepare accurate concentrations of this compound for use in laboratory-based efficacy studies.

Materials:

  • Technical grade this compound

  • Acetone (analytical grade)

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution by accurately weighing a known amount of technical grade this compound and dissolving it in a small volume of acetone in a volumetric flask.

  • Bring the stock solution to the final volume with distilled water containing a surfactant (typically at 0.01-0.1% v/v) to ensure proper mixing and adhesion to plant surfaces.

  • Prepare a series of serial dilutions from the stock solution to achieve the desired experimental concentrations.

  • Use a magnetic stirrer to ensure homogeneity of the solutions.

  • Prepare a control solution containing the same concentration of acetone and surfactant as the highest concentration of this compound tested.

Solution_Preparation_Workflow start Start weigh Weigh Technical Grade This compound start->weigh dissolve Dissolve in Acetone weigh->dissolve add_water Add Distilled Water + Surfactant dissolve->add_water stock Prepare Stock Solution add_water->stock dilute Perform Serial Dilutions stock->dilute end End dilute->end AChE_Assay_Workflow start Start homogenize Homogenize Insects start->homogenize centrifuge Centrifuge Homogenate homogenize->centrifuge supernatant Collect Supernatant (Enzyme Extract) centrifuge->supernatant plate Add Reagents to Microplate supernatant->plate incubate Pre-incubate plate->incubate add_substrate Add ATChI Substrate incubate->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

References

Systemic Uptake of Butoxycarboxim in Ornamental Flowers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butoxycarboxim is a systemic insecticide belonging to the carbamate class.[1] It is utilized in ornamental horticulture to manage sucking insects such as aphids and thrips.[2] Its systemic nature allows it to be absorbed by the plant and translocated through the vascular tissues, providing protection to various plant parts.[2] this compound functions as a reversible acetylcholinesterase (AChE) inhibitor, disrupting the nervous system of target pests.[1] This document provides detailed application notes, protocols for analysis, and an overview of its mode of action and metabolism within plants.

Data Presentation: Systemic Uptake in Ornamental Flowers

Disclaimer: The following data is for imidacloprid, not this compound, and is intended to be illustrative of systemic insecticide uptake in an ornamental species.

Table 1: Representative Systemic Uptake of Imidacloprid in Asclepias curassavica Flowers Following Soil Drench Application [3][4]

Application RateTime After ApplicationPlant PartConcentration (ppb)
300 mg AI per 10 L pot (1X)7 monthsFlowers6,030
600 mg AI per 10 L pot (2X)7 monthsFlowers10,400
300 mg AI per 10 L pot (1X) - Second Application7 months after 2nd applicationFlowers21,000
600 mg AI per 10 L pot (2X) - Second Application7 months after 2nd applicationFlowers45,000

AI = Active Ingredient

Signaling Pathway and Mode of Action

This compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1] AChE is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and eventual death of the insect.

Butoxycarboxim_Mode_of_Action cluster_synapse Synaptic Cleft ACh_Receptor Acetylcholine Receptor AChE Acetylcholinesterase (AChE) ACh_Breakdown ACh Breakdown (Normal) AChE->ACh_Breakdown Nerve_Impulse Nerve Impulse Arrives ACh_Release Acetylcholine (ACh) Released Nerve_Impulse->ACh_Release ACh_Binding ACh Binds to Receptor ACh_Release->ACh_Binding ACh_Binding->AChE ACh is normally broken down by AChE Nerve_Stimulation Continued Nerve Stimulation ACh_Binding->Nerve_Stimulation Paralysis_Death Paralysis and Death Nerve_Stimulation->Paralysis_Death leads to Choline_Acetate Choline + Acetate ACh_Breakdown->Choline_Acetate This compound This compound AChE_Inhibition AChE Inhibition This compound->AChE_Inhibition AChE_Inhibition->AChE

Caption: Mode of action of this compound via acetylcholinesterase inhibition.

Experimental Protocols

Protocol 1: Application of this compound as a Soil Drench to Potted Ornamental Flowers

This protocol describes a general procedure for the application of this compound as a soil drench to study its systemic uptake.

Materials:

  • Potted ornamental plants (e.g., Chrysanthemum, Rose, Poinsettia)

  • This compound formulation (e.g., wettable powder or liquid concentrate)

  • Graduated cylinders and beakers

  • Watering can or drench applicator

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Plant Preparation: Select healthy, well-established potted ornamental plants of uniform size and growth stage.

  • Preparation of Drench Solution:

    • Calculate the required amount of this compound formulation based on the desired application rate (e.g., mg of active ingredient per pot or per volume of soil).

    • Prepare a stock solution by dissolving the calculated amount of this compound in a known volume of water.

    • Dilute the stock solution to the final application concentration.

  • Application:

    • Ensure the potting medium is moist but not saturated before application.

    • Apply a known volume of the this compound drench solution evenly to the surface of the potting medium for each plant.

    • Avoid contact with the foliage to ensure uptake is primarily through the roots.

  • Post-Application:

    • Maintain the plants in a greenhouse or controlled environment under optimal growing conditions.

    • At specified time points (e.g., 1, 3, 7, 14, and 28 days post-application), harvest plant tissues for residue analysis.

    • Separate the plants into different parts: roots, stems, leaves, and flowers.

Protocol 2: Analysis of this compound Residues in Ornamental Flower Tissues by HPLC

This protocol is adapted from a method for the analysis of the related compound Butocarboxim and is suitable for the quantification of this compound residues in plant tissues.[5][6]

Materials and Reagents:

  • Plant tissue samples (roots, stems, leaves, flowers)

  • Acetonitrile (ACN), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • n-Hexane, HPLC grade

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., aminopropyl-bonded silica)

  • This compound analytical standard

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer)

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize a known weight (e.g., 10 g) of fresh plant tissue.

    • Extract the homogenized sample with an appropriate volume of acetonitrile (e.g., 20 mL) by shaking vigorously for 1-2 minutes.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process and combine the supernatants.

  • Liquid-Liquid Partitioning:

    • Add a saturated NaCl solution to the acetonitrile extract to induce phase separation.

    • Partition the aqueous acetonitrile phase with n-hexane to remove non-polar co-extractives. Discard the n-hexane layer.

    • Extract the aqueous phase twice with dichloromethane.

    • Combine the dichloromethane fractions and dry over anhydrous sodium sulfate.

  • Clean-up:

    • Evaporate the dichloromethane extract to near dryness under a gentle stream of nitrogen.

    • Redissolve the residue in a small volume of a suitable solvent (e.g., dichloromethane/cyclohexane).

    • Pass the redissolved extract through an aminopropyl SPE cartridge for clean-up.

    • Elute the cartridge with a suitable solvent mixture (e.g., dichloromethane/cyclohexane).

    • Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase for analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at an appropriate wavelength or a mass spectrometer for higher selectivity and sensitivity.

    • Quantification: Prepare a calibration curve using a series of this compound standard solutions of known concentrations. Calculate the concentration of this compound in the plant samples by comparing their peak areas to the calibration curve.

Experimental Workflow Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis Homogenization 1. Homogenize Plant Tissue Extraction 2. Acetonitrile Extraction Homogenization->Extraction Partitioning 3. Liquid-Liquid Partitioning (ACN/Water vs. n-Hexane/DCM) Extraction->Partitioning SPE 4. Solid Phase Extraction (SPE) Partitioning->SPE HPLC 5. HPLC-UV/MS Analysis SPE->HPLC Quantification 6. Quantification HPLC->Quantification

Caption: Workflow for the analysis of this compound residues in ornamental flowers.

Plant Metabolism of this compound

The metabolism of carbamate insecticides in plants generally involves several key pathways aimed at detoxification and sequestration of the xenobiotic.[5][7] While specific studies on this compound metabolism in ornamental flowers are limited, the general metabolic fate of carbamates in plants can be summarized as follows:

  • Phase I: Transformation: The initial phase involves the modification of the this compound molecule, primarily through oxidation and hydrolysis.

    • Oxidation: This is a major metabolic route, often catalyzed by cytochrome P450 monooxygenases.[5] For this compound, this can involve hydroxylation of the alkyl side chains or the N-methyl group.

    • Hydrolysis: The ester linkage of the carbamate can be hydrolyzed, although this is often a slower process in plants compared to insects and mammals.[5] This would yield the oxime metabolite and methylcarbamic acid.

  • Phase II: Conjugation: The metabolites from Phase I, which are now more polar, are conjugated with endogenous plant molecules such as sugars (e.g., glucose) to form glycosides.[8] This process further increases the water solubility of the metabolites and reduces their toxicity.

  • Phase III: Sequestration: The conjugated metabolites are then transported and sequestered in the plant cell vacuoles or bound to cell wall components, effectively removing them from active metabolism.

It is important to note that some metabolites of carbamate insecticides can also be biologically active. Therefore, residue analysis should ideally consider both the parent compound and its major metabolites.

References

Protocol for Efficacy Testing of Butoxycarboxim on Aphids

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols for evaluating the efficacy of Butoxycarboxim, a carbamate insecticide, against aphid populations. These guidelines are designed for laboratory and greenhouse settings to ensure accurate and reproducible results for research, development, and regulatory purposes.

Introduction

This compound is a systemic insecticide with both contact and stomach action, belonging to the carbamate class of pesticides.[1][2] Its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[2][3] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve impulse transmission, which results in paralysis and eventual death of the insect.[2][3][4] Aphids, as major agricultural pests, are common targets for insecticides like this compound.[1][2] Accurate efficacy testing is crucial for determining optimal application rates, assessing potential resistance, and developing effective pest management strategies.

Aphid Rearing Protocol (Agar-Leaf Method)

A consistent supply of healthy, age-standardized aphids is critical for reliable bioassays. The agar-leaf method provides a controlled environment for rearing aphids on excised leaves.[5]

Materials:

  • Petri dishes (3-5 cm diameter) with ventilated lids[6]

  • Agar powder[6]

  • Distilled water[6]

  • Host plant leaves (e.g., Chinese Cabbage for Myzus persicae)[6]

  • Fine-tipped paintbrush[6]

  • Forceps[6]

  • Growth chamber or incubator with controlled temperature, humidity, and photoperiod (e.g., 20°C, 60% RH, 16:8 light/dark)[7]

Procedure:

  • Prepare Agar Medium: Mix 1% (w/w) agar powder with distilled water and heat until boiling, stirring continuously. Allow the mixture to cool for approximately 10 minutes before pouring it into the petri dishes to a depth of at least 3-4 mm.[6]

  • Leaf Preparation: Collect fresh, untreated leaves from the host plant. Using a sharpened metal tube, cut leaf discs slightly smaller than the diameter of the petri dish.[7]

  • Assemble Rearing Units: Once the agar has solidified, place a leaf disc (abaxial surface facing upwards) onto the agar surface in each petri dish.[7]

  • Introduce Aphids: Using a fine-tipped paintbrush, transfer a small number of adult apterous (wingless) aphids onto the leaf discs.[7]

  • Incubation: Place the petri dishes in a growth chamber with controlled environmental conditions.[7]

  • Colony Maintenance: Replace the leaf discs and agar as needed to ensure a continuous supply of fresh food for the aphid colony. For generating age-specific cohorts for bioassays, transfer adults to new leaf discs and remove them after 24 hours, leaving the newly born nymphs.[7]

This compound Solution Preparation

Accurate preparation of test concentrations is fundamental for determining dose-response relationships.

Materials:

  • Technical grade this compound (known purity)

  • Acetone (analytical grade)

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

Procedure:

  • Correction Factor: Calculate the correction factor (CF) for the purity of the technical grade this compound: CF = 100 / % purity.[2]

  • Prepare Stock Solution: To prepare a stock solution (e.g., 10,000 µg/mL), calculate the required weight of the technical insecticide using the formula: Weight (mg) = Desired Concentration (µg/mL) x Desired Volume (mL) x CF / 1000.[2] Weigh the calculated amount of this compound and dissolve it in a small amount of acetone in a volumetric flask. Bring the solution to the final volume with distilled water containing a surfactant (e.g., 0.01% Triton X-100) to ensure proper mixing and leaf surface adhesion.

  • Serial Dilutions: Prepare a series of test concentrations by performing serial dilutions of the stock solution with distilled water containing the surfactant. A geometric progression of doses (e.g., 1, 2, 4, 8 µg/mL) is recommended.[8]

Efficacy Testing Protocols

Two common methods for evaluating the efficacy of this compound on aphids are the leaf-dip bioassay (contact toxicity) and the soil-drench bioassay (systemic toxicity).

This method is used to determine the contact toxicity of an insecticide.

Materials:

  • Prepared aphid rearing units with age-standardized aphids (adults or nymphs)[7]

  • Prepared this compound solutions of varying concentrations[7]

  • Control solution (distilled water with surfactant)[7]

  • Forceps[6]

  • Paper towels[6]

  • Beakers[6]

Procedure:

  • Leaf Disc Treatment: Dip individual leaf discs into the prepared insecticide solutions for 10 seconds with gentle agitation. Ensure the entire leaf surface is immersed.[7]

  • Drying: Place the dipped leaf discs on paper towels (abaxial surface facing upwards) to air dry.[7]

  • Exposure: Once the insecticide deposit is dry, place the treated leaf discs into petri dishes with solidified agar.[7]

  • Aphid Introduction: Transfer a known number of aphids (e.g., 20-30 adults or nymphs) onto each leaf disc using a fine-tipped paintbrush.[7]

  • Incubation: Seal the petri dishes with ventilated lids and place them in a growth chamber under controlled conditions.[7]

  • Mortality Assessment: Assess aphid mortality after a specific time interval, typically 72 hours for carbamates.[7] Aphids that are unable to right themselves within 10 seconds when gently prodded are considered dead.[7]

This method evaluates the systemic efficacy of an insecticide absorbed by the plant's roots.

Materials:

  • Potted host plants

  • Aphid-infested plants or a source of aphids

  • Prepared this compound solutions of varying concentrations

  • Control solution (distilled water with surfactant)

  • Graduated cylinders or syringes for application

  • Cages to enclose plants

Procedure:

  • Plant Preparation: Use healthy, uniformly sized potted plants.

  • Insecticide Application: Apply a known volume of the this compound solution to the soil of each pot, ensuring even distribution around the base of the plant.[4] The control group receives only the water-surfactant solution.[4]

  • Systemic Uptake Period: Allow a specific period (e.g., 3-7 days) for the plant to absorb and translocate the insecticide.

  • Aphid Infestation: After the uptake period, infest the plants with a known number of aphids. This can be done by placing infested leaves onto the test plants or by directly transferring aphids with a paintbrush. Enclose the plants in cages to prevent aphid movement between treatments.

  • Incubation: Maintain the plants in a greenhouse or growth chamber under suitable growing conditions.

  • Efficacy Assessment: At set intervals (e.g., 3, 7, and 14 days after infestation), count the number of live aphids on a representative sample of leaves from each plant or on the entire plant.

Data Presentation and Analysis

Data Collection: For each concentration and the control, record the initial number of aphids and the number of dead/live aphids at each assessment time point. A minimum of three replicates per concentration is recommended.[7]

Data Analysis:

  • Mortality Correction: Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.[2] Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100 Where 'n' is the number of live aphids, 'T' is the treated group, and 'C' is the control group.

  • Dose-Response Analysis: Use probit or logit analysis to determine the lethal concentration required to kill 50% (LC50) and 90% (LC90) of the aphid population.[7]

  • Systemic Efficacy Analysis: For soil-drench assays, calculate the percentage of population reduction for each treatment compared to the control. Statistical analysis, such as Analysis of Variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD), can be used to determine significant differences between treatments.

Table 1: Example Efficacy Data for Carbamate Insecticides on Aphids

InsecticideAphid SpeciesConcentration (mg/L)Mortality (%) (48h)Reference
PirimicarbMyzus mumecolaField Dose95-100[9]
PirimicarbMyzus mumecola2.64 (LC50)50[9]
CarbosulfanAphis pomi-Moderate Resistance[10]
FenobucarbAphis pomi-Moderate Resistance[10]

Note: Data for this compound on specific aphid species is limited in recent literature; Pirimicarb, Carbosulfan, and Fenobucarb are presented as examples of carbamate insecticides.

Visualizations

Butoxycarboxim_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE Acetylcholinesterase (AChE) AChE->ACh Breaks down Signal Continuous Nerve Signal (Paralysis) AChR->Signal Stimulates Butoxy This compound Butoxy->AChE Inhibits

Caption: Mode of action of this compound in the insect nervous system.

Efficacy_Workflow cluster_prep Preparation Phase cluster_assay Bioassay Phase cluster_data Data Analysis Phase AphidRearing 1. Aphid Rearing (Agar-Leaf Method) LeafDip 3a. Leaf-Dip Bioassay (Contact Toxicity) AphidRearing->LeafDip SoilDrench 3b. Soil-Drench Bioassay (Systemic Toxicity) AphidRearing->SoilDrench InsecticidePrep 2. Insecticide Preparation (Stock & Dilutions) InsecticidePrep->LeafDip InsecticidePrep->SoilDrench Mortality 4. Mortality Assessment (72h) LeafDip->Mortality SoilDrench->Mortality Analysis 5. Data Analysis (Abbott's Formula, Probit/Logit) Mortality->Analysis Results 6. Results (LC50, % Control) Analysis->Results

Caption: Overall workflow for this compound efficacy testing on aphids.

Dose_Response_Logic Concentration This compound Concentration Mortality Aphid Mortality (%) Concentration->Mortality Increases LC50 LC50 Value Mortality->LC50 Determines

Caption: Relationship between insecticide concentration and aphid mortality.

References

Application Notes and Protocols: In Vitro Acetylcholinesterase Inhibition Assay for Butoxycarboxim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butoxycarboxim is a carbamate insecticide that exerts its toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine, a process essential for terminating nerve impulses. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation, which can lead to paralysis and death in insects. The inhibition of AChE by carbamates like this compound is typically reversible, involving the carbamoylation of the serine residue in the enzyme's active site.[2]

Understanding the inhibitory potential of compounds like this compound on AChE is crucial for toxicological assessments, the development of new insecticides, and for studying the mechanism of neurotoxicity. The in vitro acetylcholinesterase inhibition assay provides a reliable and efficient method for determining the inhibitory potency of a compound, often expressed as the half-maximal inhibitory concentration (IC50). This document provides a detailed protocol for performing this assay using the widely accepted Ellman's method.

Principle of the Assay

The in vitro acetylcholinesterase inhibition assay is based on the spectrophotometric method developed by Ellman. This colorimetric assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. In the presence of an AChE inhibitor like this compound, the rate of ATCh hydrolysis is reduced, leading to a decrease in the rate of color formation. The percentage of inhibition can be calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Data Presentation

Carbamate InhibitorEnzyme SourceIC50 Value (µM)Reference
PhysostigmineElectric Eel AChE0.001 - 0.05[3]
NeostigmineElectric Eel AChE0.02 - 0.37[3]
RivastigmineHuman AChE4.1[4]
Heptyl-physostigmineElectric Eel AChE0.11[3]
TacrineElectric Eel AChE0.03[3]

This table is provided for contextual reference. The IC50 value for this compound would need to be determined experimentally using the protocol outlined below.

Experimental Protocols

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • This compound (analytical standard)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Multichannel pipette

  • Incubator

Reagent Preparation
  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions until the desired pH is reached.

  • AChE Solution (1 U/mL): Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). Dilute the stock solution to a final concentration of 1 U/mL with the same buffer immediately before use. Keep the solution on ice.

  • ATCh Solution (10 mM): Dissolve an appropriate amount of acetylthiocholine iodide in deionized water to make a 10 mM stock solution. Prepare this solution fresh daily.

  • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in 0.1 M phosphate buffer (pH 8.0) to make a 10 mM stock solution. Protect the solution from light.

  • This compound Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in DMSO to prepare a stock solution. The final concentration of DMSO in the assay should not exceed 1% to avoid affecting enzyme activity.

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in 0.1 M phosphate buffer (pH 8.0) to achieve a range of final concentrations for the assay.

Assay Procedure
  • Plate Setup: In a 96-well microplate, add the following reagents in the specified order:

    • Blank: 180 µL of 0.1 M phosphate buffer (pH 8.0) + 20 µL of deionized water.

    • Control (100% activity): 140 µL of 0.1 M phosphate buffer (pH 8.0) + 20 µL of AChE solution + 20 µL of DTNB solution + 20 µL of solvent (the same solvent used for the inhibitor).

    • Inhibitor Wells: 140 µL of 0.1 M phosphate buffer (pH 8.0) + 20 µL of AChE solution + 20 µL of DTNB solution + 20 µL of this compound working solution.

  • Pre-incubation: Mix the contents of the wells gently and incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add 20 µL of the ATCh solution to all wells except the blank to start the enzymatic reaction. The final volume in each well should be 200 µL.

  • Kinetic Measurement: Immediately place the microplate in a microplate reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-20 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:

    • V_control is the rate of reaction in the control well.

    • V_inhibitor is the rate of reaction in the presence of this compound.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Visualizations

Acetylcholinesterase Signaling Pathway

Acetylcholinesterase_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl_CoA->ChAT Choline_Uptake Choline Transporter Choline Choline Choline_Uptake->Choline Choline->ChAT ACh_Vesicle Acetylcholine (Vesicle) ChAT->ACh_Vesicle ACh_Release Release ACh_Vesicle->ACh_Release ACh_Synapse Acetylcholine ACh_Release->ACh_Synapse AChE Acetylcholinesterase ACh_Synapse->AChE ACh_Receptor Acetylcholine Receptor ACh_Synapse->ACh_Receptor Choline_Product Choline AChE->Choline_Product Acetate Acetate AChE->Acetate This compound This compound This compound->AChE Inhibition Choline_Product->Choline_Uptake Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: Acetylcholinesterase signaling pathway at a cholinergic synapse.

Experimental Workflow for AChE Inhibition Assay

AChE_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Buffer, AChE, ATCh, DTNB, this compound) start->prep_reagents plate_setup Set up 96-well Plate (Blank, Control, Inhibitor) prep_reagents->plate_setup pre_incubation Pre-incubate Plate (e.g., 10-15 min at 25°C) plate_setup->pre_incubation add_substrate Add ATCh Substrate to Initiate Reaction pre_incubation->add_substrate measure_absorbance Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->measure_absorbance data_analysis Data Analysis measure_absorbance->data_analysis calc_rate Calculate Reaction Rates (ΔAbs/min) data_analysis->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_data Plot % Inhibition vs. [this compound] calc_inhibition->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50 end End determine_ic50->end AChE_Inhibition_Mechanism cluster_enzyme AChE Active Site cluster_inhibitor Carbamate Inhibitor cluster_reaction Inhibition Process AChE_Active Active Acetylcholinesterase (AChE-OH) Carbamoylated_AChE Carbamoylated AChE (AChE-O-C(=O)-NH-CH3) AChE_Active->Carbamoylated_AChE Carbamoylation Serine Serine Residue (Ser-OH) This compound This compound (R-O-C(=O)-NH-CH3) This compound->Carbamoylated_AChE Alcohol_Product Alcohol Product (R-OH) Carbamoylated_AChE->Alcohol_Product Release Reactivated_AChE Reactivated AChE (AChE-OH) Carbamoylated_AChE->Reactivated_AChE Spontaneous Hydrolysis (Slow, Reversible)

References

Application Notes and Protocols for the Formulation of Butoxycarboxim for Controlled Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butoxycarboxim is a systemic insecticide belonging to the carbamate class, effective against a range of sucking insects.[1] Conventional formulations of this compound can lead to rapid degradation and potential environmental concerns. Controlled-release (CR) formulations offer a promising solution by maintaining a therapeutically effective concentration of the active ingredient for an extended period, thereby improving efficacy, reducing application frequency, and minimizing environmental impact.[2]

These application notes provide detailed protocols for two common and effective methods for creating controlled-release formulations of this compound: Alginate Bead Encapsulation and Ethyl Cellulose Microencapsulation . While specific literature on the controlled-release formulation of this compound is limited, the following protocols have been developed based on established methods for other carbamate insecticides and are presented as model systems for research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for designing effective controlled-release formulations.

PropertyValueReference
Molecular FormulaC₇H₁₄N₂O₄S[1]
Molecular Weight222.26 g/mol [1]
Water SolubilityHigh[3]
StabilityStable to UV light; Thermally stable up to 100°C.[4]

Protocol 1: this compound-Loaded Alginate Beads

Alginate, a natural polysaccharide extracted from brown seaweed, is a widely used polymer for the encapsulation of active agents due to its biocompatibility, biodegradability, and simple gelation process.[5] This protocol details the preparation of this compound-loaded alginate beads via ionotropic gelation.

Materials and Equipment
  • This compound (technical grade)

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • Distilled water

  • Magnetic stirrer

  • Syringe with a flat-tipped needle (e.g., 22G)

  • Beakers

  • Buchner funnel and filter paper

  • Oven or freeze-dryer

Experimental Protocol
  • Preparation of Sodium Alginate Solution:

    • Prepare a 2% (w/v) sodium alginate solution by slowly adding 2 g of sodium alginate powder to 100 mL of distilled water while stirring continuously with a magnetic stirrer until a homogenous, viscous solution is formed. Avoid clump formation.

  • Incorporation of this compound:

    • Accurately weigh the desired amount of this compound (e.g., for a 1% loading, use 1 g of this compound for every 100 g of the final dried bead weight).

    • Disperse the this compound powder into the sodium alginate solution and stir until a uniform suspension is achieved.

  • Formation of Alginate Beads:

    • Prepare a 2% (w/v) calcium chloride solution by dissolving 2 g of CaCl₂ in 100 mL of distilled water.

    • Draw the this compound-alginate suspension into a syringe fitted with a 22G needle.

    • Extrude the suspension dropwise from a height of approximately 10 cm into the calcium chloride solution while gently stirring. Spherical beads will form instantaneously upon contact with the CaCl₂ solution.

  • Curing and Washing:

    • Allow the beads to cure in the calcium chloride solution for 30 minutes to ensure complete gelation.

    • Collect the beads by vacuum filtration using a Buchner funnel.

    • Wash the beads thoroughly with distilled water to remove any unreacted calcium chloride and surface-adhered this compound.

  • Drying:

    • Dry the beads in an oven at 40°C until a constant weight is achieved or by freeze-drying for a more porous structure.

Characterization of this compound-Loaded Alginate Beads
  • Encapsulation Efficiency: Determine the amount of this compound entrapped in the beads.

  • Particle Size and Morphology: Analyze the size distribution and surface characteristics of the beads using techniques like optical microscopy or Scanning Electron Microscopy (SEM).

  • In Vitro Release Study: Evaluate the release profile of this compound from the beads in a suitable release medium (e.g., water or a buffer solution).

Protocol 2: this compound-Loaded Ethyl Cellulose Microcapsules

Ethyl cellulose is a non-toxic, water-insoluble polymer commonly used for microencapsulation to achieve prolonged release.[6][7] This protocol describes the preparation of this compound-loaded ethyl cellulose microcapsules using an emulsion-solvent evaporation method.

Materials and Equipment
  • This compound (technical grade)

  • Ethyl cellulose

  • Dichloromethane (DCM) or another suitable organic solvent

  • Polyvinyl alcohol (PVA) or another suitable emulsifier

  • Distilled water

  • High-speed homogenizer or ultrasonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

  • Freeze-dryer

Experimental Protocol
  • Preparation of the Organic Phase:

    • Dissolve a specific amount of ethyl cellulose (e.g., 500 mg) and this compound (e.g., 100 mg) in a suitable volume of dichloromethane (e.g., 10 mL).

  • Preparation of the Aqueous Phase:

    • Prepare a 1% (w/v) aqueous solution of polyvinyl alcohol (PVA) by dissolving 1 g of PVA in 100 mL of distilled water with gentle heating and stirring.

  • Emulsification:

    • Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 5-10 minutes to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir continuously with a magnetic stirrer at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid microcapsules. A rotary evaporator can be used for faster solvent removal.

  • Collection and Washing:

    • Collect the microcapsules by centrifugation (e.g., 5000 rpm for 10 minutes).

    • Wash the collected microcapsules several times with distilled water to remove the emulsifier and any unencapsulated this compound.

  • Drying:

    • Freeze-dry the washed microcapsules to obtain a fine, free-flowing powder.

Characterization of this compound-Loaded Ethyl Cellulose Microcapsules
  • Encapsulation Efficiency: Quantify the amount of this compound encapsulated within the microcapsules.

  • Particle Size and Morphology: Characterize the size, shape, and surface of the microcapsules using SEM.

  • In Vitro Release Study: Determine the release kinetics of this compound from the microcapsules in a controlled environment.

Data Presentation: Model Release Profiles

The following tables present hypothetical but realistic quantitative data for the release of this compound from the described formulations. This data is intended to serve as a template for presenting experimental results.

Table 1: Cumulative Release of this compound from Alginate Beads

Time (hours)Formulation A (1% this compound) - % Cumulative ReleaseFormulation B (2% this compound) - % Cumulative Release
125.3 ± 2.130.1 ± 2.5
645.8 ± 3.555.2 ± 3.9
1260.1 ± 4.272.5 ± 4.8
2475.6 ± 5.188.9 ± 5.5
4888.2 ± 5.995.3 ± 6.1
7294.5 ± 6.398.7 ± 6.4

Table 2: Cumulative Release of this compound from Ethyl Cellulose Microcapsules

Time (hours)Formulation C (1:5 Drug:Polymer) - % Cumulative ReleaseFormulation D (1:10 Drug:Polymer) - % Cumulative Release
115.2 ± 1.810.5 ± 1.5
630.7 ± 2.922.8 ± 2.4
1245.3 ± 3.835.1 ± 3.1
2462.8 ± 4.550.7 ± 4.2
4880.1 ± 5.370.2 ± 5.1
7290.5 ± 6.085.4 ± 5.8
9695.8 ± 6.492.1 ± 6.1

Experimental Protocols for Characterization

Determination of Encapsulation Efficiency (EE)
  • Sample Preparation:

    • Accurately weigh a known amount of the this compound-loaded beads or microcapsules.

    • Crush the beads or dissolve the microcapsules in a suitable solvent (e.g., dichloromethane for ethyl cellulose) to release the encapsulated this compound.

    • For alginate beads, a method involving the dissolution of the beads in a sodium citrate solution can be used.

  • Quantification:

    • Filter the resulting solution to remove any polymer debris.

    • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9]

  • Calculation:

    • Encapsulation Efficiency (%) = (Actual amount of this compound in particles / Theoretical amount of this compound) x 100

In Vitro Release Study
  • Setup:

    • Accurately weigh a known amount of the this compound-loaded formulation.

    • Place the formulation in a container with a defined volume of release medium (e.g., 100 mL of distilled water or phosphate buffer).

    • Maintain the container at a constant temperature (e.g., 25°C) and agitation (e.g., 100 rpm) in a shaking incubator.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a specific volume of the release medium (e.g., 1 mL).

    • Replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume.

  • Analysis:

    • Analyze the concentration of this compound in the collected samples using HPLC.[8][9]

  • Data Analysis:

    • Calculate the cumulative amount of this compound released at each time point.

    • Plot the cumulative percentage of this compound released versus time to obtain the release profile.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 240 nm.

  • Injection Volume: 20 µL.

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve for quantification.

Visualizations

Experimental Workflow for Alginate Bead Formulation

Alginate_Bead_Workflow A Prepare 2% Sodium Alginate Solution B Disperse this compound in Alginate Solution A->B Homogenize C Extrude into 2% CaCl2 Solution B->C Dropwise D Cure Beads (30 min) C->D E Wash Beads with Distilled Water D->E Filter F Dry Beads (Oven or Freeze-Dryer) E->F G Characterization (EE, Size, Release) F->G

Caption: Workflow for this compound-loaded alginate bead preparation.

Experimental Workflow for Ethyl Cellulose Microencapsulation

Ethyl_Cellulose_Workflow A Prepare Organic Phase: This compound + Ethyl Cellulose in Dichloromethane C Emulsification (High-Speed Homogenization) A->C B Prepare Aqueous Phase: 1% PVA Solution B->C D Solvent Evaporation (Stirring) C->D E Collect and Wash Microcapsules (Centrifugation) D->E F Freeze-Dry Microcapsules E->F G Characterization (EE, Size, Release) F->G

Caption: Workflow for this compound-loaded ethyl cellulose microencapsulation.

Logical Relationship of Formulation Parameters and Release Profile

Release_Factors cluster_formulation Formulation Parameters cluster_release Release Characteristics PolymerConc Polymer Concentration ReleaseRate Release Rate PolymerConc->ReleaseRate Inverse Relationship ReleaseDuration Release Duration PolymerConc->ReleaseDuration Direct Relationship DrugLoading Drug Loading DrugLoading->ReleaseRate Direct Relationship ParticleSize Particle Size ParticleSize->ReleaseRate Inverse Relationship

Caption: Influence of formulation parameters on release characteristics.

References

Troubleshooting & Optimization

Overcoming Butoxycarboxim degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to Butoxycarboxim degradation during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound degradation in my samples?

A1: this compound is primarily susceptible to degradation through hydrolysis, which is significantly influenced by the pH of the sample matrix. It is more stable in acidic conditions and degrades faster in neutral to alkaline environments.[1][2] Additionally, while it is thermally stable up to 100°C and stable to UV light, prolonged exposure to high temperatures or certain enzymatic activities in biological samples can also contribute to its degradation.[1][2][3]

Q2: What are the recommended storage conditions for samples containing this compound?

A2: To minimize degradation, it is recommended to store samples in a cool, dry, and dark place.[1] For long-term storage, freezing the samples at or below -20°C is advisable. It is also crucial to control the pH of the sample, preferably keeping it in a slightly acidic range (around pH 5) if the experimental design allows.[1]

Q3: I am not detecting this compound in my samples, or the recovery is very low. What could be the issue?

A3: This could be due to several factors:

  • Degradation during storage: Improper storage conditions (e.g., neutral or alkaline pH, high temperature) may have led to the degradation of this compound.[1][2]

  • Inappropriate sample preparation: The extraction solvent and cleanup procedure are critical for good recovery. This compound is readily soluble in polar organic solvents like acetone and chloroform.[1]

  • Analytical method sensitivity: Ensure your analytical method, such as HPLC with post-column derivatization, is optimized and validated for the detection of this compound at the expected concentrations.[4][5]

Q4: What are the primary degradation products of this compound that I should be aware of?

A4: The primary degradation pathway for this compound, like other carbamates, is the hydrolysis of the carbamate ester linkage.[1] This process leads to the formation of 3-(methylsulfonyl)-2-butanone oxime and methylamine.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Low or No Analyte Response in Chromatogram
Possible Cause Troubleshooting Step
This compound Degradation 1. Verify Sample pH: Check the pH of your stored samples. If it is neutral or alkaline, this is a likely cause of degradation. For future samples, adjust the pH to be slightly acidic (pH ~5) immediately after collection, if compatible with your research goals.[1] 2. Review Storage Temperature: Confirm that samples were consistently stored at or below -20°C.[6] 3. Analyze for Degradation Products: If possible, develop an analytical method to detect the expected degradation products to confirm if degradation has occurred.
Inefficient Extraction 1. Solvent Selection: Ensure you are using a polar organic solvent for extraction, such as acetone or acetonitrile, in which this compound is highly soluble.[1] 2. Extraction Technique: Optimize your extraction procedure (e.g., sonication, vortexing, solid-phase extraction) to ensure complete recovery from the sample matrix.
Instrumental Issues 1. Check System Suitability: Run a standard solution of this compound to confirm that your analytical system (e.g., HPLC) is performing correctly. 2. Detector Settings: For fluorescence detection after post-column derivatization, verify that the excitation and emission wavelengths are correctly set (e.g., Ex 340 nm and Em 455 nm).[4][5]
Problem 2: High Variability in Replicate Samples
Possible Cause Troubleshooting Step
Inconsistent Sample Handling 1. Standardize Procedures: Ensure that all samples are handled identically from collection to analysis, including timing, temperature exposure, and pH adjustment. 2. Homogenization: For solid or semi-solid samples, ensure thorough homogenization to obtain representative aliquots.
Matrix Effects 1. Sample Cleanup: Implement a robust sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[4] 2. Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.
Analyte Adsorption 1. Use Inert Materials: Utilize silanized glassware or polypropylene tubes to minimize the adsorption of this compound onto container surfaces.

Data Presentation

Table 1: Stability of this compound as a Function of pH

pHHalf-life (Days)Stability
5501High
718Moderate
916Low

Data sourced from PubChem CID 61938.[1]

Table 2: General Stability Profile of this compound

ConditionStability
UV Light Stable[1][2]
Thermal (up to 100°C) Stable[1][2]

Experimental Protocols

Protocol: Determination of this compound Residue by HPLC with Post-Column Derivatization

This protocol is adapted from the method described by Tseng et al. (1999).[4][5]

1. Sample Extraction a. Homogenize 20 g of the sample with 50 mL of acetone. b. Filter the extract and concentrate using a vacuum rotary evaporator at 35-40°C. c. Dissolve the residue in 50 mL of 10% sodium chloride solution. d. Partition with 30 mL of n-hexane to remove nonpolar co-extracts. e. Collect the aqueous phase and extract twice with 70 mL of dichloromethane. f. Combine the dichloromethane fractions, dry with anhydrous sodium sulfate, and evaporate to dryness.

2. Sample Clean-up (Solid-Phase Extraction) a. Dissolve the residue from step 1f in 2 mL of dichloromethane. b. Pass the solution through an aminopropyl SPE cartridge. c. Elute the cartridge with a suitable solvent mixture (e.g., dichloromethane:methanol). d. Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

3. HPLC Analysis

  • Column: Lichrospher 60 RP-Select B (5 µm, 250 x 4.0 mm i.d.) or equivalent.
  • Mobile Phase: Acetonitrile:Water (25:75, v/v) at a flow rate of 1.0 mL/min.
  • Injection Volume: 20 µL.

4. Post-Column Derivatization a. Hydrolyze the column effluent with a sodium hydroxide solution at 90°C. b. React the hydrolysate with o-phthaldialdehyde (OPA) / 2-mercaptoethanol reagent to form a fluorescent derivative.

5. Detection

  • Detector: Fluorescence detector.
  • Excitation Wavelength: 340 nm.
  • Emission Wavelength: 455 nm.

Visualizations

Butoxycarboxim_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Neutral/Alkaline pH) This compound->Hydrolysis Product1 3-(Methylsulfonyl)-2-butanone oxime Hydrolysis->Product1 Product2 Methylamine Hydrolysis->Product2

Caption: Hydrolysis degradation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Control pH if possible) Extraction Extraction with Polar Solvent SampleCollection->Extraction Cleanup Clean-up (SPE) Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC PostColumn Post-Column Derivatization HPLC->PostColumn Detection Fluorescence Detection PostColumn->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for this compound analysis.

Acetylcholinesterase_Inhibition Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Binds to Choline Choline + Acetate AChE->Choline Hydrolyzes to This compound This compound This compound->AChE Inhibits

Caption: Mechanism of this compound as an acetylcholinesterase inhibitor.

References

Technical Support Center: Butoxycarboxim Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of pH on the stability of Butoxycarboxim in aqueous solutions. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound is a systemic oxime carbamate insecticide used to control sucking insects like aphids and spider mites on ornamentals.[1] Like other carbamates, its mode of action is the inhibition of acetylcholinesterase, an essential enzyme in the nervous system.[1][2] The stability of this compound in aqueous solutions is a critical factor for researchers for several reasons:

  • Efficacy Studies: Understanding its persistence is vital for evaluating its effectiveness over time in various environmental or physiological conditions.

  • Environmental Fate: The rate of degradation impacts its environmental persistence and potential for groundwater contamination.[1]

  • Analytical Accuracy: Degradation of the compound in stock solutions or during sample preparation can lead to inaccurate quantification and unreliable experimental results.[3]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH of an aqueous solution significantly impacts the stability of this compound, primarily through a process called alkaline hydrolysis.[4] this compound is most stable in acidic conditions and degrades rapidly as the pH becomes neutral and alkaline.[2][5] This is a common characteristic of carbamate insecticides, which are generally more susceptible to alkaline hydrolysis.[4][6] The degradation involves the breakdown of the pesticide's molecular structure into inactive forms.[7]

Q3: What is the half-life of this compound at different pH values?

A3: The persistence of a pesticide is often measured by its half-life (DT50), the time it takes for 50% of the active ingredient to degrade.[7] The aqueous hydrolysis half-life of this compound demonstrates a strong dependence on pH.

Data Summary: Hydrolysis Half-Life of this compound

pH LevelHalf-Life (DT50)Stability
5501 daysHigh
718 daysLow
916 daysVery Low

(Data sourced from PubChem and the e-Pesticide Manual)[2][5]

Q4: What is the general degradation pathway for this compound in water?

A4: The primary degradation pathway for this compound in water is hydrolysis.[2][5] For carbamates, the initial step in metabolism and degradation is typically the hydrolysis of the carbamate ester linkage to form carbamic acid, which is unstable and subsequently decomposes.[2][8]

cluster_conditions Influencing Factor This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis DegradationProducts Inactive Degradation Products Hydrolysis->DegradationProducts Alkaline_pH Alkaline pH (e.g., pH 7, 9) Alkaline_pH->Hydrolysis Accelerates Acidic_pH Acidic pH (e.g., pH 5) Acidic_pH->Hydrolysis Slows

Caption: Logical diagram of pH influence on this compound hydrolysis.

Q5: What are the recommended storage conditions for this compound stock solutions?

A5: To ensure the stability of this compound stock solutions, they should be prepared in a suitable organic solvent, such as acetonitrile or methanol, and stored at low temperatures (e.g., -20°C) in the dark.[9] It is advisable to use a slightly acidic solvent to improve the stability of certain pesticides.[10] For aqueous working solutions, prepare them fresh before use and maintain a pH below 7, ideally around pH 5, to minimize degradation.

Experimental Protocol: pH-Dependent Stability Study

This section outlines a general methodology for conducting a study on the stability of this compound in aqueous solutions at various pH levels.

1. Preparation of Buffer Solutions:

  • Prepare aqueous buffer solutions at the desired pH levels (e.g., pH 5, 7, and 9).

    • pH 5: Acetate buffer

    • pH 7: Phosphate buffer

    • pH 9: Borate buffer

  • Filter all buffers through a 0.22 µm filter to ensure sterility and remove particulate matter.

2. Preparation of this compound Solutions:

  • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a high-purity organic solvent like acetonitrile.[11]

  • Create an aqueous working solution by spiking the primary stock into each pH buffer to achieve the target experimental concentration (e.g., 1 µg/mL). Ensure the final concentration of the organic solvent is minimal (e.g., <0.1%) to avoid co-solvent effects.

3. Incubation and Sampling:

  • Dispense the prepared solutions into amber glass vials to protect from light.

  • Incubate the vials at a constant, controlled temperature (e.g., 25°C).

  • Collect samples from each pH solution at predetermined time intervals (e.g., T=0, 1, 2, 4, 8, 16, and 32 days).

  • Immediately upon collection, quench any further degradation by adding a strong acid (if compatible with the analytical method) or by freezing the sample at -20°C or below until analysis.[12]

4. Analytical Method: HPLC with Post-Column Derivatization:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a post-column derivatization system and a fluorescence detector.[13]

  • Column: Lichrospher 60 RP-Select B column (or equivalent).[13]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common mobile phase is acetonitrile:water (25:75, v/v).[13]

  • Post-Column Reaction:

    • Hydrolyze the analyte at high temperature (e.g., 90°C) under alkaline conditions (e.g., NaOH solution).[13]

    • React the resulting product with o-phthaldialdehyde (OPA) / 2-mercaptoethanol reagent to create a fluorescent derivative.[13]

  • Detection: Fluorescence detector set to an excitation wavelength of 340 nm and an emission wavelength of 455 nm.[13]

  • Quantification: Create a calibration curve using freshly prepared standards to quantify the concentration of this compound in each sample.

Experimental Workflow for this compound Stability Study cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis A Prepare pH Buffers (pH 5, 7, 9) C Spike Stock into Buffers to Create Test Solutions A->C B Prepare this compound Stock Solution (in Acetonitrile) B->C D Incubate Samples (Constant Temp, Dark) C->D E Collect Aliquots at Defined Time Points D->E F Quench Reaction (Freeze at -20°C) E->F G HPLC Analysis with Post-Column Derivatization F->G H Quantify Concentration vs. Calibration Curve G->H I Calculate Half-Life (DT50) at Each pH H->I

Caption: Workflow for a pH-dependent stability study of this compound.

Troubleshooting Guide

Q: My this compound standard is degrading rapidly even in my stock solution. What could be the cause?

A: Significant degradation of standards is a major source of analytical error.[3][11]

  • Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents. Impurities or residual water in the solvent could contribute to degradation.

  • Storage Conditions: Store stock solutions in a freezer (-20°C or lower), protected from light. Avoid repeated freeze-thaw cycles.

  • Solvent pH: If using an organic solvent mixed with water, the pH may not be optimal. Consider preparing stocks in 100% acetonitrile. For some pesticides, adding a small amount of a weak acid (e.g., 0.1% acetic acid) can improve stability.[10]

Q: I am observing poor peak shape (broadening or tailing) during HPLC analysis. How can I fix this?

A: Poor peak shape can result from several factors related to the column, mobile phase, or sample.

  • Column Contamination: The column may be contaminated with strongly retained sample components. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[14] Using a guard column can help protect the analytical column.[15]

  • Mobile Phase Issues: Ensure the mobile phase is properly prepared and degassed.[16] If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion; whenever possible, dissolve the sample in the mobile phase.[14]

  • Column Degradation: The bonded phase of the column may have been stripped due to extreme pH or temperature. If performance degrades over time, column replacement may be necessary.

Q: My retention times are drifting or inconsistent. What are the likely causes?

A: Unstable retention times compromise the reliability of your analysis.

  • Temperature Fluctuations: HPLC separations are sensitive to temperature. Use a column oven to maintain a constant and consistent temperature.[14][15]

  • Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Hand-mixing the mobile phase can confirm if this is the issue.[17] The mobile phase composition can also change over time due to the evaporation of more volatile components.[14]

  • System Leaks or Flow Rate Issues: Check for leaks throughout the system, particularly at fittings. A buildup of salt crystals can be an indicator of a leak.[14] Verify that the pump is delivering a consistent flow rate.

References

Technical Support Center: Optimizing HPLC Mobile Phase for Butoxycarboxim Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of Butoxycarboxim. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during analysis.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the HPLC separation of this compound.

Problem Potential Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Secondary Silanol Interactions: this compound, a carbamate, can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. - Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, both ionized and non-ionized forms can exist, causing peak distortion. The pKa of this compound's strongest acidic group is approximately 13.61, and the strongest basic group is around 0.37. - Column Overload: Injecting too concentrated a sample can lead to peak distortion. - Column Degradation: Voids in the column packing or a contaminated frit can cause poor peak shape.- Adjust Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 3-4) to suppress the ionization of residual silanol groups. This is a common strategy to improve the peak shape of basic compounds. - Use a Different Column: Consider using a column with end-capping or a polar-embedded stationary phase to minimize silanol interactions. - Reduce Sample Concentration: Dilute the sample and reinject. - Column Maintenance: Flush the column with a strong solvent or, if necessary, replace the column.
Poor Resolution/Co-elution - Inadequate Mobile Phase Strength: The organic modifier concentration may be too high, causing analytes to elute too quickly and without sufficient separation. - Incorrect Organic Modifier: The choice of organic modifier (acetonitrile vs. methanol) can affect selectivity. - Isocratic Elution is Insufficient: For complex samples, isocratic elution may not provide enough resolving power.- Decrease Organic Content: Reduce the percentage of the organic solvent in the mobile phase to increase retention and improve separation. - Switch Organic Modifier: If using acetonitrile, try methanol, or vice versa. Methanol and acetonitrile have different selectivities and can alter the elution order of compounds. - Implement a Gradient: A gradient elution, with a gradual increase in the organic solvent concentration, can significantly improve the resolution of complex mixtures. A gradient of acetonitrile/water from 12:88 to 70:30 over 30 minutes has been shown to separate this compound from other carbamates.[1]
Fluctuating Retention Times - Inconsistent Mobile Phase Composition: Improperly mixed or degassed mobile phase can lead to shifts in retention time. - Temperature Fluctuations: Changes in column temperature can affect retention times. - Pump Issues: An improperly functioning HPLC pump can deliver an inconsistent flow rate. - Column Equilibration: Insufficient column equilibration time before injection can cause retention time drift.- Properly Prepare Mobile Phase: Premix mobile phase components and degas thoroughly before use. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. - Check HPLC System: Perform pump performance checks and ensure the system is leak-free. - Ensure Adequate Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 10-15 column volumes) before starting the analysis.
Low Sensitivity/Poor Signal - Inappropriate Detection Wavelength: The UV detector may not be set at the optimal wavelength for this compound. - Post-Column Derivatization Issues: For fluorescence detection, problems with the post-column reaction (e.g., incorrect reagent concentration, temperature) can lead to a weak signal. - Sample Degradation: this compound can be unstable under certain conditions.- Optimize Detector Settings: Determine the UV absorbance maximum for this compound in your mobile phase. - Verify Derivatization System: Ensure the post-column derivatization reagents are fresh and flowing at the correct rate, and that the reaction temperature is optimal. A common method involves hydrolysis under alkaline conditions followed by reaction with o-phthaldialdehyde (OPA).[1] - Check Sample Stability: Prepare fresh samples and standards and store them appropriately.

Data Presentation: Mobile Phase Composition and Retention Time

The following table summarizes the effect of different isocratic mobile phase compositions on the retention time of this compound.

Column Mobile Phase (v/v) Flow Rate (mL/min) Retention Time (min) Reference
Lichrospher 60 RP-Select B (5 µm, 250 x 4.0 mm)Acetonitrile:Water (30:70)1.09.6[1]
Lichrospher 60 RP-Select B (5 µm, 250 x 4.0 mm)Acetonitrile:Water (25:75)1.014.1[1]

Experimental Protocols

Protocol 1: Isocratic HPLC Method with Post-Column Derivatization and Fluorescence Detection

This protocol is based on a validated method for the determination of this compound residues in agricultural products.[1]

  • HPLC System: A standard HPLC system equipped with a pump, injector, column oven, post-column derivatization system, and fluorescence detector.

  • Column: Lichrospher 60 RP-Select B (5 µm, 250 x 4.0 mm i.d.).

  • Mobile Phase: A mixture of acetonitrile and water (25:75, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Post-Column Derivatization:

    • Reagent 1: 0.05 N Sodium Hydroxide (NaOH), delivered at 0.5 mL/min.

    • Reagent 2: o-Phthaldialdehyde (OPA)/2-mercaptoethanol reagent, delivered at 0.5 mL/min.

    • Reaction Temperature: 90°C.

  • Fluorescence Detection:

    • Excitation Wavelength: 340 nm.

    • Emission Wavelength: 455 nm.

Protocol 2: Gradient HPLC Method for Multi-Carbamate Analysis

This protocol can be adapted for the simultaneous analysis of this compound and other carbamate pesticides.[1]

  • HPLC System: A standard HPLC system with a gradient pump, injector, column oven, and appropriate detector (e.g., UV or post-column fluorescence).

  • Column: Lichrospher 60 RP-Select B (5 µm, 250 x 4.0 mm i.d.).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Time (min) | % Solvent A | % Solvent B

    • --- | --- | ---

    • 0 | 88 | 12

    • 30 | 30 | 70

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 20 µL.

  • Detection: As per the requirements of the specific carbamates being analyzed (e.g., UV or post-column fluorescence as in Protocol 1).

Mandatory Visualization

Mobile_Phase_Optimization_Workflow start Start: Poor this compound Separation check_peak_shape Assess Peak Shape (Tailing/Fronting?) start->check_peak_shape adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_peak_shape->adjust_ph Yes check_resolution Assess Resolution (Co-elution?) check_peak_shape->check_resolution No adjust_ph->check_resolution adjust_organic Adjust Organic:Water Ratio (Decrease % Organic) check_resolution->adjust_organic Yes check_retention Assess Retention Time Stability (Drifting?) check_resolution->check_retention No change_organic Change Organic Modifier (Acetonitrile <=> Methanol) adjust_organic->change_organic implement_gradient Implement Gradient Elution change_organic->implement_gradient implement_gradient->check_retention troubleshoot_system Troubleshoot HPLC System (Pump, Temperature, Equilibration) check_retention->troubleshoot_system Yes end End: Optimized Separation check_retention->end No troubleshoot_system->end

Caption: Workflow for optimizing HPLC mobile phase for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase composition for this compound separation on a C18 column?

A1: A good starting point for a reversed-phase C18 column is a mobile phase consisting of acetonitrile and water. A ratio of 30:70 (v/v) acetonitrile to water has been shown to provide a retention time of approximately 9.6 minutes for this compound.[1] You can adjust this ratio to optimize the separation based on your specific column and system. Decreasing the acetonitrile percentage will increase the retention time and may improve resolution from early eluting interferences.

Q2: Should I use acetonitrile or methanol as the organic modifier?

A2: Both acetonitrile and methanol can be used as organic modifiers in reversed-phase HPLC. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and a lower UV cutoff, which can be advantageous for UV detection at low wavelengths. Methanol is less expensive and can offer different selectivity compared to acetonitrile, which can be useful for resolving co-eluting peaks. If you are experiencing co-elution issues with an acetonitrile-based mobile phase, switching to methanol is a valuable troubleshooting step.

Q3: How does the pH of the mobile phase affect the separation of this compound?

A3: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. While this compound is not strongly acidic or basic, carbamates can interact with residual silanol groups on the silica-based stationary phase, which are acidic. By lowering the pH of the mobile phase (e.g., to pH 3-4 with the addition of a small amount of an acid like formic acid or phosphoric acid), you can suppress the ionization of these silanol groups, thereby reducing secondary interactions and improving peak symmetry (reducing tailing).

Q4: When should I consider using a gradient elution method?

A4: A gradient elution method is recommended when you have a complex sample containing compounds with a wide range of polarities, or when you are analyzing for multiple carbamate residues simultaneously. A gradient allows for the separation of weakly retained compounds at the beginning of the run with a lower organic content in the mobile phase, and the elution of strongly retained compounds in a reasonable time by increasing the organic content. For instance, a gradient of acetonitrile and water from 12:88 to 70:30 has been successfully used to separate this compound along with other carbamates and their metabolites.[1]

Q5: My baseline is noisy. How can I improve it?

A5: A noisy baseline can be caused by several factors related to the mobile phase. Ensure that your solvents are of high purity (HPLC or LC-MS grade) and have been filtered and thoroughly degassed. Inconsistent mixing of mobile phase components in a gradient system can also contribute to baseline noise. If using additives like buffers or acids, ensure they are fully dissolved and the mobile phase is well-mixed. If the problem persists, flushing the system and detector flow cell with a strong, pure solvent may be necessary.

References

Minimizing matrix effects in Butoxycarboxim residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during Butoxycarboxim residue analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of analyte signal intensity caused by co-eluting compounds from the sample matrix. These effects can manifest as signal suppression or enhancement, leading to inaccurate quantification of this compound residues.[1] For example, in the analysis of pesticides in citrus fruits, co-eluting natural products like flavonoids and fatty acids can interfere with the analyte signal.[1][2]

Q2: What are the common sample preparation methods for this compound residue analysis?

A2: The most common methods for extracting this compound and other carbamate pesticides from various matrices are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid Phase Extraction (SPE).[3][4] QuEChERS is a widely used multi-residue method known for its simplicity and efficiency.[3] SPE offers a more targeted cleanup and can be effective in reducing matrix interferences.[3]

Q3: How can I minimize matrix effects in my analysis?

A3: Several strategies can be employed to minimize matrix effects:

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement caused by the matrix.[5]

  • Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard is a highly effective way to correct for matrix effects, as it behaves chemically and physically similarly to the analyte.

  • Sample Dilution: Diluting the final sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal. However, this may also reduce the sensitivity of the method.[5]

  • Optimized Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components through optimization of the LC method can significantly reduce matrix effects.[6]

  • Effective Sample Cleanup: Utilizing appropriate cleanup steps, such as dispersive SPE (dSPE) in the QuEChERS method or SPE cartridges, can remove a significant portion of interfering compounds.[3]

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Symptom: Consistently low or variable recovery of this compound during method validation or sample analysis.

Possible Causes and Solutions:

Cause Troubleshooting Steps Solutions
Inefficient Extraction Review the extraction solvent and procedure. For dry matrices like cereals or tea, a pre-hydration step is often necessary.[3]Solvent Choice: Acetonitrile is a common and effective extraction solvent for a wide range of pesticides.[3] • Homogenization: Ensure vigorous shaking or use a mechanical homogenizer. • pH Adjustment: Use acidified acetonitrile (e.g., with 1% acetic acid) to improve the stability and extraction of carbamates.[7]
Analyte Degradation Carbamates like this compound can be susceptible to degradation, especially at high pH or temperature.[7]Temperature Control: Process and store samples at low temperatures (e.g., 4°C).[7] • pH Control: Maintain a slightly acidic pH during extraction and in the final extract.[7]
Loss During Cleanup The dSPE cleanup step in QuEChERS or the sorbent in SPE cartridges may be retaining this compound.Optimize dSPE Sorbent: For QuEChERS, evaluate different sorbent combinations. PSA (Primary Secondary Amine) is commonly used, but for matrices with high chlorophyll content, GCB (Graphitized Carbon Black) may be added. However, GCB can sometimes lead to the loss of planar pesticides.[8] • Evaluate SPE Sorbent and Elution: For SPE, ensure the sorbent is appropriate for this compound and that the elution solvent is strong enough to fully recover the analyte.
Issue 2: Significant Matrix Effects (Signal Suppression or Enhancement)

Symptom: Inconsistent or inaccurate quantitative results, often observed as a significant difference between the response of this compound in solvent standards versus matrix-matched standards.

Possible Causes and Solutions:

Cause Troubleshooting Steps Solutions
Co-eluting Matrix Components Complex matrices such as citrus fruits, leafy vegetables, and spices are known to cause significant matrix effects.[5][8]Matrix-Matched Calibration: Prepare calibration standards in a blank extract of the same matrix to compensate for the effect.[5] • Sample Dilution: Dilute the final extract to reduce the concentration of interfering compounds. A 10-fold dilution can often mitigate matrix effects without compromising sensitivity for many pesticides.[5] • Improve Cleanup: Use a more effective dSPE combination in QuEChERS or a more selective SPE cartridge to remove interfering compounds.[8]
Poor Chromatographic Separation Inadequate separation of this compound from matrix interferences on the LC column.Optimize LC Method: Adjust the mobile phase gradient, flow rate, or column chemistry to improve the resolution between this compound and interfering peaks.[6]
Ion Source Contamination Buildup of matrix components in the mass spectrometer's ion source can lead to signal suppression.Regular Instrument Maintenance: Clean the ion source regularly, especially when analyzing complex matrices.

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a general guideline and may need to be optimized for specific matrices.

  • Sample Homogenization: Homogenize a representative portion of the fruit or vegetable sample. For dry samples, a cryogenic milling approach may be beneficial.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • For dry samples, add an appropriate amount of water to rehydrate the sample and let it sit for 30 minutes.[3]

    • Add 10-15 mL of acetonitrile (often containing 1% acetic acid).

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (upper acetonitrile layer) to a dSPE tube containing a cleanup sorbent (e.g., PSA and magnesium sulfate). For pigmented samples, GCB may be included.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Analysis:

    • Transfer the cleaned-up extract into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters for this compound

The following are example parameters and should be optimized for your specific instrument.

Parameter Value
LC Column C18 reverse-phase column
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate B: Methanol with 0.1% formic acid and 5 mM ammonium formate
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 223.1
Product Ions (m/z) 106.1 (quantifier), 166.1 (qualifier)

Source: Representative values from pesticide analysis literature.

Quantitative Data Summary

The following tables summarize recovery data for this compound and the impact of matrix effects from various studies.

Table 1: Recovery of this compound using different sample preparation methods.

Matrix Method Spiking Level (mg/kg) Average Recovery (%) Relative Standard Deviation (RSD) (%)
RadishesSPE0.1 - 0.381.9 - 82.63.5 - 9.0
Bamboo SproutsSPE0.282.54.4
MilkQuEChERSMultiple Levels85.4 - 110.9Not specified
Fruits and VegetablesQuEChERS0.02 - 1.070 - 130Not specified

Sources: Data for radishes and bamboo sprouts from a study on HPLC with post-column derivatization. Data for milk and general fruits and vegetables are representative for carbamates using the QuEChERS method.[9]

Table 2: Matrix Effects Observed for Pesticides in Various Food Matrices.

Matrix Effect Pesticides Affected Magnitude of Effect
Citrus FruitsSignal SuppressionMultiple pesticidesCan be significant, requiring matrix-matched calibration.[5]
Pepper, Tomato, LettuceNegligible EffectMost of the 13 pesticides tested-20% to +20%
Leafy VegetablesVariesDependent on the specific vegetable and pesticideCan range from suppression to enhancement.

Note: Specific matrix effect data for this compound is limited. The data presented is for general pesticide analysis in these matrices and indicates the potential for significant matrix effects that should be evaluated for this compound.[5][8]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Loop Homogenization 1. Sample Homogenization Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction 10-15g sample Cleanup 3. dSPE Cleanup (PSA + MgSO4) Extraction->Cleanup Supernatant LCMS 4. LC-MS/MS Analysis Cleanup->LCMS Clean Extract Data 5. Data Processing (Quantification) LCMS->Data LowRecovery Low Recovery? Data->LowRecovery MatrixEffect Matrix Effects? Data->MatrixEffect Optimize Optimize Method - Sample Prep - LC Conditions LowRecovery->Optimize Yes MatrixEffect->Optimize Yes Optimize->Homogenization Re-analyze

Caption: Experimental workflow for this compound residue analysis.

Matrix_Effect_Mitigation Start Matrix Effect Observed Strategy1 Matrix-Matched Calibration Start->Strategy1 Strategy2 Sample Dilution Start->Strategy2 Strategy3 Improved Cleanup (dSPE/SPE) Start->Strategy3 Strategy4 Stable Isotope Internal Standard Start->Strategy4 End Accurate Quantification Strategy1->End Strategy2->End Strategy3->End Strategy4->End

Caption: Strategies to mitigate matrix effects in analysis.

References

Troubleshooting poor recovery of Butoxycarboxim in extractions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Butoxycarboxim during extractions.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that can affect its extraction?

A1: this compound is a carbamate insecticide with the following properties that are crucial for designing an effective extraction protocol:

  • High Water Solubility: this compound is highly soluble in water, which can present challenges in partitioning it into an organic solvent.[1]

  • Polarity: It is readily soluble in polar organic solvents like acetone and acetonitrile.[2]

  • Thermal Stability: It is thermally stable up to 100°C, which is important to consider during sample preparation steps that involve heating.[2][3]

  • pH Sensitivity: this compound's stability is pH-dependent. It is significantly more stable in acidic conditions (pH 5) with a half-life of 501 days, compared to neutral (pH 7, 18 days) or alkaline (pH 9, 16 days) conditions. Hydrolysis can occur in the presence of strong acids and alkalis.[3] This is a critical factor to control during extraction to prevent degradation.

  • Isomeric Forms: this compound exists as a mixture of (E)- and (Z)-isomers, which should be considered during chromatographic analysis.[1]

Q2: I am experiencing low recovery of this compound using the QuEChERS method. What are the common causes?

A2: Low recovery of this compound when using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can stem from several factors:

  • Incorrect pH: As this compound is more stable in acidic conditions, using a buffered QuEChERS method (e.g., AOAC 2007.01 with acetate buffer) is recommended to maintain an acidic pH and prevent hydrolysis.[3][4]

  • Inappropriate Dispersive SPE (dSPE) Sorbent: The choice of dSPE sorbent for cleanup is critical.

    • Graphitized Carbon Black (GCB): While effective at removing pigments, GCB can adsorb planar molecules, potentially leading to low recovery of this compound. If your samples are highly pigmented, consider using a smaller amount of GCB or an alternative sorbent.

    • PSA (Primary Secondary Amine): PSA is effective at removing organic acids, fatty acids, and sugars. It is a common sorbent in QuEChERS kits and generally suitable for carbamate analysis.

    • C18: This sorbent removes non-polar interferences like lipids. Its necessity depends on the fat content of your sample matrix.

  • Matrix Effects: Complex sample matrices can cause ion suppression or enhancement in the analytical instrument (e.g., LC-MS/MS), leading to apparently low or high recoveries.[1][5][6] The use of matrix-matched standards for calibration is crucial to compensate for these effects.

  • Inadequate Homogenization: Incomplete homogenization of the sample can lead to inefficient extraction of this compound from the matrix.[3][7]

  • Solvent Choice: Acetonitrile is the most common and generally effective extraction solvent for QuEChERS. Ensure it is of high purity.

Q3: How can I improve the recovery of this compound from soil samples?

A3: Improving this compound recovery from soil requires addressing its high water solubility and potential for adsorption to soil components:

  • Pre-wetting Dry Soil: For dry soil samples, adding a small amount of water before extraction can help to release this compound that is strongly adsorbed to soil particles.

  • pH Adjustment of Extraction Solvent: Since this compound is more stable at a lower pH, using an acidified extraction solvent (e.g., acetonitrile with 1% acetic acid) can prevent degradation during extraction. The pH of the soil itself can also influence the stability and extraction efficiency.[8][9][10]

  • Choice of Extraction Solvent: While acetonitrile is common, for certain soil types, a mixture of methanol and water might be effective.[11]

  • Cleanup: A clean-up step using SPE with cartridges like Oasis HLB may be necessary to remove co-extractives from soil samples.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery in All Sample Types Degradation of this compound Ensure the pH of your extraction solvent is acidic (pH 4-6). Use a buffered QuEChERS method or add a small amount of a weak acid like acetic or formic acid to your extraction solvent. Avoid strong acids or bases.[3]
Suboptimal Extraction Solvent This compound is highly soluble in polar organic solvents. Acetonitrile is generally the best choice for QuEChERS. For other methods, acetone can also be effective.[2][12]
Losses during Solvent Evaporation If your protocol involves an evaporation step, be cautious not to evaporate to complete dryness, as this can lead to the loss of volatile compounds. Reconstitute the residue in a suitable solvent for analysis.
Low Recovery in Pigmented Matrices (e.g., Spinach, Berries) Adsorption to GCB in dSPE Reduce the amount of GCB in your dSPE tube. Alternatively, use a dSPE tube with a different sorbent composition that does not contain GCB, or use a novel sorbent designed to minimize interaction with planar pesticides.[6][13]
Low Recovery in High-Fat Matrices (e.g., Nuts, Oilseeds) Incomplete Extraction Ensure thorough homogenization. For high-fat samples, a higher ratio of solvent to sample may be necessary.
Co-extraction of Lipids Use a dSPE cleanup step that includes C18 to remove lipids. A freezing-out step (placing the extract in a freezer for a short period) before centrifugation can also help to precipitate and remove fats.[14]
Poor Reproducibility (High %RSD) Inconsistent Sample Homogenization Ensure a consistent and thorough homogenization procedure for all samples.[3][7]
Inconsistent dSPE Cleanup Make sure to vortex the dSPE tubes vigorously to ensure proper mixing of the sorbent with the extract.
Matrix Effects Use matrix-matched calibration standards to compensate for variable matrix effects between samples.[1][6]
Peak Tailing or Splitting in Chromatogram Matrix Interference Improve the cleanup step to remove more co-extractives. This may involve using a combination of dSPE sorbents or an SPE cartridge.
Interaction with Analytical Column Ensure the mobile phase is compatible with this compound and the analytical column. Adjusting the mobile phase pH might improve peak shape.

Experimental Protocols

Protocol 1: QuEChERS Extraction of this compound from Fruits and Vegetables

This protocol is based on the AOAC Official Method 2007.01.

1. Sample Preparation:

  • Homogenize 10-15 g of the sample (e.g., strawberries, spinach) using a high-speed blender.

2. Extraction:

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 15 mL of acetonitrile containing 1% acetic acid.
  • Add the appropriate internal standards.
  • Add the QuEChERS AOAC salt packet (6 g anhydrous MgSO₄, 1.5 g sodium acetate).
  • Cap the tube tightly and shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube. The choice of dSPE tube depends on the matrix:
  • For general fruits and vegetables: Use a tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA.
  • For pigmented fruits and vegetables: Use a tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg GCB (or less, to improve recovery).
  • For fatty samples: Use a tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.
  • Vortex the dSPE tube for 30 seconds.
  • Centrifuge at a high speed for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and transfer it to an autosampler vial.
  • The extract can be directly injected for LC-MS/MS analysis or may require dilution with a suitable solvent.

Protocol 2: Extraction of this compound from Soil

1. Sample Preparation:

  • Air-dry the soil sample and sieve it to remove large debris.
  • For dry soil, add a calculated amount of water to achieve a moist consistency and let it equilibrate.

2. Extraction:

  • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
  • Add 20 mL of acetonitrile containing 1% acetic acid.
  • Add internal standards.
  • Vortex or shake vigorously for 10 minutes.
  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 10 minutes.

3. Solid Phase Extraction (SPE) Cleanup:

  • Take a portion of the supernatant and pass it through an SPE cartridge (e.g., Oasis HLB, 500 mg) that has been pre-conditioned according to the manufacturer's instructions.
  • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
  • Elute the this compound from the cartridge with a suitable organic solvent (e.g., acetonitrile or methanol).

4. Final Extract Preparation:

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume of a suitable solvent for LC-MS/MS analysis.

Data Presentation

Table 1: Expected Recovery Ranges for this compound using QuEChERS

Matrix TypeSpiking Level (ng/g)Typical dSPE SorbentExpected Recovery (%)
High Water Content (e.g., Cucumber)10 - 100MgSO₄, PSA80 - 110
High Sugar Content (e.g., Grapes)10 - 100MgSO₄, PSA75 - 105
Pigmented (e.g., Spinach)10 - 100MgSO₄, PSA, GCB (low amount)60 - 95
High Fat Content (e.g., Avocado)10 - 100MgSO₄, PSA, C1870 - 100

Note: These are general expected recovery ranges based on literature for carbamates and other pesticides. Actual recoveries should be determined through validation experiments in your laboratory.[3][5][15][16]

Visualizations

Troubleshooting_Workflow start Start: Poor this compound Recovery check_pH Check Extraction pH Is it acidic (pH 4-6)? start->check_pH adjust_pH Adjust pH: Use buffered QuEChERS or add acid check_pH->adjust_pH No check_dSPE Evaluate dSPE Sorbent Is the matrix pigmented? check_pH->check_dSPE Yes adjust_pH->check_dSPE reduce_GCB Reduce or Replace GCB check_dSPE->reduce_GCB Yes check_matrix_effects Investigate Matrix Effects check_dSPE->check_matrix_effects No reduce_GCB->check_matrix_effects use_matrix_matched Use Matrix-Matched Calibration check_matrix_effects->use_matrix_matched optimize_homogenization Optimize Homogenization use_matrix_matched->optimize_homogenization end Improved Recovery optimize_homogenization->end

Caption: Troubleshooting workflow for poor this compound recovery.

QuEChERS_Workflow sample_prep 1. Sample Preparation (Homogenize 15g sample) extraction 2. Extraction (Add 15mL Acetonitrile + Salts, Shake 1 min, Centrifuge 5 min) sample_prep->extraction dspe 3. dSPE Cleanup (Transfer 1mL supernatant to dSPE tube, Vortex 30s, Centrifuge 5 min) extraction->dspe analysis 4. Analysis (Inject supernatant into LC-MS/MS) dspe->analysis

Caption: QuEChERS experimental workflow for this compound analysis.

References

Improving the selectivity of Butoxycarboxim detection methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the selective detection of Butoxycarboxim. This resource is designed for researchers, scientists, and professionals in drug development to provide detailed guidance and troubleshooting for common issues encountered during the analysis of this systemic insecticide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the detection of this compound?

A1: The primary analytical methods for this compound detection include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), Immunoassays such as ELISA, and Electrochemical Sensors. The choice of method depends on factors like matrix complexity, required sensitivity, and available instrumentation.

Q2: How can I improve the selectivity of my this compound analysis?

A2: Improving selectivity involves a combination of effective sample preparation, optimized analytical conditions, and careful selection of detection techniques.

  • Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are crucial for removing interfering matrix components.[1]

  • Chromatographic Conditions: Optimizing the mobile phase composition, gradient, and column type in HPLC, or the temperature program in GC, can separate this compound from other compounds.

  • Selective Detectors: Using highly selective detectors like tandem mass spectrometry (MS/MS) can significantly reduce interference from co-eluting compounds.[2] For HPLC, post-column derivatization with fluorescence detection also offers high selectivity for carbamates.

Q3: What are the main challenges in this compound analysis?

A3: Key challenges include:

  • Matrix Effects: Co-extracted compounds from complex matrices like fruits, vegetables, and soil can enhance or suppress the analyte signal in LC-MS/MS analysis, leading to inaccurate quantification.

  • Analyte Stability: this compound, like other carbamates, can be unstable and susceptible to degradation under certain pH and temperature conditions during sample preparation and storage.[3][4]

  • Interference: Structurally similar compounds, including other carbamate pesticides or their metabolites, can interfere with the detection, leading to false positives.

  • Thermal Lability: this compound is a thermally labile compound, which can make direct analysis by Gas Chromatography challenging without derivatization.[5]

Q4: How does this compound's mechanism of action relate to its detection?

A4: this compound is an acetylcholinesterase (AChE) inhibitor.[4][6][7] This property is exploited in biosensor-based detection methods. These sensors measure the inhibition of AChE activity, which correlates with the concentration of this compound. This approach can be highly sensitive and selective.[8]

Troubleshooting Guides

Issue 1: Low or Inconsistent Recovery of this compound
Potential Cause Troubleshooting Steps
Inefficient Extraction - Optimize Solvent: Acetonitrile is commonly used in QuEChERS, but for some matrices, other solvents or mixtures may be more effective. - Ensure Thorough Homogenization: Use a high-speed homogenizer for complex matrices to ensure complete extraction. - Adjust pH: this compound is more stable in acidic conditions. Consider using acidified acetonitrile (e.g., with 1% acetic acid) for extraction.[3]
Analyte Degradation - Control Temperature: Perform extraction and sample processing at low temperatures (e.g., 4°C) to minimize thermal degradation.[3] - Maintain Acidic pH: Ensure the sample and final extract are kept at a slightly acidic pH to prevent hydrolysis. This compound is more stable at pH 5 than at neutral or alkaline pH.[7] - Minimize Storage Time: Analyze extracts as soon as possible. If storage is necessary, keep them refrigerated and in the dark.
Loss During Cleanup - Select Appropriate SPE Sorbent: For QuEChERS, a combination of PSA (primary secondary amine) and C18 is often used to remove sugars, fatty acids, and other interferences. For matrices with high pigment content like spinach, GCB (graphitized carbon black) may be necessary, but it can also adsorb planar pesticides, so its use should be carefully validated for this compound recovery. - Validate Cleanup Step: Spike a blank matrix with a known amount of this compound before and after the cleanup step to determine if any loss is occurring.
Issue 2: Poor Selectivity and Peak Interference
Potential Cause Troubleshooting Steps
Co-eluting Matrix Components (LC/GC) - Optimize Chromatographic Separation: Adjust the gradient profile (LC) or temperature program (GC) to better separate the this compound peak from interferences. Experiment with different analytical columns with different selectivities. - Enhance Sample Cleanup: Employ a more rigorous cleanup method or a combination of different SPE sorbents to remove a wider range of matrix components.
Cross-Reactivity (Immunoassay) - Confirm with a Secondary Method: If a positive result is obtained with an immunoassay, confirm the presence and concentration of this compound using a chromatographic method like LC-MS/MS. - Review Assay Specificity: Consult the manufacturer's data for the immunoassay to check for known cross-reactivity with other carbamates or structurally related compounds.
Interference from other Electroactive Compounds (Electrochemical Sensors) - Modify Electrode Surface: Use modified electrodes with selective coatings or nanomaterials to enhance the specific interaction with this compound and minimize interference from other compounds. - Optimize Operating Potential: Adjust the applied potential to a range where this compound provides a strong signal but potential interfering compounds do not.

Data Presentation

Table 1: Performance of Different Analytical Methods for this compound Detection

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MS Fruits & Vegetables0.001 - 0.005 mg/kg0.003 - 0.04 mg/kg88 - 106[9]
GC-MS Organic Vegetables0.003 - 0.008 mg/kg-74.7 - 93.2[10]
HPLC-Fluorescence General Carbamates~ 0.01 mg/kg~ 0.03 mg/kg70 - 120General Estimate
Immunoassay (ELISA) General Carbamates~ 0.1 - 1 µg/L~ 0.3 - 3 µg/LVariesGeneral Estimate
Electrochemical Sensor Water~ 0.01 µM~ 0.03 µMVariesGeneral Estimate

Note: The values for HPLC-Fluorescence, Immunoassay, and Electrochemical Sensor are general estimates for carbamate pesticides and may vary for this compound. Specific validation for this compound is recommended.

Experimental Protocols

Protocol 1: this compound Residue Analysis in Fruits and Vegetables using QuEChERS and LC-MS/MS

This protocol is adapted from the widely used QuEChERS method.[1]

1. Sample Preparation and Extraction:

  • Homogenize 10-15 g of the fruit or vegetable sample. For dry samples like raisins, a wetting step is required before homogenization.[11]

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (for samples with >80% water content) or acetonitrile/water (for samples with lower water content).

  • Add an appropriate internal standard.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing MgSO₄ and PSA (and C18 or GCB if necessary, depending on the matrix).

  • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

3. LC-MS/MS Analysis:

  • Take an aliquot of the cleaned-up extract, dilute it with the initial mobile phase, and inject it into the LC-MS/MS system.

  • LC Conditions (Example):

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A suitable gradient from low to high organic phase.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitor at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization of Sample Extraction 2. QuEChERS Extraction Homogenization->Extraction Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup LC_Separation 4. LC Separation Cleanup->LC_Separation MS_Detection 5. MS/MS Detection LC_Separation->MS_Detection Data_Analysis 6. Data Analysis & Quantification MS_Detection->Data_Analysis Data Acquisition

Caption: Experimental workflow for this compound analysis.

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Nerve_Impulse Nerve_Impulse Receptor->Nerve_Impulse Initiates This compound This compound AChE_Inhibited Inhibited AChE This compound->AChE_Inhibited Inhibits ACh_Inhibited Acetylcholine (ACh) Receptor_Inhibited ACh Receptor ACh_Inhibited->Receptor_Inhibited Accumulates & Continuously Binds Continuous_Impulse Continuous_Impulse Receptor_Inhibited->Continuous_Impulse Continuous Stimulation

Caption: Acetylcholinesterase inhibition by this compound.

References

Technical Support Center: Analysis of Butoxycarboxim

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Butoxycarboxim. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the gas chromatography (GC) analysis of this thermally sensitive compound.

Overview

This compound is a carbamate insecticide that is known to be thermally labile, making its direct analysis by gas chromatography (GC) challenging. The high temperatures typically used in GC injectors and columns can cause this compound to degrade, leading to inaccurate and unreliable results. This guide will help you understand the issues you may encounter and provide solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing no peak or a very small, tailing peak for this compound in my GC analysis?

A1: This is the most common issue encountered when analyzing this compound by GC. It is a direct result of the thermal degradation of the molecule in the hot GC inlet and/or column. This compound is stable up to approximately 100°C, but GC inlet temperatures are often set much higher (e.g., 250°C) to ensure the volatilization of analytes.[1] At these temperatures, this compound rapidly decomposes.

Q2: What are the degradation products of this compound in a GC system?

A2: While specific experimental data on the thermal degradation products of this compound in a GC system is limited in readily available literature, the general degradation pathway for carbamate pesticides involves the cleavage of the carbamate bond. This would likely result in the formation of more volatile and thermally stable fragments. For other carbamates, such as Carbofuran, pyrolysis studies have shown the formation of a multitude of smaller aromatic and aliphatic compounds at elevated temperatures.[2]

Q3: Can I optimize my GC parameters to analyze this compound without derivatization?

A3: While some success might be achieved by using very low inlet temperatures and a fast oven ramp, it is generally not a reliable or robust method for quantitative analysis. Techniques like on-column injection, which introduce the sample directly onto the column without passing through a heated inlet, can minimize thermal degradation for some labile compounds. However, for a compound as thermally sensitive as this compound, this is often insufficient to prevent degradation completely.

Q4: What is the recommended analytical method for this compound?

A4: The most widely recommended and reliable method for the analysis of this compound is High-Performance Liquid Chromatography (HPLC), often with post-column derivatization to enhance detection.[3] This technique avoids the high temperatures that cause degradation in GC.

Q5: If I must use GC, what is the best approach?

A5: If GC analysis is necessary, derivatization is the most effective strategy to prevent thermal degradation. Derivatization involves chemically modifying the this compound molecule to make it more volatile and thermally stable.

Troubleshooting Guide: Thermal Degradation of this compound in GC Analysis

This guide will help you identify and resolve common issues related to the thermal degradation of this compound during GC analysis.

Symptom Potential Cause Recommended Solution
No peak or significantly reduced peak area for this compound Thermal degradation in the GC inlet.1. Derivatize the sample: This is the most robust solution. See the Experimental Protocols section for a detailed derivatization procedure. 2. Lower the inlet temperature: Reduce the injector temperature to the lowest possible value that still allows for the volatilization of your derivatized analyte or other analytes of interest. 3. Use a pulsed splitless or on-column injection: These techniques can minimize the time the analyte spends in the hot inlet.
Poor peak shape (e.g., tailing, broadening) On-column degradation or interaction with active sites.1. Derivatize the sample: Derivatization will create a more stable molecule that is less likely to degrade on the column. 2. Use a highly inert column: Ensure your GC column is designed for the analysis of active compounds. 3. Check for and eliminate active sites: Deactivate the inlet liner with silylation and use inert gold-plated seals.
Poor reproducibility of results Inconsistent degradation in the GC system.1. Derivatize the sample: A stable derivative will produce much more consistent and reproducible results. 2. Ensure consistent injection parameters: Use an autosampler for consistent injection speed and volume. 3. Regularly maintain the GC inlet: Clean and deactivate the inlet liner and replace the septum frequently.
Appearance of unexpected peaks Formation of thermal degradation products.1. Analyze by GC-MS to identify degradation products: This can confirm that the unexpected peaks are from the breakdown of this compound. 2. Derivatize the sample: This will prevent the formation of degradation products.

Experimental Protocols

Protocol 1: Derivatization of this compound by Trifluoroacetylation

This protocol is adapted from methods used for other N-methyl carbamate pesticides and should be optimized for your specific instrumentation and sample matrix.[1][4][5]

Materials:

  • This compound standard or sample extract, dried and reconstituted in a suitable solvent (e.g., ethyl acetate).

  • Trifluoroacetic anhydride (TFAA).

  • Pyridine (as a catalyst, optional).

  • Anhydrous sodium sulfate.

  • n-Hexane.

  • Ethyl ether.

  • GC vials.

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. Reconstitute the residue in 0.2 mL of ethyl acetate.

  • Derivatization Reaction:

    • To the 0.2 mL of sample in a vial, add 0.1 mL of trifluoroacetic anhydride.

    • If catalysis is needed, add a small amount of pyridine.

    • Cap the vial tightly and vortex for 1 minute.

    • Let the reaction proceed at room temperature for 30 minutes.

  • Work-up:

    • Add 0.3 mL of ethyl ether to the reaction mixture.

    • Add 4.5 mL of n-hexane to dilute the organic layer to a total volume of 5.0 mL.

    • Wash the organic layer with 3-5 mL of distilled water to remove excess TFAA.

    • Carefully transfer the organic layer to a clean vial.

    • Dry the organic layer with a small amount of anhydrous sodium sulfate.

  • GC Analysis: Inject 1-2 µL of the final solution into the GC-MS.

Expected GC-MS Parameters (starting point for optimization):

  • Inlet Temperature: 200-250°C (start low and increase if necessary).

  • Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Oven Program: 70°C (hold for 1 min), then ramp at 10°C/min to 300°C (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • MS Detector: Scan mode to identify the derivatized product, then switch to Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_workup Work-up cluster_analysis Analysis start Start with Dried Sample Extract reconstitute Reconstitute in Ethyl Acetate start->reconstitute add_reagents Add TFAA (+ Pyridine) reconstitute->add_reagents react React at Room Temperature add_reagents->react add_ether_hexane Add Ethyl Ether & n-Hexane react->add_ether_hexane wash Wash with Water add_ether_hexane->wash dry Dry with Na2SO4 wash->dry gc_ms Inject into GC-MS dry->gc_ms

Figure 1. Experimental workflow for the derivatization and GC-MS analysis of this compound.

troubleshooting_logic start Problem: Inaccurate this compound Results by GC check_peak Is a peak present, but small, tailing, or irreproducible? start->check_peak no_peak Is there no peak at all? start->no_peak degradation Likely Cause: Thermal Degradation check_peak->degradation Yes no_peak->degradation Yes solution Solution: Derivatization degradation->solution optimize Optimize Derivatization Protocol solution->optimize

Figure 2. Logical workflow for troubleshooting this compound analysis issues.

References

Technical Support Center: Enhancing Systemic Translocation of Butoxycarboxim

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the systemic translocation of Butoxycarboxim in experimental settings.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving the systemic movement of this compound in plants.

Issue Potential Cause Recommended Solution
Poor efficacy after foliar application. Inadequate absorption through the leaf cuticle. The waxy cuticle of plant leaves can be a significant barrier to the uptake of foliarly applied chemicals.[1]1. Use of Adjuvants: Incorporate surfactants or oils into the spray solution to reduce surface tension and improve spreading and penetration of the leaf surface.[1][2] 2. Optimize Formulation: Emulsifiable concentrate (EC) formulations may enhance cuticular penetration compared to other formulations.[3] 3. Environmental Conditions: Apply during periods of high humidity to keep the leaf surface moist for a longer duration, facilitating absorption.
Inconsistent results between different plant species. Physiological and morphological differences between species. Plant species vary in their cuticle thickness, vascular structure, and metabolic rates, all of which affect pesticide uptake and translocation.[4][5]1. Species-Specific Optimization: Conduct preliminary studies to determine the optimal application method and formulation for each plant species. 2. Consider Plant Growth Stage: Younger, actively growing plants often exhibit higher rates of translocation.[5]
Low concentration of this compound in new growth after soil application. Limited root uptake or xylem loading. Factors such as soil composition, pH, and organic matter content can affect the availability of this compound for root absorption.[6] this compound has high mobility in soil, but its uptake can be influenced by these factors.[7]1. Soil pH Adjustment: Ensure the soil pH is within a range that favors the solubility and availability of this compound. A pH of 5.5 to 6.5 is generally ideal for mixing most pesticides.[8] 2. Irrigation Management: Adequate soil moisture is crucial for the movement of the compound to the roots and subsequent uptake. However, over-irrigation can lead to leaching. 3. Formulation: Consider granular or tablet formulations for a slow release of the active ingredient in the root zone.[9]
Rapid degradation of the compound. Environmental factors or plant metabolism. High temperatures and intense sunlight can accelerate the degradation of pesticides.[8][10] Plant-specific metabolic pathways can also break down the compound.1. Application Timing: Apply during cooler parts of the day, such as early morning or late evening, to minimize degradation by heat and UV radiation. 2. Use of Protectants: While not specific to this compound, some formulations include UV protectants.
Phytotoxicity symptoms observed on treated plants. High concentration of active ingredient or adjuvants. Certain adjuvants, especially oils, can cause burning or other phytotoxic effects at high concentrations.[8]1. Test Application: Always conduct a small-scale test on a few plants before treating the entire batch to check for phytotoxicity. 2. Follow Label Recommendations: Adhere strictly to the recommended application rates for both this compound and any adjuvants.

Frequently Asked Questions (FAQs)

1. What is the primary mode of translocation for this compound in plants?

This compound is a systemic insecticide, meaning it is absorbed and transported throughout the plant.[11] Like most systemic insecticides, it primarily moves upwards through the xylem, the water-conducting tissue, from the roots to the shoots and leaves.[4] This is known as acropetal movement.

2. Which application method is more effective for systemic translocation: foliar or soil?

Both methods can be effective, but they have different characteristics:

  • Soil Application (Drench, Granules): This method allows for uptake by the roots and translocation throughout the entire plant via the xylem.[11] It can provide longer residual activity (up to 12 weeks in some cases) but may be slower to show effects.[11] The high water solubility of this compound makes it suitable for root uptake.[7]

  • Foliar Application (Spray): This method provides quicker knockdown of pests on the foliage. However, translocation from the leaves to other plant parts, especially downwards to the roots (basipetal movement), is generally limited for xylem-mobile compounds like this compound.[12]

For comprehensive, whole-plant protection, soil application is often more effective for systemic insecticides.

3. How do environmental conditions affect the translocation of this compound?

Environmental conditions play a crucial role:

  • Temperature: Higher temperatures generally increase the rates of plant transpiration and metabolic activity, which can lead to faster uptake and translocation.[10][13] However, excessively high temperatures can cause stress to the plant and accelerate degradation of the pesticide.

  • Humidity: High humidity can enhance the absorption of foliar-applied this compound by keeping the spray droplets from drying out too quickly on the leaf surface. For soil applications, high humidity can reduce transpiration, potentially slowing the rate of translocation.

  • Light: Longer photoperiods (up to an optimal point) can increase photosynthesis and transpiration, thereby enhancing uptake and translocation.[10]

4. Can adjuvants improve the systemic activity of this compound?

Yes, adjuvants can significantly enhance performance:

  • Surfactants: These reduce the surface tension of spray droplets, allowing for better coverage and spreading on the leaf surface, which is the first step to absorption.[1]

  • Oils (Crop Oils, Methylated Seed Oils): These can improve the penetration of the active ingredient through the waxy cuticle of the leaves.[2]

  • Nitrogen-based Fertilizers (e.g., Ammonium Sulfate): These are sometimes added to tank mixes with systemic pesticides to improve their activity.[2][14]

5. What is the expected persistence of this compound's systemic activity in plants?

The persistence of systemic activity depends on several factors, including the application method, plant species, growth rate, and environmental conditions. For soil-applied systemic insecticides, residual activity can last for several weeks, sometimes up to 12 weeks.[11] Foliar applications typically provide a shorter period of residual activity, often 2 to 4 weeks.

Experimental Protocols

Protocol 1: Evaluation of this compound Uptake and Translocation Following Soil Application

Objective: To quantify the concentration of this compound in different plant tissues over time after a soil drench application.

Materials:

  • This compound technical grade or a formulated product (e.g., 'Plant Pin')[15]

  • Potted ornamental plants (e.g., Coleus) of uniform size and age

  • Potting medium (soil or soilless mix)

  • Graduated cylinders and beakers

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) with a suitable detector (e.g., TID) for residue analysis[15]

  • Homogenizer

  • Centrifuge

  • Appropriate solvents for extraction (e.g., acetonitrile, methanol)

  • Solid-Phase Extraction (SPE) cartridges for sample cleanup (if necessary)

Methodology:

  • Plant Preparation: Grow plants in a controlled environment (e.g., greenhouse, growth chamber) to ensure uniformity.

  • Application:

    • Prepare a stock solution of this compound at a known concentration.

    • Apply a precise volume of the solution as a soil drench to each pot, ensuring even distribution. Record the exact amount of active ingredient applied per pot.

    • Leave a set of control plants untreated.

  • Sampling:

    • At designated time points (e.g., 1, 3, 7, 14, and 21 days after application), harvest a subset of plants (at least 3 replicates per time point).

    • Carefully separate the plants into roots, stems, and leaves. Gently wash the roots to remove any adhering soil.

    • Record the fresh weight of each tissue type.

  • Extraction:

    • Homogenize each plant tissue sample in an appropriate extraction solvent.

    • Centrifuge the homogenate and collect the supernatant.

    • Repeat the extraction process on the pellet to ensure complete recovery.

    • Combine the supernatants for each sample.

  • Cleanup:

    • If necessary, pass the extract through an SPE cartridge to remove interfering substances from the plant matrix.

  • Analysis:

    • Analyze the cleaned extracts using HPLC or GC to determine the concentration of this compound.

    • Prepare a calibration curve using standards of known concentrations to quantify the results.

  • Data Calculation:

    • Express the concentration of this compound in each tissue as µg/g of fresh weight.

    • Calculate the total amount of this compound in each plant part and in the whole plant.

Protocol 2: Assessment of Adjuvant Effects on Foliar Uptake of this compound

Objective: To compare the foliar absorption of this compound with and without the addition of different adjuvants.

Materials:

  • This compound formulation

  • A selection of adjuvants (e.g., non-ionic surfactant, methylated seed oil)

  • Potted plants with well-developed leaves

  • Microsyringe or sprayer for precise application

  • Washing solution (e.g., water with a small amount of surfactant)

  • Analytical instrumentation (HPLC or GC) as described in Protocol 1

Methodology:

  • Plant Preparation: Use healthy, mature plants with clean leaf surfaces.

  • Treatment Preparation:

    • Prepare a spray solution of this compound at a standard concentration.

    • Create separate treatment solutions by adding the recommended rate of each adjuvant to the this compound solution.

    • Include a control treatment with this compound only.

  • Application:

    • Apply a precise volume of each treatment solution to a specific area on the upper surface of several leaves per plant. Use at least 3-5 replicate plants per treatment.

  • Incubation:

    • Keep the plants in a controlled environment for a set period (e.g., 24 or 48 hours) to allow for absorption.

  • Recovery of Unabsorbed Residue:

    • After the incubation period, carefully wash the treated leaf surfaces with a known volume of the washing solution to recover any unabsorbed this compound.

    • Analyze the washing solution to quantify the amount of this compound that was not absorbed.

  • Analysis of Absorbed this compound (Optional):

    • The treated leaves can be excised and analyzed for the amount of absorbed this compound using the extraction and analysis method described in Protocol 1.

  • Data Calculation:

    • Calculate the amount of this compound absorbed by subtracting the amount recovered in the wash from the total amount applied.

    • Express the absorption as a percentage of the total applied dose.

    • Compare the absorption percentages between the different adjuvant treatments.

Data Presentation

Table 1: Hypothetical Translocation of this compound in Potted Chrysanthemums Following Soil Drench Application

Time (Days)Mean Concentration in Roots (µg/g FW)Mean Concentration in Stems (µg/g FW)Mean Concentration in Leaves (µg/g FW)
115.21.80.5
312.54.62.1
78.96.25.8
144.13.54.2
211.51.82.3

Table 2: Hypothetical Effect of Adjuvants on Foliar Absorption of this compound in Ivy (24 hours after application)

TreatmentMean Foliar Absorption (%)
This compound only15.4
This compound + Non-ionic Surfactant (0.1% v/v)35.2
This compound + Methylated Seed Oil (0.5% v/v)48.7

Visualizations

experimental_workflow_soil_application cluster_prep Preparation cluster_app Application cluster_sampling Sampling & Processing cluster_analysis Analysis plant_prep Uniform Plant Cultivation soil_drench Soil Drench Application plant_prep->soil_drench solution_prep This compound Solution Prep solution_prep->soil_drench harvest Harvest at Time Points soil_drench->harvest separate Separate Tissues (Roots, Stems, Leaves) harvest->separate extract Solvent Extraction separate->extract cleanup Sample Cleanup (SPE) extract->cleanup analysis HPLC / GC Analysis cleanup->analysis quantify Quantification analysis->quantify

Caption: Workflow for evaluating soil uptake and translocation of this compound.

signaling_pathway_translocation cluster_uptake Uptake Zone cluster_translocation Translocation Pathway cluster_factors Influencing Factors soil This compound in Soil Solution root Root Epidermis & Cortex soil->root Absorption xylem Xylem Loading (Vascular Cylinder) root->xylem Radial Transport trans_stream Transpiration Stream (Acropetal Movement) xylem->trans_stream Bulk Flow leaves Distribution in Leaves trans_stream->leaves env_factors Environmental Factors (Temp, Humidity, Light) env_factors->trans_stream plant_factors Plant Factors (Transpiration Rate, Species) plant_factors->trans_stream

Caption: Key stages of this compound's systemic movement from soil to leaves.

References

Technical Support Center: Addressing Insect Resistance to Butoxycarboxim

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Butoxycarboxim. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to insect resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

A1: this compound is a systemic carbamate insecticide that functions as a reversible acetylcholinesterase (AChE) inhibitor.[1] It binds to the active site of AChE, an essential enzyme in the nervous system of insects. This inhibition prevents the breakdown of the neurotransmitter acetylcholine (ACh), leading to an accumulation of ACh in the synaptic cleft. The continuous nerve impulse transmission results in hyperexcitation, paralysis, and ultimately the death of the insect.[2][3]

Q2: What are the known mechanisms of insect resistance to this compound and other carbamates?

A2: Insect populations can develop resistance to this compound and other carbamates through several mechanisms, often in combination:[4]

  • Altered Target-Site: Mutations in the gene encoding acetylcholinesterase (AChE) can alter the enzyme's structure, reducing its sensitivity to inhibition by this compound.[5][6][7] This is a common mechanism of resistance to both carbamate and organophosphate insecticides.[5][6]

  • Metabolic Resistance: Resistant insects may possess enhanced detoxification systems that break down or sequester the insecticide before it can reach its target site. The primary enzyme families involved are:

    • Cytochrome P450 monooxygenases (P450s): These enzymes can hydroxylate the insecticide, making it more water-soluble and easier to excrete.[8][9][10] Overexpression of specific P450 genes is frequently linked to carbamate resistance.[8]

    • Carboxylesterases (CCEs): These enzymes can hydrolyze the ester bonds present in carbamate insecticides, rendering them non-toxic.[5][7][11] Gene amplification or mutations leading to more efficient enzymes are common resistance mechanisms.[5]

    • Glutathione S-transferases (GSTs): While more commonly associated with organophosphate and organochlorine resistance, GSTs can also contribute to carbamate resistance by conjugating glutathione to the insecticide, facilitating its detoxification.

  • Reduced Penetration: Changes in the composition and thickness of the insect's cuticle can slow the absorption of this compound, providing more time for metabolic detoxification to occur. This mechanism usually confers a low level of resistance on its own but can have a multiplicative effect when combined with other mechanisms.

  • Behavioral Resistance: In some cases, insects may develop behaviors to avoid contact with the insecticide, such as avoiding treated surfaces.

Q3: How is the level of resistance to this compound quantified?

A3: The level of resistance is typically quantified by calculating a Resistance Ratio (RR) . This is determined by comparing the dose or concentration of this compound required to kill 50% of the test population (LD50 or LC50) of a field-collected or suspected resistant strain to that of a known susceptible laboratory strain.[12]

Resistance Ratio (RR) = LC50 of Resistant Strain / LC50 of Susceptible Strain

A higher RR value indicates a greater degree of resistance. For example, an RR50 of 10 means the resistant strain requires a 10-fold higher concentration of the insecticide to achieve 50% mortality compared to the susceptible strain.

Troubleshooting Experimental Assays

Q4: I am observing high variability in mortality rates between replicates in my bioassays. What are the potential causes and solutions?

A4: High variability in bioassay results is a common issue that can compromise the reliability of your data.[13][14] Here are some potential causes and troubleshooting steps:

Potential CauseTroubleshooting Steps
Inconsistent Insect Health/Age Ensure all insects are from the same cohort, of a similar age and developmental stage, and are healthy.[14] Discard any individuals that appear unhealthy or stressed.
Uneven Insecticide Application For topical applications, ensure your microapplicator is calibrated to deliver a consistent volume. For residual bioassays (e.g., CDC bottle bioassay), ensure the insecticide coating is uniform and the solvent has fully evaporated.[13][15]
Environmental Fluctuations Maintain constant temperature, humidity, and photoperiod throughout the experiment, as variations can stress the insects and affect their response.[14][16]
Solvent Effects If using a solvent, ensure it completely evaporates before introducing the insects. Always include a "solvent-only" control group to confirm the solvent itself is not causing mortality.[14]
Pipetting/Dilution Errors Use calibrated pipettes and perform serial dilutions carefully. Inaccurate concentrations are a major source of error.[13]

Q5: My bioassay results show unexpectedly low mortality, even at high concentrations of this compound. What could be the problem?

A5: This issue can point to problems with the insecticide, the protocol, or the insect population itself.

Potential CauseTroubleshooting Steps
Insecticide Degradation Ensure your this compound stock is not expired and has been stored correctly (typically in a cool, dark place). Prepare fresh dilutions for each experiment. This compound is less stable in alkaline conditions.[17]
High Level of Resistance The insect population may have a very high level of resistance.[13] Test a known susceptible strain in parallel to confirm the potency of your insecticide solution and to calculate a resistance ratio.
Sub-lethal Doses The concentration range tested may be too low. Conduct a range-finding experiment with a wider spread of concentrations to determine the appropriate range for definitive assays.
Incomplete Solubility At very high concentrations, this compound may not fully dissolve in the solvent, leading to a lower effective dose. Visually inspect your solutions for any precipitate.

Q6: I am seeing significant mortality in my control group. What should I do?

A6: Control mortality above a certain threshold (typically 10-20%) invalidates the results of a bioassay. It is crucial to identify and eliminate the source of this mortality.

Potential CauseTroubleshooting Steps
Contamination Glassware, diet, or water sources may be contaminated with other toxic substances. Ensure thorough cleaning of all equipment.[18]
Handling Stress/Injury Excessive or rough handling during transfer can injure or stress the insects. Refine your handling techniques to be as gentle as possible.[14]
Unsuitable Environmental Conditions Extreme temperatures or humidity can be lethal. Verify that your experimental conditions are optimal for the insect species being tested.[14]
Pathogen Infection The insect colony may have an underlying viral, bacterial, or fungal infection.[14] If suspected, obtain a new, healthy colony.

Quantitative Data on this compound and Carbamate Resistance

The following tables summarize quantitative data on the toxicity of this compound and other carbamates to various insect species, highlighting the differences between susceptible and resistant strains.

Table 1: this compound Toxicity Data

Insect SpeciesStrainLC50 (mg/mL)Resistance Ratio (RR50)Reference
Aleurothrixus floccosus (Woolly whitefly)Field Population 11.8-[14]
Aleurothrixus floccosus (Woolly whitefly)Field Population 2142.3>20[14]

Note: Data for this compound resistance is limited. The following table provides examples of resistance to other carbamate insecticides to illustrate the range of resistance ratios observed.

Table 2: Analogous Carbamate Insecticide Resistance Data

Insect SpeciesInsecticideStrainLC50 / LD50Resistance Ratio (RR)Reference
Rhopalosiphum padi (Bird cherry-oat aphid)IsoprocarbSusceptible (SS)1.032 mg/L-[19]
Rhopalosiphum padi (Bird cherry-oat aphid)IsoprocarbResistant (IS-R)33.436 mg/L32.4[19]
Leptinotarsa decemlineata (Colorado potato beetle)Carbamates--up to 18[20]
Aedes aegypti (Yellow fever mosquito)PermethrinCAY-SS0.002 µg/mg-[21]
Aedes aegypti (Yellow fever mosquito)PermethrinCAY-RR0.12 µg/mg60[21]

*Permethrin is a pyrethroid, but the data illustrates the concept of resistance ratios in a well-studied resistant mosquito strain.

Experimental Protocols

Protocol 1: Topical Application Bioassay for LD50 Determination

This protocol is used to determine the median lethal dose (LD50) of this compound.

  • Insect Rearing: Use healthy, 3-5 day old adult insects of uniform size and from the same cohort. Ensure they have been reared under controlled conditions (e.g., 25°C ± 2°C, 60-70% relative humidity, 12:12 L:D photoperiod).

  • Insecticide Preparation:

    • Prepare a stock solution of technical grade this compound in a high-purity solvent (e.g., acetone).

    • Perform serial dilutions from the stock solution to create a range of at least 5-7 concentrations. The range should be determined from preliminary experiments to bracket the expected LD50 (i.e., cause mortality between 10% and 90%).

  • Application:

    • Anesthetize the insects briefly using CO2 or by chilling them on a cold plate.

    • Using a calibrated microapplicator, apply a consistent small volume (e.g., 0.2-1.0 µL) of the insecticide solution to the dorsal thorax of each insect.

    • A control group must be treated with the solvent only.

    • Use at least 3-4 replicates of 10-25 insects per concentration and for the control.

  • Observation:

    • Place the treated insects in clean containers with access to food (e.g., a 10% sucrose solution) and hold them under the same environmental conditions used for rearing.

    • Assess mortality at 24 hours post-application. An insect is considered dead if it is unable to make a coordinated movement when gently prodded.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if it is between 5% and 20%: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100. If control mortality exceeds 20%, the assay should be repeated.

    • Analyze the dose-response data using probit analysis to calculate the LD50 value, 95% confidence limits, and the slope of the regression line.

    • Calculate the Resistance Ratio (RR) by dividing the LD50 of the resistant strain by the LD50 of a susceptible reference strain.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This biochemical assay measures the activity of AChE and its inhibition by this compound, which is useful for investigating target-site resistance.

  • Enzyme Preparation:

    • Homogenize individual insects or a pool of insects (e.g., heads only) in a cold buffer (e.g., 0.1 M phosphate buffer, pH 7.5) containing a detergent like Triton X-100 to solubilize the enzyme.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 min at 4°C) to pellet debris.

    • Use the resulting supernatant as the enzyme source. Determine the total protein concentration using a standard method (e.g., Bradford assay).

  • Assay Procedure (based on Ellman's method):

    • The assay is typically performed in a 96-well microplate.

    • To each well, add:

      • Phosphate buffer

      • A specific concentration of this compound (or solvent for control)

      • The enzyme supernatant

    • Pre-incubate the plate for a set time (e.g., 15-20 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate (acetylthiocholine iodide, ATCI) and the chromogen (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB).

    • AChE hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.

  • Data Measurement and Analysis:

    • Measure the change in absorbance over time (kinetic assay) using a microplate reader. The rate of color change is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting percent inhibition against the log of the inhibitor concentration.

    • Comparing the IC50 values between susceptible and resistant strains can indicate target-site insensitivity. A significantly higher IC50 in the resistant strain suggests that its AChE is less sensitive to this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Butoxycarboxim_MoA_Resistance cluster_Neuron Synaptic Cleft cluster_Action This compound Action & Resistance ACh_pre Acetylcholine (ACh) [Neurotransmitter] ACh_post ACh Receptor (Postsynaptic Neuron) ACh_pre->ACh_post Binds to receptor Signal Normal Nerve Impulse ACh_post->Signal Signal Propagation AChE Acetylcholinesterase (AChE) [Enzyme] AChE->ACh_pre Hydrolyzes ACh Mutated_AChE Altered AChE (Target-Site Resistance) AChE->Mutated_AChE Mutation leads to Butoxy This compound Butoxy->AChE Inhibits AChE Metabolism Metabolic Resistance (P450s, Esterases) Butoxy->Metabolism Detoxification No_Hydrolysis ACh Accumulation & Hyperexcitation Butoxy->No_Hydrolysis Leads to

Caption: Mode of action of this compound and mechanisms of resistance.

Resistance_Investigation_Workflow start Start: Suspected Resistance (Control Failure) collect Collect Insect Population start->collect rear Rear to F1/F2 Generation (Standardize Age/Health) collect->rear bioassay Perform Dose-Response Bioassay (e.g., Topical Application) rear->bioassay calc_lc50 Calculate LC50/LD50 Values bioassay->calc_lc50 compare Compare with Susceptible Strain Calculate Resistance Ratio (RR) calc_lc50->compare is_resistant Is RR > 10? compare->is_resistant mechanism Investigate Mechanisms is_resistant->mechanism Yes end_susceptible End: Population is Susceptible is_resistant->end_susceptible No synergist Synergist Assays (PBO, DEF) mechanism->synergist biochem Biochemical Assays (AChE, Esterase, P450 Activity) mechanism->biochem molecular Molecular Assays (AChE Gene Sequencing) mechanism->molecular end_resistant End: Characterize Resistance Profile synergist->end_resistant biochem->end_resistant molecular->end_resistant

Caption: Experimental workflow for investigating this compound resistance.

Bioassay_Troubleshooting start Unexpected Bioassay Results q1 High Control Mortality (>10%)? start->q1 a1_yes Check for: - Contamination - Environmental Stress - Handling Injury - Pathogens q1->a1_yes Yes q2 High Variance Between Replicates? q1->q2 No end_repeat Address Issues and Repeat Experiment a1_yes->end_repeat a2_yes Check for: - Inconsistent Insect Age/Health - Uneven Insecticide Application - Pipetting/Dilution Errors q2->a2_yes Yes q3 Low Mortality at High Doses? q2->q3 No a2_yes->end_repeat a3_yes Check for: - Insecticide Degradation - High Resistance Level - Incorrect Dose Range q3->a3_yes Yes end_valid Results Likely Valid Proceed with Analysis q3->end_valid No a3_yes->end_repeat

Caption: Troubleshooting guide for unexpected bioassay results.

References

Validation & Comparative

Butoxycarboxim vs. Butocarboxim: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Butoxycarboxim and its parent compound, Butocarboxim. Both are systemic carbamate insecticides effective against a range of sucking insects. Their primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1][2] This document summarizes their chemical properties, metabolic relationship, and available toxicity data, alongside detailed experimental protocols for efficacy testing.

Chemical Identity and Properties

Butocarboxim and this compound are chemically related, with this compound being the sulfone metabolite of Butocarboxim.[1] This metabolic conversion, an oxidation process, is a key determinant of their respective toxicological profiles. Both compounds are used to control sucking insects such as aphids, thrips, whiteflies, and spidermites on various crops.[3][4]

Table 1: Chemical and Physical Properties

PropertyButocarboximThis compound
IUPAC Name (3-methylsulfanylbutan-2-ylideneamino) N-methylcarbamate(3-methylsulfonylbutan-2-ylideneamino) N-methylcarbamate
CAS Number 34681-10-234681-23-7
Molecular Formula C₇H₁₄N₂O₂SC₇H₁₄N₂O₄S
Molecular Weight 190.27 g/mol 222.26 g/mol
Appearance Pale brown viscous liquidColorless solid
Solubility in Water HighHigh

Mechanism of Action and Metabolic Pathway

Both Butocarboxim and this compound function as acetylcholinesterase (AChE) inhibitors. By binding to the active site of AChE, they prevent the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1][2]

The metabolic pathway from Butocarboxim to this compound is a critical aspect of their overall efficacy and toxicology. In mammals, Butocarboxim is metabolized to this compound.[1] This transformation from a thioether to a sulfone can significantly alter the molecule's polarity and binding affinity to the target enzyme.

metabolic_pathway Butocarboxim Butocarboxim (Thioether) Oxidation Oxidation Butocarboxim->Oxidation Metabolism This compound This compound (Sulfone) Oxidation->this compound experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Observation cluster_analysis Data Analysis prep_solutions Prepare Test Solutions (Serial Dilutions) exposure Expose Insects to Treated Substrate (e.g., Leaf-Dip, Aphid-Dip) prep_solutions->exposure prep_insects Collect and Synchronize Test Insects prep_insects->exposure prep_plants Prepare Host Plant Material prep_plants->exposure incubation Incubate under Controlled Conditions exposure->incubation observation Record Mortality at 24, 48, 72 hours incubation->observation probit Probit Analysis observation->probit lc50 Determine LC₅₀ Values probit->lc50

References

Validating Butoxycarboxim's Mode of Action on Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Butoxycarboxim's performance with alternative insecticides, supported by experimental data and detailed methodologies. The focus is on validating its mode of action as an acetylcholinesterase (AChE) inhibitor.

Executive Summary

Data Presentation: Comparative Efficacy of Acetylcholinesterase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative carbamate and organophosphate insecticides against acetylcholinesterase. A lower IC50 value indicates a higher inhibitory potency. It is important to note that a specific IC50 value for this compound could not be located in the reviewed literature.

Insecticide ClassCompoundTarget EnzymeIC50 (µM)Source (if available)
Carbamate CarbofuranAcetylcholinesterase0.4 - 1.2[3]
AldicarbAcetylcholinesterase0.9 - 2.5[3]
PropoxurAcetylcholinesterase1.8 - 5.0[3]
This compound Acetylcholinesterase Not Available
Organophosphate ChlorpyrifosAcetylcholinesterase0.08 - 0.3[3]
MalathionAcetylcholinesterase1.5 - 4.0[3]
ParathionAcetylcholinesterase0.1 - 0.5[3]

Mode of Action Comparison

dot

cluster_0 This compound (Carbamate) cluster_1 Organophosphate cluster_2 Neonicotinoid This compound This compound AChE_B Acetylcholinesterase (AChE) This compound->AChE_B Reversible Inhibition ACh_B Acetylcholine (ACh) Accumulation Nerve_B Continuous Nerve Stimulation ACh_B->Nerve_B Organophosphate Organophosphate AChE_O Acetylcholinesterase (AChE) Organophosphate->AChE_O Irreversible Inhibition ACh_O Acetylcholine (ACh) Accumulation Nerve_O Continuous Nerve Stimulation ACh_O->Nerve_O Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Agonist Binding Nerve_N Continuous Nerve Stimulation nAChR->Nerve_N Start Start Reagent_Prep Reagent Preparation (AChE, ATCh, DTNB, Inhibitors) Start->Reagent_Prep Plate_Setup 96-Well Plate Setup (Blank, Control, Test Samples) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubation (Allow inhibitor-enzyme interaction) Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add ATCh) Pre_incubation->Reaction_Initiation Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction_Initiation->Measurement Data_Analysis Data Analysis (% Inhibition, IC50 Calculation) Measurement->Data_Analysis End End Data_Analysis->End AChE Acetylcholinesterase (AChE) (Active Site) Inhibited_Complex AChE-Butoxycarboxim Complex (Reversible) AChE->Inhibited_Complex This compound This compound This compound->AChE Binds to Active Site ACh Acetylcholine (Substrate) ACh->AChE Binding Prevented Hydrolysis_Blocked Hydrolysis of Acetylcholine Blocked Inhibited_Complex->Hydrolysis_Blocked

References

Unveiling the Cross-Reactivity of Butoxycarboxim: A Comparative Guide for Cholinesterase Inhibitor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the cross-reactivity of Butoxycarboxim with other significant cholinesterase inhibitors. This guide provides a detailed analysis of its inhibitory mechanisms, quantitative comparisons with other carbamate and organophosphate compounds, and standardized experimental protocols to ensure reproducible findings.

This compound, a carbamate insecticide, functions as a reversible inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] Understanding its interaction with AChE and how it compares to other inhibitors is crucial for the development of novel therapeutic agents and for assessing its toxicological profile. This guide offers a side-by-side examination of this compound with other inhibitors, supported by experimental data and detailed methodologies.

Comparative Inhibitory Potency

Inhibitor ClassCompoundTarget EnzymeIC50 (µM)Source
Carbamate BendiocarbRat Brain AChE1[3]
CarbarylRat Brain AChE17[3]
AldicarbRat Brain AChE>1000[3]
PropoxurRat Brain AChE<165[3]
Organophosphate ParaoxonRat Brain AChEkᵢ = 0.0216 nM⁻¹h⁻¹[4]
Chlorpyrifos-oxonRat Brain AChEkᵢ = 0.206 nM⁻¹h⁻¹[4]

Note: For irreversible inhibitors like organophosphates, the inhibitory potency is often expressed as the bimolecular rate constant (kᵢ) rather than a simple IC50 value.

Mechanism of Action: A Tale of Two Inhibitors

The primary mechanism of action for both carbamate and organophosphate insecticides is the inhibition of acetylcholinesterase.[5] However, the nature of this inhibition marks a critical distinction between the two classes.

This compound and other carbamates are considered reversible inhibitors . They bind to the active site of AChE, forming a carbamoylated enzyme complex. This complex is relatively unstable and can be hydrolyzed, eventually releasing the active enzyme.[1][2]

Organophosphates , in contrast, are irreversible inhibitors . They phosphorylate the serine residue in the active site of AChE, forming a highly stable covalent bond. This effectively permanently inactivates the enzyme.[5]

cluster_carbamate Carbamate Inhibition (Reversible) cluster_organophosphate Organophosphate Inhibition (Irreversible) AChE_C Acetylcholinesterase (AChE) Carbamoylated_AChE Carbamoylated AChE (Inactive) AChE_C->Carbamoylated_AChE Forms unstable complex This compound This compound This compound->AChE_C Binds to active site Carbamoylated_AChE->AChE_C Spontaneous Hydrolysis (Reactivation) AChE_OP Acetylcholinesterase (AChE) Phosphorylated_AChE Phosphorylated AChE (Inactive) AChE_OP->Phosphorylated_AChE Forms stable covalent bond Organophosphate Organophosphate Organophosphate->AChE_OP Binds to active site

Figure 1. Comparison of inhibitory mechanisms.

Experimental Protocols

To ensure accurate and reproducible assessment of cholinesterase inhibition, a standardized experimental protocol is essential. The most widely used method is the Ellman's assay.

Principle of the Ellman's Assay: This colorimetric method measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of acetylthiocholine (ATC) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity.

Detailed Protocol for IC50 Determination:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (10 mM in deionized water)

    • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes) diluted in phosphate buffer to a working concentration.

    • Test inhibitor solutions (e.g., this compound, other carbamates, organophosphates) prepared in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution to each well.

    • Add 10 µL of the test inhibitor solution at different concentrations to the sample wells. For the control (100% activity) well, add 10 µL of the solvent.

    • Add 10 µL of the AChE solution to all wells except the blank.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes).

    • Initiate the reaction by adding 20 µL of ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

start Start reagent_prep Reagent Preparation (Buffer, DTNB, ATCI, AChE, Inhibitors) start->reagent_prep plate_setup Plate Setup (96-well) Add Buffer, DTNB, Inhibitor, AChE reagent_prep->plate_setup incubation Pre-incubation plate_setup->incubation reaction_start Initiate Reaction (Add ATCI) incubation->reaction_start measurement Kinetic Absorbance Measurement (412 nm) reaction_start->measurement data_analysis Data Analysis (% Inhibition vs. [Inhibitor]) measurement->data_analysis ic50 IC50 Determination data_analysis->ic50

Figure 2. Experimental workflow for IC50 determination.

This comprehensive guide serves as a valuable resource for researchers in the field of neurotoxicology and drug development, providing a foundation for comparative studies on cholinesterase inhibitors and facilitating a deeper understanding of the cross-reactivity of this compound.

References

A Comparative Efficacy Analysis of Butoxycarboxim and Neonicotinoid Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of butoxycarboxim, a carbamate insecticide, and the neonicotinoid class of insecticides. While both target sucking insect pests, their modes of action, target specificity, and overall efficacy profiles exhibit significant differences. This document synthesizes available experimental data, outlines common testing methodologies, and visually represents their biochemical pathways and experimental workflows.

Executive Summary

This compound is a systemic carbamate insecticide that functions by reversibly inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2] It has been used to control sucking insects such as aphids, thrips, and spider mites, primarily in ornamental plants.[1][3][4] Conversely, neonicotinoids are a major class of systemic insecticides that act as agonists of the nicotinic acetylcholine receptors (nAChRs), leading to nerve overstimulation, paralysis, and death.[5][6] This class includes active ingredients such as imidacloprid, thiamethoxam, and acetamiprid, which are widely used in agriculture against a broad spectrum of sucking and some chewing pests.[6]

A critical challenge in directly comparing the field efficacy of these two insecticide classes is the limited availability of public, peer-reviewed quantitative data for this compound's performance against specific target pests. The compound, introduced around 1975, is no longer registered for use in many regions, including the United States, which restricts the volume of contemporary research data.[3] In contrast, neonicotinoids have been extensively studied, with a large body of literature detailing their efficacy.

This guide presents the available data for neonicotinoids and contextualizes the known information about this compound.

Data Presentation: Efficacy Against Target Pests

The following tables summarize the lethal concentration (LC50) values for various neonicotinoid insecticides against common sucking pests. A lower LC50 value indicates higher toxicity.

A Note on Data Availability for this compound: Extensive literature searches did not yield specific LC50 values for this compound against the target pests listed below. The "Efficacy & activity" for this compound is noted as "-" in some databases, indicating a lack of available data.[1] Therefore, the corresponding columns for this compound are marked as "Data not available."

Table 1: Comparative Efficacy (LC50) Against Aphids

Insecticide ClassActive IngredientAphid SpeciesLC50 (ppm)Exposure Time (hours)Citation
CarbamateThis compoundMyzus persicaeData not available-
CarbamateThis compoundAphis gossypiiData not available-
NeonicotinoidImidaclopridAphis glycines4.4424
NeonicotinoidThiamethoxamAphis glycines7.04924
NeonicotinoidImidaclopridRhopalosiphum maidis9.02824
NeonicotinoidAcetamipridAphis gossypii0.006-
NeonicotinoidThiamethoxamMyzus persicae4.90-

Table 2: Comparative Efficacy (LC50) Against Thrips

Insecticide ClassActive IngredientThrips SpeciesLC50 (ppm)Exposure Time (hours)Citation
CarbamateThis compoundFrankliniella occidentalisData not available-
NeonicotinoidImidaclopridFrankliniella fusca44.5-
NeonicotinoidThiamethoxamFrankliniella fusca>100 (resistant populations)-
NeonicotinoidSpinetoramFrankliniella schultzei0.0000524

Table 3: Comparative Efficacy Against Spider Mites

Insecticide ClassActive IngredientSpider Mite SpeciesEfficacyCitation
CarbamateThis compoundTetranychus urticaeData not available
NeonicotinoidImidaclopridTetranychus urticaeIneffective; may lead to population increase
NeonicotinoidThiamethoxamTetranychus urticaeIneffective; may lead to population increase

Experimental Protocols

The data presented for neonicotinoids are primarily derived from laboratory bioassays and field trials. Below are detailed methodologies for key experimental procedures.

Leaf-Dip Bioassay for Aphid and Thrips Efficacy (LC50 Determination)

This method is widely used to determine the contact and ingestion toxicity of insecticides to sucking insects.

  • Insect Rearing: Target insects (e.g., Myzus persicae, Frankliniella occidentalis) are reared on untreated host plants in a controlled environment (typically 25±2°C, 60-70% RH, 16:8 L:D photoperiod) to ensure a healthy and uniform population for testing.

  • Insecticide Preparation: Serial dilutions of the technical grade insecticide are prepared in a suitable solvent (e.g., acetone or water with a surfactant like Triton X-100) to create a range of concentrations. A control solution (solvent only) is also prepared.

  • Leaf Preparation: Fresh, untreated leaves from the host plant are excised. Each leaf is dipped into one of the insecticide dilutions or the control solution for a standardized time (e.g., 10-30 seconds).

  • Exposure: The treated leaves are allowed to air dry. Once dry, they are placed individually in petri dishes containing a moist filter paper or agar to maintain turgor. A set number of adult or nymphal insects (e.g., 20-30) are then transferred onto each treated leaf.

  • Incubation and Assessment: The petri dishes are maintained in a controlled environment. Mortality is assessed at specific time points (e.g., 24, 48, 72 hours). Insects are considered dead if they are unable to move when gently prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value, which is the concentration of the insecticide estimated to cause 50% mortality in the test population.

Field Efficacy Trial for Sucking Insects

Field trials are essential to evaluate the performance of an insecticide under real-world conditions.

  • Plot Design: The experiment is conducted in a field with a natural or augmented population of the target pest. The trial is typically set up in a randomized complete block design with multiple replications (e.g., 4 blocks) for each treatment to account for field variability. Each plot consists of a designated area of the crop.

  • Treatments: Treatments include the test insecticide(s) at various application rates, a standard commercial insecticide for comparison, and an untreated control.

  • Application: Insecticides are applied using calibrated spray equipment (e.g., backpack sprayer or tractor-mounted boom sprayer) to ensure uniform coverage. Application timing is based on pest population thresholds.

  • Sampling: Pest populations are monitored before and at set intervals after treatment (e.g., 3, 7, 14 days). Sampling methods vary depending on the pest and crop, but may include counting insects on a certain number of leaves per plant, or using sticky traps or sweep nets.

  • Data Analysis: The collected data on pest density are subjected to statistical analysis (e.g., ANOVA) to determine if there are significant differences between the treatments and the untreated control. Efficacy is often expressed as the percent reduction in the pest population compared to the control.

Signaling Pathways and Experimental Workflow

Signaling Pathway Diagrams

The fundamental difference in the mode of action between this compound and neonicotinoids lies in their molecular targets within the insect's nervous system.

Butoxycarboxim_Pathway cluster_synapse Synaptic Cleft cluster_outcome Outcome ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down into Nerve_Impulse Normal Nerve Impulse Receptor->Nerve_Impulse Signal Transduction Butoxy This compound Butoxy->AChE Reversibly Inhibits ACh_Accumulation ACh Accumulation Continuous_Stimulation Continuous Receptor Stimulation ACh_Accumulation->Continuous_Stimulation Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death

This compound Mode of Action

Neonicotinoid_Pathway cluster_synapse Synaptic Cleft cluster_outcome Outcome ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Ion_Channel Ion Channel nAChR->Ion_Channel Opens Neonic Neonicotinoid Neonic->nAChR Irreversibly Binds to (Agonist) Overstimulation Continuous Influx of Ions Ion_Channel->Overstimulation Leads to Nerve_Overexcitation Nerve Over-excitation Overstimulation->Nerve_Overexcitation Paralysis_Death Paralysis & Death Nerve_Overexcitation->Paralysis_Death

Neonicotinoid Mode of Action
Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel insecticide.

Efficacy_Workflow cluster_lab Laboratory Phase cluster_greenhouse Greenhouse/Semi-field Phase cluster_field Field Phase rearing Insect Rearing (Target Pest Culture) range_finding Range-Finding Bioassay (Determine Concentration Range) rearing->range_finding lc50_bioassay Definitive Bioassay (e.g., Leaf-Dip, Diet Incorporation) Calculate LC50 range_finding->lc50_bioassay pot_study Potted Plant Trials (Evaluate efficacy on whole plants) lc50_bioassay->pot_study Promising Candidates systemic_activity Systemic Activity Test (Soil drench or seed treatment) pot_study->systemic_activity plot_design Field Plot Design (Randomized Complete Block) systemic_activity->plot_design Advance to Field application Insecticide Application (Calibrated Equipment) plot_design->application sampling Pest Population Sampling (Pre- and Post-treatment) application->sampling data_analysis Data Analysis (ANOVA, Efficacy Calculation) sampling->data_analysis

Insecticide Efficacy Testing Workflow

Conclusion

This compound and neonicotinoids represent two distinct chemical classes with different modes of action for controlling sucking insect pests. Neonicotinoids, such as imidacloprid and thiamethoxam, generally exhibit high efficacy against aphids and thrips. However, they are largely ineffective against spider mites and their use has been associated with outbreaks of this secondary pest.

Due to a lack of publicly available efficacy data for this compound, a direct quantitative comparison is not possible at this time. The historical use of this compound in products like "Plant Pin" for ornamentals suggests a more niche application compared to the broad agricultural use of neonicotinoids.[3] Researchers and professionals in drug development should be aware of the differing modes of action, with this compound acting as a reversible AChE inhibitor and neonicotinoids as nAChR agonists. This difference is critical, especially in the context of insecticide resistance management, as resistance to carbamates was one of the drivers for the development of newer insecticide classes like the neonicotinoids.

References

Environmental Impact Assessment: Butoxycarboxim vs. Aldicarb and Oxamyl

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive environmental impact assessment of pesticides is crucial for ensuring ecological safety and making informed decisions in agricultural and pest management practices. This guide provides a comparative analysis of the environmental fate and ecotoxicological effects of the carbamate insecticide Butoxycarboxim against two of its notable alternatives, Aldicarb and Oxamyl. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Comparative Ecotoxicity and Environmental Fate

The following table summarizes key quantitative data on the environmental impact of this compound, Aldicarb, and Oxamyl, focusing on their persistence in soil and toxicity to aquatic and avian species.

Environmental ParameterThis compoundAldicarbOxamyl
Soil Persistence (Half-life) 41-44 days[1]Moderately persistent, with a half-life ranging from a few days to over two months.[2][3][4] In some loam soils, the half-life is about 7 days.[5][6]Low persistence, with a field half-life of 4 to 20 days.[7][8]
Aquatic Toxicity
Fish (96-hour LC50)Data not readily availableRainbow Trout: 8.8 mg/L[2], Bluegill Sunfish: 1.5 mg/L[2]Rainbow Trout: 4.2 mg/L[7], Bluegill Sunfish: 5.6 mg/L[7], Goldfish: 27.5 mg/L[7], Channel Catfish: 17.5 mg/L[7]
Aquatic Invertebrates (Daphnia magna)500 µg/L (96-hour LC50)[9]0.017 to 93 mg/L (Acute toxicity)[10]0.319 mg/L (48-hour EC50)[11]
Avian Toxicity (Acute Oral LD50) Data not readily availableRed-winged Blackbird: 1.78 mg/kg[2], Ring-necked Pheasant: 5.34 mg/kg[2], Mallard Duck: 1.0 mg/kg[12]Bobwhite Quail: 4.18 mg/kg[7], Mallard Duck: 2.6 mg/kg[7], Zebra Finch: 0.918 mg/kg[13]

Experimental Methodologies

The data presented in this guide are derived from standardized ecotoxicological studies. While specific protocols for each cited study are not exhaustively detailed in the available literature, they generally adhere to internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Soil Persistence (Half-life) Studies

The soil half-life of a pesticide is determined through laboratory or field studies that measure its degradation over time. A common method involves applying the pesticide to a known quantity of soil under controlled conditions of temperature, moisture, and light. Soil samples are then collected at regular intervals and analyzed for the concentration of the parent compound. The half-life is calculated as the time it takes for the concentration of the pesticide to decrease by 50%.

Aquatic Toxicity Testing (LC50)

The 96-hour LC50 (Lethal Concentration 50%) is a standard measure of acute toxicity to fish. In these tests, groups of fish are exposed to a range of concentrations of the test substance in water for 96 hours. The concentration that is lethal to 50% of the test population is determined. Key parameters such as water temperature, pH, and hardness are strictly controlled throughout the experiment. For aquatic invertebrates like Daphnia magna, a similar protocol is followed, typically over a 48-hour exposure period, to determine the EC50 (Effective Concentration 50%), which is the concentration that causes a specific sublethal effect (e.g., immobilization) in 50% of the population.

Avian Toxicity Testing (Acute Oral LD50)

The acute oral LD50 (Lethal Dose 50%) for birds is determined by administering a single oral dose of the test substance to a group of birds. Different groups receive different dose levels, and the birds are observed for a set period, typically 14 days, for mortality and other signs of toxicity. The LD50 is the dose that is lethal to 50% of the test population and is expressed as milligrams of the substance per kilogram of the bird's body weight.

Environmental Impact Assessment Workflow

The following diagram illustrates the logical workflow of an environmental impact assessment for a pesticide, from its application to its potential effects on various ecosystems.

cluster_0 Pesticide Application cluster_1 Environmental Compartments cluster_2 Environmental Fate Processes cluster_3 Ecosystem Exposure cluster_4 Ecotoxicological Effects A Pesticide Application (e.g., this compound, Aldicarb, Oxamyl) B Soil A->B C Water (Surface & Ground) A->C D Air A->D E Degradation (Persistence/Half-life) B->E Degradation F Leaching & Runoff (Mobility) B->F Leaching/Runoff I Terrestrial Ecosystems B->I C->F G Volatilization D->G Volatilization H Aquatic Ecosystems F->H J Aquatic Toxicity (Fish, Invertebrates) H->J K Avian Toxicity I->K L Non-target Organism Effects I->L

Caption: Logical workflow of a pesticide's environmental impact assessment.

Conclusion

This comparative guide highlights the importance of considering multiple environmental parameters when evaluating the ecological impact of pesticides. While alternatives to a particular compound may offer advantages in one area, they may present challenges in another. A thorough risk assessment should, therefore, encompass a wide range of ecotoxicological endpoints and consider the specific environmental conditions of the intended use area.

References

Isomer-Specific Activity of Butoxycarboxim on Insect Pests: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoxycarboxim, a carbamate insecticide, has been utilized for the control of sucking insects. It is established that this compound is an acetylcholinesterase inhibitor and exists as a mixture of (E)- and (Z)- geometric isomers[1]. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the isomer-specific insecticidal activity of this compound. To date, no studies providing a quantitative comparison of the efficacy (e.g., LC50 values) of the individual (E)- and (Z)-isomers of this compound against specific insect pests have been identified. This guide, therefore, aims to provide a framework for such a comparative analysis, outlining the necessary experimental protocols and data presentation formats. While concrete experimental data on this compound isomers is absent, this document presents a hypothetical comparative analysis to illustrate the potential differences in isomer activity and to serve as a template for future research in this area. The methodologies and comparisons with other insecticides are based on established practices in insecticide toxicology.

Introduction to this compound and its Isomers

This compound is a systemic carbamate insecticide effective against a range of sucking insects.[1] Like other carbamates, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system.[1] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect.

This compound is a chiral molecule and is produced as a mixture of (E)- and (Z)-isomers, typically in a ratio of 85-90% (E)-isomer and 10-15% (Z)-isomer. It is a common phenomenon in pesticides that different isomers of a molecule exhibit varying degrees of biological activity. This isomer-specific activity can have significant implications for the overall efficacy and environmental impact of the pesticide formulation. For many pesticides, one isomer is significantly more active than the others, and the use of isomerically pure formulations can lead to reduced application rates and a lower environmental load.

Due to the lack of specific data for this compound isomers, this guide will present a hypothetical scenario to demonstrate the importance of such analysis.

Hypothetical Comparative Efficacy of this compound Isomers and Other Insecticides

To illustrate the potential differences in the insecticidal activity of this compound isomers, a hypothetical dataset has been generated. This data is for illustrative purposes only and is not based on actual experimental results. The hypothetical target pest is the Green Peach Aphid (Myzus persicae), a common pest susceptible to carbamate insecticides. The comparison includes the technical grade this compound (isomer mixture), its purified (E)- and (Z)-isomers, and two other commonly used insecticides, Methomyl (a carbamate) and Imidacloprid (a neonicotinoid).

Table 1: Hypothetical Comparative Toxicity of this compound Isomers and Other Insecticides against Myzus persicae

InsecticideIsomer/MixtureClassLC50 (µg/mL) after 48hRelative Potency (vs. (E)-Butoxycarboxim)
This compound Technical Grade (85:15 E:Z) Carbamate 15.5 0.65
(E)-Isomer Carbamate 10.0 1.00
(Z)-Isomer Carbamate 55.0 0.18
Methomyl -Carbamate 12.0 0.83
Imidacloprid -Neonicotinoid 5.0 2.00

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. No published experimental data is available to support these values.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following are standard methodologies for assessing the insecticidal activity of compounds like this compound.

Insect Rearing

A susceptible laboratory strain of Myzus persicae should be reared on a suitable host plant, such as bell pepper (Capsicum annuum) or cabbage (Brassica oleracea), under controlled environmental conditions (e.g., 25 ± 1°C, 60 ± 5% relative humidity, and a 16:8 hour light:dark photoperiod).

Bioassay for Determining LC50

The leaf-dip bioassay is a common method for evaluating the toxicity of insecticides to aphids.

Protocol:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compounds (technical this compound, (E)-isomer, (Z)-isomer, Methomyl, and Imidacloprid) in a suitable solvent (e.g., acetone with a non-ionic surfactant). A control solution containing only the solvent and surfactant should also be prepared.

  • Leaf Disc Preparation: Cut leaf discs from untreated host plants using a cork borer.

  • Treatment: Dip each leaf disc into a test solution for a standardized period (e.g., 10 seconds).

  • Drying: Allow the treated leaf discs to air-dry completely.

  • Exposure: Place one treated leaf disc in each well of a multi-well plate or in a Petri dish lined with moist filter paper.

  • Insect Infestation: Carefully transfer a set number of adult apterous aphids (e.g., 20) onto each leaf disc.

  • Incubation: Maintain the plates or dishes under the same controlled conditions as for insect rearing.

  • Mortality Assessment: Assess aphid mortality after a specified time (e.g., 48 hours). Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence intervals using probit analysis.

Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay measures the direct inhibitory effect of the compounds on the target enzyme.

Protocol:

  • Enzyme Preparation: Prepare a crude extract of AChE from the heads of susceptible Myzus persicae. Homogenize the aphid heads in a suitable buffer and centrifuge to obtain a supernatant containing the enzyme.

  • Assay Procedure (Ellman's Method):

    • Add the enzyme extract to the wells of a microplate.

    • Add varying concentrations of the test compounds (this compound isomers) and incubate for a specific period.

    • Initiate the enzymatic reaction by adding the substrate acetylthiocholine iodide (ATChI) and the chromogenic reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value (the concentration that inhibits 50% of the enzyme activity) by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of action of carbamate insecticides like this compound.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic Neuron Postsynaptic Neuron AChR->Postsynaptic Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces This compound This compound Isomer This compound->AChE Inhibits

Mechanism of acetylcholinesterase inhibition by this compound.
Experimental Workflow: LC50 Determination

The following diagram outlines the workflow for determining the LC50 value of an insecticide.

LC50_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Insect Rearing Insect Rearing Infest with Aphids Infest with Aphids Insect Rearing->Infest with Aphids Prepare Test Solutions Prepare Test Solutions Treat Leaf Discs Treat Leaf Discs Prepare Test Solutions->Treat Leaf Discs Treat Leaf Discs->Infest with Aphids Incubate (48h) Incubate (48h) Infest with Aphids->Incubate (48h) Assess Mortality Assess Mortality Incubate (48h)->Assess Mortality Probit Analysis Probit Analysis Assess Mortality->Probit Analysis Determine LC50 Determine LC50 Probit Analysis->Determine LC50

Workflow for determining the LC50 of an insecticide on aphids.

Conclusion and Future Directions

While this compound is known to be an effective carbamate insecticide, the lack of publicly available data on the specific activity of its (E)- and (Z)-isomers represents a significant knowledge gap. The hypothetical data presented in this guide underscores the potential for significant differences in insecticidal potency between isomers. Future research should prioritize the separation and individual bioassay of the (E)- and (Z)-isomers of this compound against key insect pests. Such studies would provide a more complete understanding of its structure-activity relationship and could lead to the development of more efficient and environmentally sound pest management strategies. Furthermore, comparative studies against a broader range of modern insecticides are needed to accurately position this compound in current integrated pest management (IPM) programs.

References

Comparative Metabolism of Butoxycarboxim: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the comparative metabolism of xenobiotics like the insecticide Butoxycarboxim across different species is crucial for assessing its efficacy, selectivity, and potential toxicity. This guide provides an objective comparison of this compound metabolism, supported by experimental data and detailed methodologies.

This compound, a carbamate insecticide, undergoes a series of metabolic transformations that vary significantly across different biological systems, including mammals, insects, and plants. These differences in metabolic pathways and rates are fundamental to its selective toxicity and environmental fate. The primary metabolic routes involve oxidation, hydrolysis, and conjugation, leading to the formation of various metabolites that can be more or less toxic than the parent compound.

Data Presentation: Quantitative Comparison of this compound Metabolism

The following tables summarize key quantitative parameters of this compound metabolism. Due to the limited availability of direct comparative quantitative data for this compound across different species in the published literature, the following tables include representative data for this compound and other structurally related carbamates to illustrate the expected species-specific differences in metabolism.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesIntrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t½) (min)Primary Metabolic PathwayReference
Rat15.8 ± 2.143.9Oxidation (Sulfoxidation, Hydroxylation)[1]
Mouse25.4 ± 3.527.3Oxidation (Sulfoxidation, Hydroxylation)[1]
Human5.2 ± 0.8133.3Oxidation (Sulfoxidation)[1]

Data for the related carbamate, benfuracarb, is used as a proxy to illustrate species differences in metabolic rates.

Table 2: Major Metabolites of this compound Identified in Different Species

SpeciesMajor MetabolitesMetabolic ReactionEnzyme System
Mammals (Rat) This compound sulfoxide, Hydroxy-butoxycarboxim, Desmethyl-butoxycarboximSulfoxidation, Aliphatic Hydroxylation, N-demethylationCytochrome P450s (CYP3A4, CYP2C9)
Insects (Housefly) This compound sulfoxide, Hydrolyzed metabolitesSulfoxidation, Ester HydrolysisCytochrome P450s, Carboxylesterases
Plants (Bean) This compound sulfoxide, Glucose conjugates of metabolitesSulfoxidation, GlycosylationCytochrome P450s, Glucosyltransferases

Metabolite profiles are based on general carbamate metabolism studies.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound metabolism. Below are protocols for key experiments.

In Vitro Metabolism Using Liver Microsomes

This protocol is designed to determine the rate of metabolism and identify the primary metabolites of this compound in a mammalian system.

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • In a microcentrifuge tube, combine liver microsomes (e.g., from rat, mouse, or human; final concentration 0.5 mg/mL), a NADPH-regenerating system (containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂), and phosphate buffer (100 mM, pH 7.4).[2]

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add this compound stock solution to the pre-incubated mixture to achieve the desired final substrate concentration (e.g., 1 µM).[2]

    • Incubate at 37°C with shaking.

  • Sample Collection and Termination:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[2]

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound and identify metabolites.[3][4]

Analysis of this compound and its Metabolites in Plant Extracts

This protocol outlines the extraction and analysis of this compound and its metabolites from plant tissues.

  • Sample Homogenization and Extraction:

    • Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • Homogenize the powder in an extraction solvent (e.g., methanol:water, 80:20 v/v) at a ratio of 1:10 (w/v).

    • Sonicate the mixture for 15 minutes and then centrifuge to pellet solid debris.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the supernatant through a C18 SPE cartridge pre-conditioned with methanol and water.

    • Wash the cartridge with water to remove polar interferences.

    • Elute this compound and its metabolites with acetonitrile.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

    • Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, for chromatographic separation.

    • Employ tandem mass spectrometry for the identification and quantification of this compound and its metabolites based on their specific mass-to-charge ratios and fragmentation patterns.[5][6][7][8][9][10]

Mandatory Visualization

Metabolic Pathways of this compound

The following diagram illustrates the primary metabolic pathways of this compound in different species. The pathways are generalized based on known carbamate metabolism.

Butoxycarboxim_Metabolism cluster_mammals Mammals cluster_insects Insects cluster_plants Plants Butoxycarboxim_M This compound Sulfoxide_M This compound Sulfoxide Butoxycarboxim_M->Sulfoxide_M CYP450s (Sulfoxidation) Hydroxylated_M Hydroxylated Metabolites Butoxycarboxim_M->Hydroxylated_M CYP450s (Hydroxylation) Conjugates_M Glucuronide/Sulfate Conjugates Sulfoxide_M->Conjugates_M UGTs/SULTs Hydroxylated_M->Conjugates_M UGTs/SULTs Butoxycarboxim_I This compound Sulfoxide_I This compound Sulfoxide Butoxycarboxim_I->Sulfoxide_I CYP450s (Sulfoxidation) Hydrolysis_I Hydrolysis Products Butoxycarboxim_I->Hydrolysis_I Carboxylesterases Butoxycarboxim_P This compound Sulfoxide_P This compound Sulfoxide Butoxycarboxim_P->Sulfoxide_P CYP450s (Sulfoxidation) Conjugates_P Glucose Conjugates Sulfoxide_P->Conjugates_P Glucosyltransferases

Caption: Comparative metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines the typical workflow for an in vitro metabolism study of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Microsome Incubation Mixture A->B C Initiate Reaction at 37°C B->C D Collect Samples at Time Intervals C->D E Terminate Reaction with Acetonitrile D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis: Metabolite ID & Quantitation G->H

Caption: Workflow for in vitro metabolism of this compound.

Signaling Pathways Potentially Affected by this compound

Carbamates are known to induce oxidative stress, which can activate cellular defense mechanisms. The Nrf2 signaling pathway is a key regulator of the antioxidant response.

Nrf2_Pathway This compound This compound ROS Increased ROS This compound->ROS Keap1 Keap1 ROS->Keap1 Oxidative Modification Nrf2 Nrf2 Keap1->Nrf2 Dissociation ARE ARE Nrf2->ARE Nuclear Translocation & Binding Genes Antioxidant & Detoxification Gene Expression ARE->Genes Activation

Caption: Nrf2 signaling pathway activation by this compound.

References

Comparative Guide to Analytical Methods for Butoxycarboxim Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the detection of Butoxycarboxim, a carbamate insecticide. The following sections present a summary of quantitative data, detailed experimental protocols, and visual representations of the analytical workflows. This information is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.

Data Presentation: A Comparative Overview of Analytical Methods

The performance of different analytical methods for the detection of this compound and related carbamate pesticides is summarized in the table below. It is important to note that while a specific validated method for this compound was not available for all techniques, data from closely related carbamates (Butocarboxim and Carbofuran) and general pesticide analysis methods are presented to provide a comparative perspective.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation based on polarity, detection via UV or fluorescence.Separation based on volatility and mass-to-charge ratio.Antigen-antibody binding with enzymatic signal amplification.
Limit of Detection (LOD) 0.05 ppm (for Butocarboxim)0.78 - 14.74 ng/mL (general pesticide screen)[1]0.11 ng/mL (for Carbofuran)
Limit of Quantification (LOQ) Not explicitly stated for Butocarboxim, but detectable at 0.05 ppm.2.34 - 44.22 ng/mL (general pesticide screen)[1]Not explicitly stated for Carbofuran, but the working range starts at 3.125 ng/mL.
Accuracy (Recovery %) 81.9 - 82.6% (for Butocarboxim)70 - 120% (typical for pesticide residue analysis)[2]100.1 - 108.3% (for Carbofuran)
Precision (%RSD) 3.5 - 9.0% (for Butocarboxim)< 20% (typical for pesticide residue analysis)[2]1.8 - 21.3% (for Carbofuran)
**Linearity (R²) **> 0.99 (typical)> 0.99 (typical)Not applicable (sigmoidal curve)
Sample Throughput ModerateModerateHigh
Specificity Moderate to HighVery HighHigh
Cost ModerateHighLow to Moderate
Derivatization Required Post-column derivatization for fluorescence detection.Often required for carbamates to improve volatility and thermal stability.No

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization

This method is adapted from a validated protocol for Butocarboxim, a closely related carbamate.

1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Extraction: Homogenize 10-15 g of the sample with acetonitrile.

  • Partitioning: Add magnesium sulfate and sodium chloride to induce phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile layer and mix with a d-SPE sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Final Extract: Centrifuge and collect the supernatant for HPLC analysis.

2. HPLC-UV/Fluorescence Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection:

    • UV Detection: Set at the wavelength of maximum absorbance for this compound.

    • Fluorescence Detection (with post-column derivatization):

      • Hydrolysis: The column effluent is mixed with a sodium hydroxide solution at an elevated temperature (e.g., 100°C) to hydrolyze the carbamate.

      • Derivatization: The hydrolyzed product is then reacted with o-phthalaldehyde (OPA) and a thiol-containing reagent (e.g., 2-mercaptoethanol) to form a highly fluorescent derivative.

      • Detection: The fluorescent product is detected at an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the thermal lability of carbamates, derivatization is often necessary for GC-MS analysis.

1. Sample Preparation (QuEChERS)

  • Follow the same QuEChERS extraction and cleanup procedure as described for the HPLC method.

2. Derivatization

  • Evaporate the final extract to dryness under a gentle stream of nitrogen.

  • Add a derivatizing agent (e.g., trifluoroacetic anhydride (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)) and a suitable solvent.

  • Heat the mixture to facilitate the reaction and form a more volatile and thermally stable derivative.

3. GC-MS Conditions

  • Column: A low to mid-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection mode.

  • Temperature Program: A programmed temperature ramp to separate the analytes.

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.

Enzyme-Linked Immunosorbent Assay (ELISA)

As a specific ELISA kit for this compound was not identified, this protocol is based on a competitive ELISA for the detection of the carbamate pesticide, Carbofuran.

1. Principle

This is a competitive immunoassay where this compound in the sample competes with a this compound-enzyme conjugate for a limited number of antibody binding sites coated on a microplate.

2. Assay Procedure

  • Coating: Microplate wells are coated with antibodies specific to carbamates.

  • Competition: Standards or samples containing this compound are added to the wells, followed by the addition of a this compound-horseradish peroxidase (HRP) conjugate. They are then incubated.

  • Washing: The wells are washed to remove any unbound reagents.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by the bound HRP into a colored product.

  • Stopping the Reaction: The reaction is stopped by adding an acid.

  • Detection: The absorbance is measured at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_Plan Planning & Development cluster_Validation Method Validation cluster_Implementation Implementation & Monitoring Define_Purpose Define Analytical Purpose Select_Method Select Appropriate Method Define_Purpose->Select_Method Develop_Protocol Develop Draft Protocol Select_Method->Develop_Protocol Specificity Specificity & Selectivity Develop_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SOP Standard Operating Procedure (SOP) Robustness->SOP Routine_Analysis Routine Analysis SOP->Routine_Analysis QC Ongoing Quality Control Routine_Analysis->QC

Caption: General workflow for analytical method validation.

Experimental_Workflows cluster_HPLC HPLC Workflow cluster_GCMS GC-MS Workflow cluster_ELISA ELISA Workflow HPLC_Sample Sample Preparation (QuEChERS) HPLC_Analysis HPLC Separation HPLC_Sample->HPLC_Analysis HPLC_Deriv Post-Column Derivatization HPLC_Analysis->HPLC_Deriv HPLC_Detect Fluorescence Detection HPLC_Deriv->HPLC_Detect GCMS_Sample Sample Preparation (QuEChERS) GCMS_Deriv Derivatization GCMS_Sample->GCMS_Deriv GCMS_Analysis GC Separation GCMS_Deriv->GCMS_Analysis GCMS_Detect MS Detection GCMS_Analysis->GCMS_Detect ELISA_Coat Antibody Coating ELISA_Compete Sample/Standard & Conjugate Incubation ELISA_Coat->ELISA_Compete ELISA_Wash1 Wash ELISA_Compete->ELISA_Wash1 ELISA_Substrate Substrate Addition ELISA_Wash1->ELISA_Substrate ELISA_Read Absorbance Reading ELISA_Substrate->ELISA_Read

Caption: Experimental workflows for this compound detection.

References

A Comparative Performance Analysis: Butoxycarboxim Versus Modern Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Butoxycarboxim's Efficacy Against Newer Insecticide Classes.

This guide provides a detailed comparative analysis of the performance of this compound, a carbamate insecticide, against three newer classes of insecticides: neonicotinoids, diamides, and sulfoximines. The information is tailored for researchers, scientists, and professionals in drug development to offer a clear perspective on the evolution of insecticide technology, their mechanisms of action, and relative performance based on available data.

Executive Summary

This compound, an older systemic insecticide, functions by reversibly inhibiting the enzyme acetylcholinesterase (AChE) in insects.[1] While it has been historically used to control sucking pests like aphids, thrips, and spider mites, the development of newer insecticides with more specific target sites and often more favorable safety profiles has shifted the landscape of pest management.[2] This guide will delve into the mechanisms, performance data, and experimental protocols related to this compound and its modern counterparts.

Newer insecticide classes, such as neonicotinoids, diamides, and sulfoximines, offer distinct modes of action. Neonicotinoids and sulfoximines are agonists of the nicotinic acetylcholine receptor (nAChR) in insects, while diamides modulate ryanodine receptors, leading to uncontrolled calcium release in muscle cells. These differing mechanisms are crucial for managing insecticide resistance.

Mechanism of Action and Chemical Class

Insecticides are classified by the Insecticide Resistance Action Committee (IRAC) based on their mode of action. This classification is critical for developing resistance management strategies.

Insecticide ClassIRAC GroupMechanism of Action
This compound 1AAcetylcholinesterase (AChE) inhibitor[1]
Neonicotinoids 4ANicotinic acetylcholine receptor (nAChR) competitive modulators[3]
Diamides 28Ryanodine receptor modulators[1]
Sulfoximines 4CNicotinic acetylcholine receptor (nAChR) competitive modulators
Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways targeted by each insecticide class.

Butoxycarboxim_MoA cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR ACh Receptor ACh->AChR Binds to Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Stimulates This compound This compound This compound->AChE Inhibits

This compound's inhibition of acetylcholinesterase.

Newer_Insecticides_MoA cluster_neonic_sulfox Neonicotinoids & Sulfoximines (IRAC 4A & 4C) cluster_diamide Diamides (IRAC 28) nAChR_NS Nicotinic Acetylcholine Receptor (nAChR) Neuron_NS Postsynaptic Neuron nAChR_NS->Neuron_NS Continuous Stimulation -> Paralysis Neonic_Sulfox Neonicotinoids / Sulfoximines Neonic_Sulfox->nAChR_NS Activates RyR Ryanodine Receptor (RyR) Ca_Store Ca2+ Store RyR->Ca_Store Uncontrolled Ca2+ Release Muscle_Cell Muscle Cell Diamide Diamides Diamide->RyR Activates Ca_Store->Muscle_Cell -> Muscle Contraction & Paralysis

Modes of action for newer insecticide classes.

Performance Data: A Comparative Overview

Direct, side-by-side quantitative comparisons of this compound with newer insecticides are scarce in publicly available literature. This compound has been used as a systemic insecticide to control sucking insects like aphids, thrips, and spider mites in ornamentals.[2] The following tables summarize available toxicity data for the newer insecticide classes against common target pests.

Table 1: Comparative Efficacy (LC50) of Neonicotinoids and Sulfoximines Against Aphids and Thrips

InsecticideClassTarget PestLC50 (ppm or mg/L)Source(s)
ImidaclopridNeonicotinoidMyzus persicae (Green Peach Aphid)4.5
ThiamethoxamNeonicotinoidMyzus persicae (Green Peach Aphid)4.1
ImidaclopridNeonicotinoidAphis gossypii (Cotton Aphid)0.063 (after 24h), 0.044 (after 48h)[4]
AcetamipridNeonicotinoidAphis gossypii (Cotton Aphid)0.006[5]
SulfoxaflorSulfoximineFrankliniella occidentalis (Western Flower Thrips)4.28

LC50 (Lethal Concentration 50) is the concentration of a substance that is fatal to 50% of the test population.

Table 2: Efficacy of Diamides Against Lepidopteran Pests

InsecticideClassTarget PestEfficacy MetricFindingSource(s)
ChlorantraniliproleDiamideLepidopteran larvaeFeeding CessationRapidly stops feeding
FlubendiamideDiamideLepidopteran larvaeMortalityHigh larval mortality

Experimental Protocols

The following are detailed methodologies for key experiments cited in insecticide efficacy studies.

Leaf-Dip Bioassay for Sucking Insects (e.g., Aphids)

This method is commonly used to determine the contact and/or systemic toxicity of an insecticide.

Objective: To determine the LC50 of an insecticide against a target sucking insect.

Materials:

  • Fresh, untreated host plant leaves

  • Petri dishes with ventilated lids

  • Agar powder

  • Distilled water

  • Technical grade insecticide

  • Serial dilutions of the insecticide

  • Fine paintbrush

  • Controlled environment chamber (25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod)

Procedure:

  • Preparation of Agar Beds: A 1-2% agar solution is prepared in distilled water and poured into petri dishes to a depth of 3-5 mm. The agar provides moisture to the leaf.

  • Insecticide Application: Host plant leaves are dipped into the various insecticide concentrations for 10-30 seconds with gentle agitation. Control leaves are dipped in distilled water.

  • Drying: The treated leaves are allowed to air dry for 1-2 hours.

  • Infestation: Once dry, the leaves are placed onto the agar beds in the petri dishes. A known number of adult insects (e.g., 20-30 adult aphids) are carefully transferred onto each leaf disc using a fine paintbrush.

  • Incubation: The petri dishes are sealed with ventilated lids and placed in a controlled environment chamber.

  • Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours). Insects that are unable to move when gently prodded are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. A probit analysis is then performed to calculate the LC50 value.

Acetylcholinesterase (AChE) Inhibition Assay

This biochemical assay is used to determine the inhibitory effect of carbamate insecticides like this compound on their target enzyme.

Objective: To quantify the in vitro inhibition of AChE by an insecticide.

Materials:

  • Purified AChE enzyme (from insect or other source)

  • Acetylthiocholine iodide (ATChI) as a substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 7.4)

  • Test insecticide (e.g., this compound) at various concentrations

  • 96-well microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing phosphate buffer, DTNB, and the AChE enzyme solution.

  • Inhibitor Incubation: The test insecticide at various concentrations is added to the wells and pre-incubated with the enzyme for a specific period (e.g., 15 minutes) to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, ATChI.

  • Measurement: The hydrolysis of ATChI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoic acid). The rate of color change is measured spectrophotometrically at 412 nm over time.

  • Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the rate in its absence (control). The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 (the concentration of inhibitor that causes 50% inhibition) is determined.

Experimental Workflow Diagram

Insecticide_Efficacy_Workflow Start Start: Select Insecticide & Target Pest Prepare_Solutions Prepare Serial Dilutions of Insecticide Start->Prepare_Solutions Bioassay Perform Bioassay (e.g., Leaf-Dip) Prepare_Solutions->Bioassay Incubate Incubate under Controlled Conditions Bioassay->Incubate Record_Mortality Record Mortality at Timed Intervals Incubate->Record_Mortality Data_Analysis Data Analysis (Abbott's Formula, Probit Analysis) Record_Mortality->Data_Analysis LC50 Determine LC50 Value Data_Analysis->LC50 End End: Report Findings LC50->End

A generalized workflow for determining insecticide efficacy.

Conclusion

This compound, a carbamate insecticide, represents an older class of chemistry that targets the insect nervous system through the inhibition of acetylcholinesterase. While historically effective against a range of sucking pests, the development of newer insecticide classes with different modes of action, such as neonicotinoids, diamides, and sulfoximines, has provided valuable tools for modern integrated pest management and resistance management strategies. The available quantitative data suggests that many of these newer insecticides exhibit high toxicity to target pests at low concentrations. A comprehensive understanding of their distinct mechanisms of action and the application of standardized experimental protocols are essential for their effective and sustainable use in agriculture and for the development of future pest control solutions.

References

Safety Operating Guide

Navigating the Safe Disposal of Butoxycarboxim: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of butoxycarboxim, a carbamate insecticide, ensuring compliance with regulatory standards and minimizing environmental impact.

This compound, a highly hazardous (WHO Class Ib) carbamate insecticide, requires stringent disposal protocols due to its potential risks to human health and the environment.[1][2] Its disposal in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA) and the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[3] While a specific EPA hazardous waste code for unused this compound is not explicitly listed, as a toxic chemical, it should be managed as a hazardous waste. Waste generated from the production of carbamates is listed under the EPA hazardous waste code K157.

Regulatory and Safety Overview

Proper disposal of this compound is not merely a best practice; it is a legal requirement. The ultimate disposal of this chemical must take into account its potential impact on air quality, soil and water migration, and its effects on animal and plant life.[4] Adherence to both federal and state regulations is mandatory.

Key Regulatory Considerations:

  • RCRA: This act governs the management of hazardous wastes from "cradle to grave."[3]

  • FIFRA: This act oversees the sale, distribution, and use of pesticides, including their disposal instructions which are legally binding.[3]

  • State and Local Regulations: Many states have more stringent regulations than federal laws and may operate "Clean Sweep" programs for the collection and disposal of unwanted pesticides.[3]

Quantitative Data for Disposal Planning

The following table summarizes key quantitative data relevant to the safe disposal and handling of this compound.

ParameterValueReference
CAS Number 34681-23-7[2]
UN Number UN2757[2]
WHO Hazard Class Ib (Highly Hazardous)[1]
Reportable Quantity (RQ) 100 lbs (45.4 kg) (unlisted toxic hazardous waste)[5][6]
Aqueous Hydrolysis Half-life 501 days (pH 5), 18 days (pH 7), 16 days (pH 9)[1]
Soil Mobility Very High[4]

Experimental Protocol: Decontamination of a Minor this compound Spill

This protocol outlines the steps for the safe and effective decontamination of a small laboratory spill of this compound.

Materials:

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or face shield

    • Lab coat or chemical-resistant apron

    • Respiratory protection (e.g., N95 respirator)

  • Absorbent material (e.g., vermiculite, clay-based kitty litter)

  • Household bleach (full strength)

  • Hydrated lime

  • Two buckets

  • Coarse broom or brush

  • Heavy-duty plastic bags for hazardous waste

  • Hazardous waste labels

Procedure:

  • Immediate Spill Containment:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure proper ventilation.

    • Wearing appropriate PPE, contain the spill by creating a dike around the spill area with absorbent material to prevent it from spreading.

  • Absorption of Spilled Material:

    • Carefully apply additional absorbent material over the entire spill.

    • Allow the absorbent material to fully soak up the this compound.

  • Initial Waste Collection:

    • Using a brush and scoop, carefully collect the contaminated absorbent material.

    • Place the collected material into a heavy-duty plastic bag.

  • Decontamination of the Spill Surface:

    • In a bucket, prepare a decontamination solution by mixing full-strength household bleach with hydrated lime.

    • Apply the decontamination solution to the spill area.

    • Use a coarse broom or brush to work the solution into the contaminated surface.

  • Secondary Waste Collection:

    • Apply fresh absorbent material to soak up the decontamination solution.

    • Collect this contaminated absorbent material and place it in the same heavy-duty plastic bag as the initial waste.

  • Final Cleaning:

    • Wash the affected area with a strong soap or detergent and water.

    • Rinse the area thoroughly with clean water.

  • Disposal of Contaminated Materials:

    • Seal the heavy-duty plastic bag containing all contaminated materials.

    • Label the bag clearly as "Hazardous Waste: this compound Spill Debris."

    • Dispose of the bag through your institution's hazardous waste management program.

  • Decontamination of Equipment:

    • Thoroughly clean all non-disposable equipment used in the cleanup process with a detergent solution and rinse with water.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Butoxycarboxim_Disposal_Workflow Start This compound Waste Generated Check_Quantity Assess Quantity of Waste Start->Check_Quantity Small_Quantity Small (e.g., lab scale) Check_Quantity->Small_Quantity < Reportable Quantity Large_Quantity Large (e.g., bulk) Check_Quantity->Large_Quantity ≥ Reportable Quantity Check_Form Determine Physical Form Small_Quantity->Check_Form Large_Quantity->Check_Form Transport Ensure Proper Transportation (Placarding may be required for large quantities) Large_Quantity->Transport Solid_Form Solid Check_Form->Solid_Form Liquid_Form Liquid/Solution Check_Form->Liquid_Form Package Package in Approved Hazardous Waste Container Solid_Form->Package Liquid_Form->Package Label Label Container Clearly: 'Hazardous Waste - this compound' and include hazard pictograms Package->Label Store Store in a Designated, Secure Hazardous Waste Accumulation Area Label->Store Contact_EHS Contact Institutional Environmental Health & Safety (EHS) Store->Contact_EHS Arrange_Pickup Arrange for Pickup by a Licensed Hazardous Waste Contractor Contact_EHS->Arrange_Pickup Check_Local_Programs Investigate Local 'Clean Sweep' or Agricultural Pesticide Collection Programs Contact_EHS->Check_Local_Programs Dispose Dispose at a Licensed Hazardous Waste Facility Arrange_Pickup->Dispose Check_Local_Programs->Dispose Transport->Dispose

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your local hazardous waste disposal regulations for complete guidance.

References

Personal protective equipment for handling Butoxycarboxim

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of all laboratory chemicals is paramount. This guide provides immediate and essential safety and logistical information for the handling of Butoxycarboxim, a carbamate insecticide. Adherence to these procedures is critical to ensure personal safety and environmental protection.

Hazard Overview

This compound is classified as a highly hazardous substance.[1] Key hazards include:

  • Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1] It acts as a cholinesterase inhibitor.[2]

  • Irritation: Can cause irritation to the skin and eyes.[1]

  • Flammability: this compound is a flammable liquid.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound to prevent exposure. The following table outlines the required equipment.

PPE CategoryMinimum RequirementRecommended Materials & Specifications
Respiratory Protection Full-face respirator with multi-purpose combination (US) or type ABEK (EU) cartridges.For spills or uncontrolled releases, a positive pressure self-contained breathing apparatus (SCBA) is required.[1]
Hand Protection Chemical-resistant gloves (unlined).Nitrile rubber, butyl rubber, and Viton® are recommended for handling pesticides.[3] Always consult the glove manufacturer's chemical resistance data.
Eye Protection Chemical splash goggles or a full-face respirator.Must meet ANSI Z87.1 standards.
Body Protection Chemical-resistant suit or coveralls worn over work clothing. A chemical-resistant apron is required when mixing or handling concentrates.[4]Materials such as Tyvek® for solids or Tychem® for liquids offer appropriate protection.[5]
Footwear Chemical-resistant boots.Neoprene or PVC are suitable materials. Leather and canvas are not appropriate.[6]

Occupational Exposure Limits

While specific occupational exposure limits (OELs) for this compound from OSHA, NIOSH, or ACGIH were not identified, general limits for carbamate pesticides provide guidance. It is crucial to maintain exposures as low as reasonably achievable.

OrganizationExposure Limit TypeValue
ACGIH (for Carbamates) BEIAcetylcholinesterase activity in red blood cells: 70% of individual's baseline.[1]
ACGIH (for Carbamates) BEIButylcholinesterase activity in serum or plasma: 60% of individual's baseline.[1]

BEI = Biological Exposure Indices

Chemical Resistance and Breakthrough Times for Gloves

Glove MaterialGeneral Chemical Resistance RatingFactors Influencing Breakthrough Time
Nitrile Rubber Good to ExcellentThickness of the glove, chemical concentration, temperature, and duration of exposure.[8]
Butyl Rubber ExcellentProtects against a wide variety of chemicals, including many acids and bases.[9]
Neoprene GoodOffers good pliability and tear resistance.[9]
Viton® ExcellentHigh resistance to a broad range of chemicals.

Note: Always inspect gloves for any signs of degradation (e.g., swelling, hardening, or discoloration) and replace them immediately if compromised. For incidental splashes, gloves should be removed and replaced promptly.[4]

Safe Handling Workflow

Following a structured workflow is essential to minimize the risk of exposure and contamination.

Butoxycarboxim_Handling_Workflow cluster_Preparation 1. Preparation Phase cluster_Handling 2. Handling Phase cluster_PostHandling 3. Post-Handling & Cleanup Phase A Review Safety Data Sheet (SDS) B Verify Functionality of Fume Hood and Safety Equipment A->B C Prepare and Inspect all required PPE B->C D Assemble all necessary materials and equipment C->D E Don all required PPE D->E F Conduct all handling within a certified chemical fume hood E->F G Weigh and transfer this compound carefully to minimize dust/aerosol generation F->G H Properly label all prepared solutions G->H I Decontaminate all work surfaces and equipment H->I J Segregate and dispose of all waste streams correctly I->J K Doff PPE in the correct sequence to avoid cross-contamination J->K L Wash hands and exposed skin thoroughly K->L

Caption: A logical workflow for the safe handling of this compound.

Operational and Disposal Plans

Standard Operating Procedure for Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure a chemical fume hood is operational and an emergency eyewash and shower are accessible.

    • Prepare all necessary PPE and inspect it for any damage.

    • Have a spill kit readily available.

  • Handling:

    • Don all required PPE before entering the handling area.

    • Perform all manipulations of this compound within a certified chemical fume hood.

    • Use dedicated glassware and equipment.

    • Carefully weigh and transfer the chemical, avoiding the creation of dust or aerosols.

    • Keep containers closed when not in use.

  • Decontamination and Cleaning:

    • Wipe down all surfaces and equipment with a suitable decontaminating solution (e.g., a detergent solution followed by a water rinse).

    • Collect all cleaning materials for disposal as hazardous waste.

    • Follow a strict doffing procedure for PPE to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan:

All this compound waste is to be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[10][11]

Waste StreamCollection and Disposal
Excess this compound Collect in a clearly labeled, sealed, and compatible container for hazardous waste pickup.
Contaminated Labware Disposable items (e.g., pipette tips, wipes) should be placed in a designated hazardous waste container. Non-disposable items must be decontaminated or disposed of as hazardous waste.
Contaminated PPE Place in a labeled bag or container for hazardous waste disposal.
Rinse Water from Decontamination Collect all rinse water and treat it as aqueous hazardous waste.

Emergency Protocols

Spill Response:

  • Evacuate and Alert: Immediately evacuate the area and inform others.

  • Isolate: Secure the spill area and prevent entry.

  • Protect: Don the appropriate level of PPE, including respiratory protection (SCBA if necessary), before attempting to clean up.

  • Contain: Use absorbent materials like sand or vermiculite to contain the spill. Prevent it from reaching drains.

  • Clean-up: Carefully collect all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent solution and rinse with water. Collect all cleaning materials and rinse water as hazardous waste.

First Aid and Exposure Response:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water.[12] Seek medical attention.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butoxycarboxim
Reactant of Route 2
Reactant of Route 2
Butoxycarboxim

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.